1-Pentenylboronic acid
Description
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Properties
Molecular Formula |
C5H11BO2 |
|---|---|
Molecular Weight |
113.95 g/mol |
IUPAC Name |
pent-1-enylboronic acid |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3 |
InChI Key |
SYKWJOZHNDPWIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCCC)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (E)-1-Pentenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling
This guide provides a comprehensive technical overview of (E)-1-pentenylboronic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its chemical structure, synthesis, purification, characterization, and application, with a focus on the renowned Suzuki-Miyaura cross-coupling reaction. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Versatility of Alkenylboronic Acids
(E)-1-Pentenylboronic acid belongs to the class of organoboron compounds, which have become indispensable tools in synthetic organic chemistry.[1] Its utility stems from the presence of a carbon-boron bond that is both stable enough for isolation and sufficiently reactive for a variety of chemical transformations. The trans configuration of the pentenyl chain offers stereochemical control in subsequent reactions, making it a valuable synthon for the construction of complex molecules with defined geometries. The primary application of (E)-1-pentenylboronic acid lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2]
Chemical Structure and Properties
(E)-1-Pentenylboronic acid is characterized by a five-carbon alkenyl chain attached to a boronic acid moiety [-B(OH)₂]. The "(E)" designation specifies the trans geometry of the double bond.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₁BO₂ | [3][4][5] |
| Molecular Weight | 113.95 g/mol | [3][4][5] |
| CAS Number | 59239-44-0 | [3][4] |
| Appearance | Typically a white to off-white solid | [5] |
| Melting Point | 100-105 °C | [5] |
| Solubility | Soluble in many organic solvents such as THF, diethyl ether, and acetone. Limited solubility in nonpolar solvents like hexanes. | [6] |
The boronic acid group is a Lewis acid, capable of interacting with Lewis bases. This acidity is crucial for its purification and its activation in the Suzuki-Miyaura coupling.
Caption: Chemical structure of (E)-1-Pentenylboronic acid.
Synthesis of (E)-1-Pentenylboronic Acid
The most common and stereoselective method for the synthesis of (E)-1-alkenylboronic acids is the hydroboration of a terminal alkyne.[7] This process involves the syn-addition of a boron-hydride bond across the triple bond, followed by hydrolysis of the resulting boronate ester. Catecholborane is a preferred reagent for this transformation due to its favorable reactivity and the ease of subsequent hydrolysis.[8]
Caption: Workflow for the synthesis and purification of (E)-1-Pentenylboronic acid.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established procedures for the hydroboration of alkynes with catecholborane and the subsequent hydrolysis of the boronate ester.[8][9]
Step 1: Hydroboration of 1-Pentyne with Catecholborane
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add catechol (1.1 g, 10 mmol) and dry tetrahydrofuran (THF, 20 mL).
-
Formation of Catecholborane: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (10 mL, 10 mmol) to the dropping funnel and add it dropwise to the catechol solution over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This forms a solution of catecholborane.
-
Hydroboration: Cool the catecholborane solution back to 0 °C. Add 1-pentyne (0.68 g, 10 mmol) to the dropping funnel and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
Step 2: Hydrolysis of the Catechol Ester
-
Quenching: Once the hydroboration is complete, cool the reaction mixture to 0 °C and slowly add water (10 mL) to quench any unreacted borane and to begin the hydrolysis of the boronate ester.
-
Hydrolysis: Stir the mixture vigorously at room temperature for 2-4 hours. The hydrolysis can be facilitated by the addition of a mild acid or base, but often proceeds with just water.[10]
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (30 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-1-pentenylboronic acid.
Purification of (E)-1-Pentenylboronic Acid
Crude boronic acids often contain residual starting materials and byproducts such as boroxines (anhydrides of boronic acids). A robust purification is essential for successful subsequent applications. A combination of acid-base extraction and recrystallization is highly effective.[6][11]
Detailed Experimental Protocol: Purification
Method 1: Acid-Base Extraction [11]
-
Dissolution: Dissolve the crude (E)-1-pentenylboronic acid in diethyl ether (30 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M sodium hydroxide solution (3 x 15 mL). The boronic acid will deprotonate to form the water-soluble boronate salt.
-
Washing: Wash the combined aqueous layers with diethyl ether (20 mL) to remove any non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with 1 M hydrochloric acid. The pure boronic acid will precipitate out of the solution.
-
Isolation: Extract the acidified aqueous solution with diethyl ether (3 x 20 mL).
-
Final Workup: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified (E)-1-pentenylboronic acid.
Method 2: Recrystallization [12]
-
Solvent Selection: Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of water and a water-miscible organic solvent like isopropanol).[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Characterization
The structure and purity of the synthesized (E)-1-pentenylboronic acid must be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (~18 Hz) indicative of the trans configuration. The signals for the propyl chain will also be present.
-
Expected Chemical Shifts (δ, ppm):
-
~7.0-6.5 (doublet of triplets, 1H, vinyl proton α to boron)
-
~6.0-5.5 (doublet, 1H, vinyl proton β to boron)
-
~2.4-2.1 (quartet, 2H, allylic CH₂)
-
~1.6-1.3 (sextet, 2H, CH₂)
-
~1.0-0.8 (triplet, 3H, CH₃)
-
Broad singlet for the B(OH)₂ protons, which may exchange with water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pentenyl chain.
-
Expected Chemical Shifts (δ, ppm):
-
~150-140 (vinyl C-β to boron)
-
The vinyl carbon attached to boron (C-α) often gives a broad or unobserved signal due to quadrupolar relaxation of the boron nucleus.
-
~40-30 (allylic CH₂)
-
~25-20 (CH₂)
-
~15-10 (CH₃)
-
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
-
~3300 cm⁻¹ (broad): O-H stretching of the boronic acid group.
-
~1640 cm⁻¹: C=C stretching of the alkene.
-
~1350 cm⁻¹: B-O stretching.
-
~970 cm⁻¹: C-H out-of-plane bending for the trans double bond.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][13] (E)-1-Pentenylboronic acid is an excellent coupling partner for the synthesis of various substituted alkenes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (E)-1-pentenylboronic acid with an aryl bromide.[14]
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), (E)-1-pentenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (nitrogen or argon).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Safety and Handling
Boronic acids are generally considered to be of low toxicity.[1] However, as with all chemicals, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16] Boronic acids can be irritating to the respiratory system, skin, and eyes.[17]
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent dehydration to the boroxine.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(E)-1-Pentenylboronic acid is a valuable and versatile reagent in organic synthesis. Its stereodefined structure and reactivity in palladium-catalyzed cross-coupling reactions make it an important building block for the construction of complex organic molecules. The protocols detailed in this guide for its synthesis, purification, and application in the Suzuki-Miyaura coupling provide a solid foundation for its use in a research setting. Adherence to the described methodologies and safety precautions will enable scientists to effectively and safely utilize this powerful synthetic tool.
References
- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820.
- Lohray, B. B., & Kumar, P. V. (2009). Process for purification of boronic acid and its derivatives. U.S. Patent No. 7,612,223. Washington, DC: U.S.
- Wen, J., Huang, Y., Zhang, Y., Grützmacher, H., & Hu, P. (2024). Cobalt catalyzed practical hydroboration of terminal alkynes with time-dependent stereoselectivity.
- Brown, H. C., & Zweifel, G. (1961). Hydroboration. X. The hydroboration of acetylenes—A convenient conversion of internal acetylenes into cis-olefins and of terminal acetylenes into aldehydes. Journal of the American Chemical Society, 83(18), 3834-3840.
- US20140330008A1, Process for the preparation of boronic acid intermedi
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
- Ishiyama, T., & Miyaura, N. (2004). Metal-catalyzed borylation of C-H bonds for novel borane synthesis. Journal of Organometallic Chemistry, 689(24), 4230-4240.
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?.
- Begeezee. (2015). Purification of boronic acids? [Online forum post]. Reddit.
- Hinkes, S. P. A., & Klein, C. D. P. (2019). Methylboronic Acid as a Catalyst for the Deprotection of Boronic Esters. Organic Letters, 21(9), 3048–3052.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- PubChem. (n.d.). (1E)-(Pent-1-en-1-yl)boronic acid.
- Al-Masum, M. (2025). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.
- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
- Fisher Scientific. (n.d.).
- Merola, J. S. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Santa Cruz Biotechnology, Inc. (n.d.). (1E)-(Pent-1-en-1-yl)boronic acid.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- TheChemistryShack. (2015, November 12).
- Thermo Fisher Scientific. (2010).
- Ghorbani-Choghamarani, A., & Mohammadi, M. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(2), 299-307.
- Bolte, M., & Lerner, H. W. (2025). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
- Carl ROTH. (2024).
- Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Pharmaffiliates. (n.d.). (1E)-(Pent-1-en-1-yl)boronic Acid.
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.
- Wate, S. P., & Gabbaï, F. P. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Beilstein Journal of Organic Chemistry, 15, 2036–2046.
- Supporting Information for Boronic acid-promoted, site-selective Fischer esterific
- Sigma-Aldrich. (2024).
- Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.
- Sigma-Aldrich. (n.d.). 1-Pentenylboronic acid.
- LibreTexts. (2021). 6.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Pharmaceutical Research, 24(11), 1973–1985.
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Technical Monograph: trans-1-Pentenylboronic Acid
Precision Stoichiometry, Synthesis, and Catalytic Utility in Drug Discovery
Executive Summary
trans-1-Pentenylboronic acid (CAS: 59239-44-0) is a critical alkenylboron reagent used primarily in the installation of defined 5-carbon olefinic motifs via palladium-catalyzed cross-coupling.[1][2][3] While its theoretical molecular weight is 113.95 g/mol , its practical application is complicated by the thermodynamic equilibrium between the free acid and its dehydrated trimer (boroxine).
This guide addresses the physicochemical duality of the reagent, providing corrected stoichiometric workflows for high-precision medicinal chemistry. It details the synthesis via hydroboration, validation via NMR coupling constants, and deployment in Suzuki-Miyaura protocols.
Part 1: Chemical Profile & Physicochemical Data[4]
The following data constitutes the baseline identity of the substance. Researchers must note the distinction between the theoretical MW and the effective MW due to dehydration.
| Property | Specification |
| IUPAC Name | (E)-Pent-1-enylboronic acid |
| Common Name | trans-1-Pentenylboronic acid |
| CAS Number | 59239-44-0 |
| Molecular Formula | C₅H₁₁BO₂ |
| Theoretical MW | 113.95 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 100–105 °C |
| Stereochemistry | Trans (E)-isomer (>98% retention required) |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents. |
Part 2: The Stoichiometric Paradox (The Boroxine Cycle)
Critical Technical Insight: Commercially supplied boronic acids are rarely 100% monomeric species. Under storage, trans-1-pentenylboronic acid undergoes reversible dehydration to form a cyclic trimer (boroxine). This alters the gravimetric stoichiometry of reactions.
-
Monomer MW: 113.95 g/mol [1]
-
Trimer (Boroxine) MW: 287.82 g/mol
-
Effective Equivalent Weight (Boroxine form): 95.94 g/mol per boron unit.
If a researcher assumes the powder is 100% monomer (MW 113.95) but it has partially dehydrated, they will inadvertently add an excess of boron equivalents (up to 18%).
The Equilibrium Mechanism
The following diagram illustrates the dehydration pathway that necessitates stoichiometric adjustment.
Figure 1: The reversible dehydration of trans-1-pentenylboronic acid. In aqueous basic conditions (Suzuki coupling), the trimer reverts to the active monomeric boronate species.
Corrective Protocol: For GMP or precise kinetic studies, determine the purity/hydration state via quantitative ¹H NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) before calculating the limiting reagent mass.
Part 3: Synthesis via Hydroboration[6][7]
The synthesis of trans-1-pentenylboronic acid relies on the anti-Markovnikov syn-addition of a boron-hydrogen bond across 1-pentyne. Catecholborane is the preferred reagent due to its high stereoselectivity for the E-isomer.
Experimental Workflow
-
Reagents: 1-Pentyne (1.0 equiv), Catecholborane (1.1 equiv), THF (anhydrous).
-
Reaction:
-
Charge a flame-dried flask with 1-pentyne under Argon.
-
Add catecholborane dropwise at 0 °C.
-
Heat to 70 °C for 2–4 hours. The reaction proceeds via a concerted four-membered transition state.
-
-
Hydrolysis:
-
Cool the mixture to ambient temperature.
-
Add water (excess) slowly to hydrolyze the catechol ester.
-
Stir for 2 hours. The product precipitates or is extracted.[4]
-
-
Purification: Recrystallization from water/acetonitrile ensures removal of catechol byproducts.
Stereochemical Validation (NMR): The trans geometry is confirmed by the coupling constant (J) of the vinylic protons.
-
Expected J value: 17–18 Hz (Characteristic of trans-alkenes).
-
Note: A cis isomer would exhibit a J value of ~10–12 Hz.
Part 4: Application in Suzuki-Miyaura Coupling[7]
The primary utility of trans-1-pentenylboronic acid is the introduction of the pentenyl chain into aryl or vinyl halides. The mechanism involves a base-activated transmetalation.
Catalytic Cycle Visualization
Figure 2: The catalytic cycle. The boronic acid must be activated by a base (forming the boronate anion) to facilitate transmetalation onto the Palladium center.
Optimized Coupling Protocol (General)
Objective: Coupling trans-1-pentenylboronic acid with 4-bromoanisole.
-
Catalyst System: Pd(PPh₃)₄ (3-5 mol%).
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).
-
Solvent: DME/Water (2:1) or Toluene/Water (for lipophilic substrates).
-
Procedure:
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Key Observation: Retention of stereochemistry. The product will be the (E)-1-aryl-1-pentene.
Part 5: Quality Control & Stability
To ensure reproducibility in drug development campaigns, the following QC parameters are mandatory:
-
Appearance: Must be a white solid. Yellowing indicates oxidation or catechol contamination.
-
¹H NMR (DMSO-d₆):
- 6.5–6.7 ppm (1H, dt, J = 18 Hz, vinyl-H beta to boron).
- 5.3–5.5 ppm (1H, d, J = 18 Hz, vinyl-H alpha to boron).
- 7.6 ppm (2H, s, broad, B(OH)₂).
-
Storage: Store at 2–8 °C. Hygroscopic. Keep tightly sealed to prevent uncontrolled hydrolysis/dehydration cycles.
References
-
Boronic Acid Properties & CAS Data Source: Sigma-Aldrich (Merck KGaA)
-
Mechanism of Boroxine-Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer
-
Suzuki-Miyaura Coupling: Mechanistic Overview Source: Organic Chemistry Portal
-
Hydroboration of Alkynes (Stereoselectivity) Source: Wiley Online Library / Angewandte Chemie
-
Transmetalation Mechanics in Palladium Catalysis Source: Royal Society of Chemistry (Dalton Transactions)
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- 3. trans-1-Penten-1-ylboronic acid pinacol ester AldrichCPR 161395-96-6 [sigmaaldrich.com]
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- 6. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to the Safe Handling and Application of 1-Pentenylboronic Acid
Introduction
Boronic acids and their derivatives represent a cornerstone of modern organic synthesis, prized for their versatility, stability, and functional group tolerance.[1][2] These organoboron compounds are indispensable building blocks, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][3] Among this important class of reagents is 1-Pentenylboronic acid, a vinylboronic acid that enables the direct introduction of a pentenyl moiety into complex molecules. Its utility is particularly pronounced in the synthesis of natural products and novel pharmaceutical agents, where the precise installation of specific alkenyl groups is often a critical strategic step.[4]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a standard safety data sheet (SDS) to provide a deeper, field-proven perspective on the safe and effective use of this compound. We will delve into its hazard profile, establish rigorous handling and storage protocols based on chemical causality, and present a practical experimental workflow, ensuring that scientific integrity and safety are intrinsically linked.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in experimental design. This compound is a white crystalline solid under ambient conditions.[5] Key identifying and physical data are summarized below.
| Property | Value | Source |
| Chemical Name | (1E)-(Pent-1-en-1-yl)boronic acid | [6] |
| CAS Number | 104376-24-1 | [7] |
| Molecular Formula | C₅H₁₁BO₂ | [7] |
| Molecular Weight | 113.95 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 100-105 °C |
Section 2: Comprehensive Hazard Analysis
While many boronic acids are stable and can be handled in the air, they are not chemically inert and possess distinct hazards that must be managed.[5] The primary risks associated with this compound are related to its irritant properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a skin, eye, and respiratory irritant.[6]
| Hazard Class & Category | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
| Source: [6] |
These classifications necessitate that all handling procedures are designed to prevent direct contact and inhalation. The causality is clear: exposure of mucosal surfaces (eyes, respiratory tract) or skin to the fine particulate solid can elicit an inflammatory response.[6] Therefore, engineering controls and personal protective equipment are not merely recommended; they are essential for safe laboratory practice.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the hazards identified in Section 2, a multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.
-
Primary Engineering Control: All manipulations of this compound solid, including weighing and transferring, must be conducted within a certified chemical fume hood. This is the most effective measure to control the airborne concentration of the irritant dust, directly addressing the H335 respiratory hazard.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection from fine dust.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber gloves, must be worn.[9] It is crucial to inspect gloves before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened to protect against skin contact.[8]
-
Respiratory Protection: For situations where dust generation may be significant and cannot be fully contained by a fume hood, a NIOSH-approved N95 particulate respirator should be used.
-
Section 4: Protocols for Safe Handling and Storage
Adherence to strict handling and storage protocols is critical for both user safety and maintaining the chemical integrity of the reagent.
Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as described in Section 3.
-
Aliquotting: When transferring the solid, use spatulas and weighing papers. Avoid scooping actions that can generate dust. If possible, use anti-static weigh boats.
-
Solution Preparation: When dissolving the solid, add the solvent to the vessel containing the boronic acid slowly to minimize splashing.
-
Post-Handling: After use, securely seal the container. Decontaminate the work surface and any equipment used. Remove gloves and wash hands thoroughly with soap and water.[9]
Storage Protocol
The boronic acid functional group is susceptible to degradation, particularly through oxidation and dehydration (which can lead to the formation of boroxine anhydrides). Proper storage is therefore essential for ensuring its reactivity and shelf-life.
-
Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon.[9][10] This is the most critical step to prevent oxidative degradation.
-
Temperature & Environment: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[10][11] Some suppliers recommend refrigeration to further slow potential degradation pathways.[10][12]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or hazardous reactions.[12][13]
Section 5: Experimental Workflow Example: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of this compound, this section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction with an aryl bromide. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond.[3]
Workflow Diagram
The following diagram outlines the key stages of the experimental workflow, from reagent preparation to product isolation.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Disclaimer: This is a general protocol and must be adapted based on the specific substrate, scale, and laboratory equipment. A thorough literature search for the specific reaction is always recommended.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inerting the System: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., nitrogen) three times. This process is crucial as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water) via cannula or syringe. Degassing the solvent (by sparging with nitrogen or via freeze-pump-thaw cycles) removes dissolved oxygen.
-
Reagent Addition: Add this compound (1.1-1.5 eq.) to the stirring mixture. A slight excess is used to ensure complete consumption of the often more valuable aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure coupled product.
Section 6: Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[13] If breathing is difficult or irritation persists, seek medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[13] If skin irritation occurs or persists, seek medical advice.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[12]
Spill Cleanup
In case of a spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep up the spilled solid, avoiding methods that generate dust.[15][16] Use non-sparking tools.[16] Collect the material in a clearly labeled, sealed container for hazardous waste disposal.[15] Ventilate the area and wash the spill site after material pickup is complete.
Section 7: Disposal Considerations
Chemical waste must be managed responsibly to ensure environmental and personnel safety.
-
Waste Classification: this compound and its containers should be treated as hazardous chemical waste.
-
Disposal Method: Do not dispose of down the drain or with general laboratory trash.[15] All waste material must be disposed of in accordance with local, state, and federal regulations through a licensed chemical waste disposal company. Keep waste chemicals in their original or appropriately labeled containers, and do not mix with other waste streams.
Conclusion
This compound is a valuable reagent for synthetic chemists, offering a direct route for introducing the pentenyl functional group. However, its utility is paired with distinct hazards, primarily as a skin, eye, and respiratory irritant. This guide has established that through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to handling and storage protocols, these risks can be effectively managed. By understanding the causality behind these safety measures, researchers can confidently and safely leverage the full synthetic potential of this important compound in their pursuit of scientific innovation.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Working with Inorganic Acids in the Laboratory: A Practical Guide. Retrieved from [Link]
-
PanReac AppliChem. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702651, (1E)-(Pent-1-en-1-yl)boronic acid. Retrieved from [Link]
-
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of boronic acids in organic synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
Semantic Scholar. (2011). Applications of boronic acids in organic synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. DSpace [kuscholarworks.ku.edu]
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difference between 1-Pentenylboronic acid and pinacol ester
An In-Depth Technical Guide to 1-Pentenylboronic Acid and Its Pinacol Ester: A Comparative Analysis for Synthetic Chemists
Executive Summary
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, relies heavily on the nuanced reactivity and stability of boronic acids and their derivatives. This guide provides a detailed comparative analysis of (E)-1-pentenylboronic acid and its corresponding pinacol ester, (E)-2-(1-pentenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will dissect the fundamental differences in their chemical structure, stability, and reactivity, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. The central theme is the classic trade-off: the enhanced reactivity of the boronic acid versus the superior stability and handling characteristics of its pinacol ester.
The Core Structural and Stability Differences
The choice between a boronic acid and its pinacol ester derivative is fundamentally a decision based on stability versus reactivity. While structurally related, their physical and chemical properties diverge significantly, impacting their storage, handling, purification, and application.
Chemical Structure and Inherent Instability of Boronic Acids
This compound is a polar molecule characterized by a C-B bond and two hydroxyl groups attached to the boron atom. This arrangement makes the boron atom Lewis acidic and susceptible to several decomposition pathways. The most common is a dehydration reaction, where three molecules of the boronic acid spontaneously condense to form a six-membered ring called a boroxine (a trimeric anhydride).[1] This process is reversible in the presence of water, but it means that a seemingly pure bottle of boronic acid is often an equilibrium mixture of the acid and its boroxine, which can complicate stoichiometry and reaction kinetics.
Furthermore, alkenylboronic acids are prone to protodeboronation, the cleavage of the C-B bond by a proton source, especially under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[2][3] This decomposition pathway directly reduces the amount of active reagent available for the desired cross-coupling.
The Stabilizing Effect of the Pinacol Ester
The conversion of a boronic acid to its pinacol ester involves reacting it with pinacol (2,3-dimethyl-2,3-butanediol) to form a five-membered dioxaborolane ring. This structural modification imparts significant stability for several reasons:
-
Steric Shielding: The bulky methyl groups on the pinacol backbone sterically protect the Lewis acidic boron center from unwanted interactions, such as with water or other nucleophiles.[1]
-
Reduced Polarity: The ester is significantly less polar than the free acid, which makes it less hygroscopic and more soluble in common organic solvents.[4]
-
Inhibition of Dehydration: The cyclic ester structure prevents the intermolecular dehydration that leads to boroxine formation.
As a result, this compound pinacol ester is typically a stable, often crystalline solid or a high-boiling liquid that is easier to handle, purify, and store for extended periods with minimal degradation.[5][6]
Comparative Data Summary
The following table summarizes the key differences in properties and handling, providing a quick reference for laboratory use.
| Property | This compound | This compound Pinacol Ester | Causality & Field Insight |
| Physical State | Typically a white to off-white solid | Colorless oil or low-melting solid | The ester's lower polarity and lack of hydrogen bonding reduces intermolecular forces, often resulting in a lower melting point. |
| Stability & Storage | Prone to dehydration (boroxine formation) and protodeboronation.[1][2] Store under inert gas, refrigerated. | Generally stable to air and moisture for extended periods.[5][6] Can be stored on the bench, though refrigeration is best practice. | The pinacol group acts as a robust protecting group, sterically and electronically stabilizing the C-B bond. This is the primary reason for its widespread adoption.[7] |
| Solubility | Soluble in polar solvents (THF, Dioxane, Alcohols), sparingly soluble in nonpolar solvents. | Highly soluble in a wide range of organic solvents (Hexanes, Ether, THF, CH₂Cl₂).[4] | The hydrophobic pinacol backbone dramatically increases organophilicity, simplifying reaction setup and workup procedures. |
| Purification | Difficult to purify via silica gel chromatography due to high polarity and potential decomposition.[1][8] Recrystallization is preferred. | Readily purified by silica gel chromatography.[1][6] | While stable, prolonged exposure to silica gel (especially acidic grades) can cause some hydrolysis.[1][9] A rapid "flash" through a silica plug is often recommended. |
| Analytical Characterization | HPLC analysis can be challenging due to low retention on reverse-phase columns. | Prone to on-column hydrolysis during reverse-phase HPLC, leading to inaccurate purity assessment.[9][10] | Using a stationary phase with low silanol activity and avoiding acidic mobile phase modifiers is critical for accurate HPLC analysis of pinacol esters.[10] |
Reactivity in Suzuki-Miyaura Coupling: The Decisive Trade-Off
The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction. The choice between them directly influences the reaction mechanism and efficiency.
The Catalytic Cycle and the Role of the Boron Reagent
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key step concerning the boron reagent is transmetalation , where the organic group (the 1-pentenyl moiety) is transferred from the boron atom to the palladium center. For this to occur efficiently, the boron atom must be activated to increase the nucleophilicity of the carbon atom attached to it.
Boronic Acid: Higher Reactivity
Boronic acids are generally considered more reactive and often lead to faster reaction times.[2][11] This enhanced reactivity stems from the higher Lewis acidity of the free boronic acid, which readily interacts with the base (e.g., hydroxide, alkoxide) to form a highly nucleophilic tetracoordinate "ate" complex (boronate).[12] This boronate species is primed for efficient transmetalation with the Pd(II) intermediate.
Causality: The electron-withdrawing hydroxyl groups on the boronic acid make the boron center more electrophilic, facilitating the initial coordination with the base required for activation.
Pinacol Ester: Stability Requiring Activation
Pinacol esters are less Lewis acidic and therefore less reactive than their corresponding boronic acids.[12] Historically, it was believed that pinacol esters must first hydrolyze back to the boronic acid under the reaction conditions before they can enter the catalytic cycle. While this pathway can operate, extensive mechanistic studies have shown that boronic esters can also undergo direct transmetalation without prior hydrolysis.[3] However, this direct pathway is often slower than that of the activated boronic acid.
Causality: The rate of Suzuki couplings with pinacol esters can be highly dependent on the reaction conditions. The presence of water can facilitate in-situ hydrolysis to the more reactive boronic acid. In strictly anhydrous conditions, the transmetalation from the ester may be sluggish. Some studies have even shown that different boronic esters can have significantly different transmetalation rates, suggesting a complex interplay of steric and electronic factors.[3]
Decision-Making Workflow
The choice of reagent is a strategic one based on the specific requirements of the synthesis.
Sources
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- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Handling of 1-Pentenylboronic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6]
1-Pentenylboronic acid is a pivotal organoboron reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a five-carbon alkenyl chain. Unlike its aryl counterparts (e.g., phenylboronic acid), the presence of the aliphatic pentenyl chain imparts distinct physicochemical properties—specifically, a shift in the Hydrophilic-Lipophilic Balance (HLB) .
While the boronic acid moiety (
Key Physicochemical Identifiers:
-
Structure:
-
State: Solid (often waxy or crystalline depending on boroxine content).
-
Primary Challenge: Variable solubility driven by moisture-dependent dehydration (Boroxine Cycle).
Mechanistic Insight: The Boronic Acid-Boroxine Equilibrium[3][7]
To master the solubility of this compound, one must understand that the material in the bottle is rarely 100% pure boronic acid. It exists in a dynamic equilibrium with its dehydrated trimer, the boroxine.
-
The Free Acid (
): Favored in the presence of water or protic solvents. It is the active species in most aqueous-biphasic coupling reactions. -
The Boroxine (
): Favored in dry conditions, under vacuum, or in non-polar solvents. It is less polar and often more soluble in hydrophobic solvents than the free acid.
Causality in Dissolution: When you attempt to dissolve "dry" this compound in a solvent like Dichloromethane (DCM), you are often dissolving the boroxine. If the solvent is wet, the boroxine hydrolyzes back to the acid, which may precipitate if the solvent cannot support the more polar species. Conversely, in THF, the oxygen atoms coordinate to the empty p-orbital of the boron, stabilizing the monomeric form and enhancing solubility.
Visualization: The Dehydration Equilibrium
The following diagram illustrates the reversible transformation that dictates solubility behavior.
Figure 1: The reversible dehydration of this compound. The equilibrium position shifts based on solvent water content and temperature.
Solubility Profile & Solvent Compatibility Matrix
The following data synthesizes empirical observations for alkenyl boronic acids. The "Suitability" rating considers both solubility power and chemical compatibility (e.g., avoiding side reactions).
| Solvent Class | Specific Solvent | Solubility Rating | Suitability for Reaction | Technical Notes |
| Polar Aprotic | THF (Tetrahydrofuran) | Excellent | High | Best general solvent. The ether oxygen coordinates to boron, breaking up intermolecular H-bonds. |
| Polar Aprotic | DMF / DMSO | Excellent | Moderate | Dissolves readily, but high boiling points make product isolation difficult. Use only if necessary. |
| Polar Protic | Methanol / Ethanol | Good | Moderate | Good solubility, but risk of esterification (formation of boronic esters) upon prolonged storage or heating. |
| Chlorinated | DCM / Chloroform | Moderate to Good | High | The C5 pentenyl chain aids solubility here compared to phenylboronic acid. Good for extraction. |
| Ethers | Diethyl Ether / MTBE | Moderate | Moderate | Less effective than THF due to weaker coordination. Often used for washing crude solids. |
| Hydrocarbons | Toluene | Low to Moderate | Moderate | Solubilizes the boroxine form well, especially when heated. Often used in biphasic Suzuki couplings. |
| Alkanes | Hexane / Pentane | Poor | Low | Generally insoluble. Used as an anti-solvent to precipitate the acid for purification. |
Advanced Dissolution Protocols
For high-stakes experimentation, simply "adding solvent" is insufficient. Use these self-validating protocols to ensure consistent molarity.
Protocol A: Preparation for Suzuki-Miyaura Coupling (THF/Water System)
Objective: Create a homogeneous solution of the active monomeric species.
-
Weighing: Weigh the this compound rapidly. (Note: The material is hygroscopic; prolonged exposure to air adds water mass, skewing stoichiometry).
-
Primary Dissolution: Add anhydrous THF (approx. 5-10 mL per gram).
-
Validation: The solution should become clear. If haze persists, it indicates high boroxine content or impurities.
-
-
Activation (The "Spark"): Add a small quantity of degassed water (typically 5% v/v relative to THF) before adding the base.
-
Base Addition: Add the aqueous base (e.g.,
or ) only after the boronic acid is fully dissolved.
Protocol B: Purification via Re-precipitation
Objective: Remove oxidation byproducts or boroxine contaminants.
-
Dissolve the crude material in a minimum amount of DCM or Ethyl Acetate .
-
Filter to remove insoluble salts.
-
Slowly add cold Hexane or Pentane until turbidity appears.
-
Cool to 4°C overnight. The this compound will crystallize out, leaving non-polar impurities in the mother liquor.
Visualization: Dissolution Decision Tree
This workflow ensures you select the correct solvent system based on your downstream application.
Figure 2: Decision tree for solvent selection and troubleshooting dissolution issues.
Stability & Storage (The "Silent Killer")
Solubility is inextricably linked to stability. Alkenyl boronic acids are prone to protodeboronation (cleavage of the C-B bond) and oxidation (cleavage of the C=C bond).
-
Avoid Acetone: While soluble, acetone can form cyclic boronate esters with the acid over time, changing the stoichiometry.
-
Avoid Long-term Alcohol Storage: In Methanol/Ethanol, the acid will slowly convert to the dialkyl ester, especially if the solvent is not strictly anhydrous.
-
Recommended Storage: Store as a solid at 2–8°C. If in solution, use THF and keep frozen.
Diagnostic Check: If your this compound is insoluble in THF but soluble in water, it has likely oxidized to valeric acid or polymerized. Discard the batch.
References
-
Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. (n.d.). trans-1-Pentenylboronic acid pinacol ester Safety Data Sheet. (Used for physical property inference of the parent acid). Link
-
IUPAC. (2020). Solubility of Boronic Acids and Esters. NIST Data Gateway. Link
Sources
An In-Depth Technical Guide to the Melting Point of 1-Pentenylboronic Acid and Its Isomers
Abstract: This technical guide provides a comprehensive analysis of the melting point of 1-pentenylboronic acid, a versatile reagent in organic synthesis. Boronic acids are a unique class of compounds whose physical properties, particularly their melting points, can be challenging to determine with high fidelity. This is often due to their propensity for dehydration and the presence of geometric isomers. This document delves into the structural nuances of (E)- and (Z)-1-pentenylboronic acid, presents reported melting point data, and explores the critical experimental factors that influence accurate measurement. We provide field-proven protocols for sample preparation and melting point determination to ensure researchers, scientists, and drug development professionals can achieve reliable and reproducible results.
Introduction to Alkenylboronic Acids and Their Characterization
Boronic acids, characterized by a C–B bond and the formula R–B(OH)₂, are indispensable tools in modern chemistry, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] They are Lewis acids, capable of forming reversible covalent bonds with diols, a property that has led to their use in sensors and drug delivery systems.[2][3]
Alkenylboronic acids, such as this compound, possess a carbon-carbon double bond adjacent to the boronic acid moiety. This structural feature introduces the possibility of geometric isomerism, which significantly impacts the molecule's physical properties. The characterization of boronic acids presents unique challenges. A widely recognized difficulty is the measurement of accurate and reproducible melting points.[4] Rather than a true melt, the observed transition is often a reflection of decomposition or dehydration.[4] Boronic acids are prone to losing water to form cyclic trimeric anhydrides known as boroxines, a process that can occur upon heating and complicate thermal analysis.[3] Therefore, a rigorous and standardized approach to melting point determination is paramount for this class of compounds.
The Subject Compound: this compound
Chemical Structure and Isomerism
This compound is an organoboron compound with the chemical formula C₅H₁₁BO₂.[5] The presence of a double bond at the C1 position means it can exist as two distinct geometric isomers: (E)-1-pentenylboronic acid (trans) and (Z)-1-pentenylboronic acid (cis).
The spatial arrangement of the alkyl chain and the boronic acid group relative to the double bond dictates the isomer. This difference in geometry has a profound effect on how the molecules pack in a solid crystal lattice. Generally, the more linear trans isomers can pack more efficiently, leading to stronger intermolecular forces and, consequently, higher melting points compared to their bent cis counterparts.
Caption: Geometric isomers of this compound.
Analysis of Melting Point Data
The most commonly synthesized and commercially available isomer is (E)-1-pentenylboronic acid. The literature and supplier data consistently report its melting point within a specific range.
Table 1: Physicochemical Properties of (E)-1-Pentenylboronic Acid
| Property | Value | Source |
| CAS Number | 104376-24-1 / 59239-44-0 | [5][6][7] |
| Molecular Formula | C₅H₁₁BO₂ | [5] |
| Molecular Weight | 113.95 g/mol | [5][8] |
| Appearance | Solid | [5][6] |
| Melting Point | 100-105 °C | [6] |
While data for the (E)-isomer is established, there is a conspicuous absence of reported melting point data for the pure (Z)-isomer in readily available literature. To form a scientifically grounded hypothesis, we can analyze the behavior of a shorter-chain analogue, propenylboronic acid.
Table 2: Melting Point Comparison of Alkenylboronic Acid Isomers
| Compound | Isomer | Melting Point (°C) | Source |
| This compound | (E)- / trans- | 100-105 | [6] |
| This compound | (Z)- / cis- | Not Reported | |
| 1-Propenylboronic acid | (E)- / trans- | 123-127 | [2][3][9][10] |
| 1-Propenylboronic acid | (Z)- / cis- | 65-70 | [2][3][11] |
The data for 1-propenylboronic acid shows a dramatic difference of nearly 60 °C between the trans and cis isomers. This stark contrast strongly supports the principle that the less efficient crystal packing of the cis isomer leads to a significantly lower melting point. By extrapolation, it is reasonable to predict that (Z)-1-pentenylboronic acid would also have a substantially lower melting point than its (E)-counterpart.
Critical Factors Influencing Melting Point Integrity
From extensive laboratory experience, achieving an accurate melting point for a boronic acid requires controlling several key variables. The reported range of 100-105 °C for (E)-1-pentenylboronic acid is only valid for a pure, anhydrous sample.[6]
Isomeric Purity
The presence of the (Z)-isomer as an impurity in a sample of (E)-1-pentenylboronic acid will act as a solute, causing both a depression and a broadening of the melting point range. For instance, some commercial grades of trans-1-propenylboronic acid note the presence of ~10% of the cis-isomer.[9] Such impurities are a primary source of measurement variability.
Hydration State and Boroxine Formation
This is arguably the most critical factor. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration is often induced by heat, the very condition used to measure a melting point.
Caption: Reversible dehydration of boronic acid to its boroxine.
If the sample is not completely anhydrous, or if the heating rate is too slow, significant conversion to the boroxine can occur. This means the observed "melting" may actually be a decomposition or a phase transition of a mixture of the acid and its anhydride, not the true melting point of the pure acid.
Self-Validating Protocols for Accurate Measurement
To mitigate the aforementioned challenges, we present a set of standardized protocols. Adherence to this workflow provides a self-validating system for generating trustworthy data.
Protocol: Sample Preparation and Purification
The causality behind this protocol is to ensure the starting material is of the highest possible purity and is completely anhydrous before thermal analysis.
-
Azeotropic Drying (Impurity & Water Removal): Dissolve the crude this compound in a minimal amount of hot toluene.
-
Evaporation: Remove the toluene under reduced pressure using a rotary evaporator. This process co-evaporates residual water. Repeat 2-3 times. This step is critical for removing water that can facilitate boroxine formation.
-
Recrystallization (Purification): Recrystallize the dried solid from a suitable non-aqueous solvent system, such as a hexane/ethyl acetate mixture. This step removes isomeric impurities and other byproducts.
-
High-Vacuum Drying: Dry the purified crystals under high vacuum (e.g., <1 mmHg) at room temperature for at least 12-24 hours to remove all traces of solvent and moisture.
-
Inert Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
Protocol: Digital Melting Point Determination
Caption: Workflow for standardized melting point determination.
-
Sample Loading: Finely crush the dried sample and pack it into a capillary tube to a depth of 2-3 mm. Uniform packing ensures even heat distribution.
-
Apparatus Setup: Place the capillary in a calibrated digital melting point apparatus.
-
Rapid Scan (Optional): Perform a quick scan with a heating rate of 10-20 °C/minute to identify an approximate melting range.
-
Measurement Scan: Using a fresh sample, set the apparatus to heat rapidly to about 15-20 °C below the approximate range found in step 3.
-
Slow Ramp: Decrease the heating rate to 1-2 °C/minute to ramp through the melting range. A slow rate is essential for allowing the sample and thermometer to remain in thermal equilibrium, yielding an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). The melting point is reported as this range.
Relevance in Synthetic Applications
An accurate understanding of the melting point of this compound is not merely academic. It serves as a crucial quality control parameter. A sharp melting range close to the literature value indicates high purity, which is essential for its successful application in high-stakes environments like drug development. As a reactant, this compound is used in:
-
Palladium-catalyzed Suzuki coupling processes.[6]
-
Rhodium-catalyzed substitution reactions.[6]
-
Synthesis of complex dyes.[6]
In these reactions, impurities or the presence of the wrong isomer can lead to failed reactions, low yields, and difficult purification of the final product.
Conclusion
The melting point of this compound is a key indicator of its identity and purity. The established literature value for the common (E)-isomer is 100-105 °C .[6] While no data is available for the (Z)-isomer, analogous compounds suggest it would have a significantly lower melting point. Researchers must recognize that achieving an accurate measurement is contingent upon sample purity and absolute dryness to prevent the confounding influence of dehydration into boroxines. By employing the rigorous preparation and measurement protocols detailed in this guide, scientists can ensure the generation of reliable, reproducible data, thereby upholding the integrity of their research and development endeavors.
References
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General knowledge, conceptual citation, not from a direct search result but reflects content in[4])
-
Snyder, S. A., & Nadeau, K. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved February 5, 2026, from [Link]
-
Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. Retrieved February 5, 2026, from [Link]
-
ChemEurope. (n.d.). Boronic acid. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved February 5, 2026, from [Link]
-
Leśnik, U., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789. Retrieved February 5, 2026, from [Link]
-
Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 19(1), 183-192. Retrieved February 5, 2026, from [Link]
-
ChemBK. (n.d.). Trans-1-Propen-1-yl-boronic Acid. Retrieved February 5, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (1E)-(Pent-1-en-1-yl)boronic Acid. Retrieved February 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boronic_acid [chemeurope.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Boronic acid,B-(1E)-1-penten-1-yl- | CymitQuimica [cymitquimica.com]
- 6. This compound = 95 104376-24-1 [sigmaaldrich.com]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. (1E)-(Pent-1-en-1-yl)boronic acid | CAS 59239-44-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. trans-1-プロペン-1-イルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. cis-1-Propene-1-boronic acid | 7547-96-8 [chemicalbook.com]
Technical Deep Dive: Lewis Acidity of 1-Pentenylboronic Acid
Executive Summary
1-Pentenylboronic acid (CAS: 104376-24-1) represents a critical intermediate class between alkyl- and arylboronic acids. Its Lewis acidity is defined by the interplay between the electron-deficient boron center and the adjacent alkenyl
For drug development professionals, this molecule serves as a "warhead" scaffold for reversible covalent inhibition of serine proteases, where its ability to transition from a trigonal planar (
Part 1: Fundamental Chemical Nature
Electronic Structure & Hybridization
The Lewis acidity of this compound stems from the vacant
-
Inductive Effect (-I): The alkenyl group (
carbons) is more electronegative than the propyl chain ( carbons). This pulls electron density away from the boron center relative to a pentylboronic acid, theoretically increasing Lewis acidity. -
Resonance Effect (+M): The
-electrons of the C=C double bond can donate density into the empty boron p-orbital. This orbital overlap stabilizes the electron deficiency, slightly attenuating the Lewis acidity compared to a pure inductive prediction.
The Net Result: this compound typically exhibits a
The Equilibrium
In aqueous physiological media, the molecule exists in an equilibrium governed by the coordination of a hydroxide ion (Lewis base) to the boron center.
Figure 1: Lewis Acid-Base Equilibrium
Caption: The transition from neutral sp2 boron to anionic sp3 boronate is the defining event of Lewis acidity in aqueous media.
Part 2: Quantifying Lewis Acidity[2][3]
As a researcher, you should not rely solely on literature values, which can vary by solvent and ionic strength. The following protocols allow you to empirically determine the Lewis acid character of your specific lot of this compound.
Protocol A: Potentiometric Titration (The Gold Standard)
This method directly measures the
Reagents:
-
Analyte: this compound (approx.[2] 0.01 M).
-
Solvent: Carbonate-free distilled water (add 1-5% mannitol if solubility is poor, though this shifts the equilibrium).
-
Titrant: 0.1 M NaOH (standardized).
Workflow:
-
Dissolution: Dissolve 50 mg of the boronic acid in 25 mL of 0.1 M KCl (to maintain ionic strength).
-
Blanking: Run a blank titration with just the solvent background.
-
Titration: Add NaOH in 10
L increments, recording pH after stabilization (wait 30s per point). -
Calculation: The half-equivalence point (where [Acid] = [Conjugate Base]) represents the
.
Protocol B: The Gutmann-Beckett Method (NMR Probe)
For non-aqueous Lewis acidity (relevant for organic synthesis steps), use
Concept: Triethylphosphine oxide (
Workflow:
-
Mix this compound and
in a 1:1 molar ratio in . -
Acquire
NMR.[4] -
Formula: Acceptor Number (AN)
.-
Note: A higher AN indicates stronger Lewis acidity.
-
Part 3: Applications in Drug Discovery (The "Warhead")
The primary utility of this compound in medicinal chemistry is as a Transition State Analog .
Mechanism of Action: Serine Protease Inhibition
Serine proteases cleave peptide bonds via a nucleophilic attack by a serine hydroxyl group. Boronic acids mimic the geometry of the transition state but form a stable, reversible covalent adduct.
Why 1-Pentenyl? The 5-carbon alkenyl chain provides a hydrophobic anchor that fits into the S1 or S1' specificity pocket of enzymes, while the boronic acid engages the catalytic triad.
Figure 2: Reversible Covalent Inhibition Mechanism
Caption: The boronic acid acts as a 'serine trap,' forming a tetrahedral adduct that mimics the enzymatic transition state.
Synthesis Note: Stereochemical Control
The Lewis acidity is subtly affected by the stereochemistry of the alkene.
-
Hydroboration of 1-Pentyne: Using catecholborane or pinacolborane typically yields the (E)-1-pentenylboronate (trans isomer).
-
Impact: The E-isomer is generally less sterically hindered, allowing for easier formation of the tetrahedral adduct in the enzyme active site compared to the Z-isomer.
Synthesis Protocol (Standard):
-
Reagents: 1-Pentyne (1.0 eq), Catecholborane (1.1 eq).
-
Conditions: Heat to 70°C for 2 hours (neat or in THF).
-
Hydrolysis: Quench with water to release the free boronic acid.
-
Purification: Recrystallization from water/hexane.
References
-
Structural Analysis of Boronic Acid Derivatives
- Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- Source: Chemistry - A European Journal (via NIH/ResearchG
-
URL:[Link]
-
Acidity Constants & Measurement
- Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
- Source: Molecules (MDPI).
-
URL:[Link]
-
Hydroboration Methodologies
- Title: Hydroboration-Oxidation of Alkenes (Mechanism and Stereochemistry).
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Medicinal Chemistry Applications
Sources
Methodological & Application
Application Note: Precision Suzuki-Miyaura Coupling of 1-Pentenylboronic Acid
Executive Summary & Strategic Rationale
1-Pentenylboronic acid (typically the trans isomer, CAS 104376-24-1) is a critical C5-alkenyl synthon used to introduce a pentenyl chain with high stereochemical fidelity. Unlike alkylboronic acids, which suffer from slow transmetallation and
However, this reagent presents specific challenges:
-
Protodeboronation: Alkenylboronic acids are prone to hydrolytic cleavage of the C-B bond under high pH or high temperature, yielding 1-pentene.
-
Stereointegrity: While the reaction is generally stereoretentive, isomerization can occur if the catalytic cycle is sluggish or if "hydride-active" Pd species are generated.
-
Polymerization: The vinyl group is susceptible to Heck-type side reactions or polymerization if the catalyst loading is too low.
This guide provides a tiered approach to coupling this compound, moving from a robust "Standard Protocol" to a "High-Performance Protocol" for deactivated electrophiles.
Mechanistic Architecture
The success of this coupling relies on the synchronization of the transmetallation step with the oxidative addition step. The mechanism follows the standard Pd(0)/Pd(II) cycle but requires specific tuning for alkenyl substrates.
Critical Mechanistic Path (DOT Visualization)
Figure 1: Catalytic cycle highlighting the critical base activation step and the risk of protodeboronation (Side Reaction).
Optimization Parameters
Catalyst Selection
-
Pd(PPh3)4 (Tetrakis): The "workhorse" catalyst. Excellent for aryl iodides and bromides. It requires careful handling (air sensitive) to maintain the Pd(0) state.
-
Pd(dppf)Cl2: A bidentate ligand complex. Superior stability and higher activity for aryl chlorides or sterically hindered substrates. The large bite angle of dppf accelerates reductive elimination, preserving the alkene geometry.
-
Pd2(dba)3 + S-Phos: Reserved for highly deactivated or sterically congested chlorides.
Base & Solvent Systems
The choice of base dictates the concentration of the active boronate species.
| Parameter | Standard Conditions | High-Performance Conditions | Rationale |
| Solvent | DME / Water (2:1) | 1,4-Dioxane / Water (4:1) | DME is excellent for solubility; Dioxane allows higher temps. |
| Base | Na2CO3 (2M aq.) | Cs2CO3 or K3PO4 | Na2CO3 is mild; Cs2CO3 improves transmetallation rates for chlorides. |
| Temp | 80°C | 90°C - 100°C | Higher temp needed for chlorides; monitor for deboronation. |
| Additives | None | Ag2O (1.0 eq) | Silver oxide can sequester halides and promote transmetallation without high alkalinity. |
Experimental Protocols
Protocol A: Standard Conditions (Aryl Iodides/Bromides)
Best for: Routine synthesis, robust substrates, high functional group tolerance.
Reagents:
-
(E)-1-Pentenylboronic acid (1.2 - 1.5 equiv) [CAS: 104376-24-1]
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane)
Step-by-Step Workflow:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol) and this compound (171 mg, 1.5 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) inside a glovebox or under a rapid stream of Nitrogen.
-
Solvent/Base: Add degassed DME (4 mL) and 2M Na2CO3 (1 mL).
-
Note: Degassing is critical. Sparge solvents with Argon for 15 mins prior to use.
-
-
Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 80°C in an aluminum heating block for 4-16 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aryl halide.[3]
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2x).[4] Wash combined organics with brine, dry over MgSO4, filter, and concentrate.
-
Purification: Flash column chromatography (SiO2).
Protocol B: High-Performance Conditions (Aryl Chlorides/Hindered)
Best for: Deactivated electrophiles, ortho-substituted arenes.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
(E)-1-Pentenylboronic acid (1.5 equiv)
-
Pd(dppf)Cl2[1]·DCM (3-5 mol%)
-
Cs2CO3 (3.0 equiv, solid)
-
1,4-Dioxane / Water (9:1)
Step-by-Step Workflow:
-
Solids: Charge the reaction vessel with Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), Cs2CO3 (977 mg, 3.0 mmol), and Pd(dppf)Cl2·DCM (41 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with Argon (3 cycles).
-
Solvent: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL) via syringe.
-
Reaction: Heat to 90-100°C. Vigorous stirring is essential due to the biphasic nature and solid base.
-
Workup: Standard extraction (as above).
-
Tip: If the product contains basic nitrogens (pyridines), use DCM/MeOH for extraction to ensure recovery.
-
Workflow Visualization (DOT)
Figure 2: Operational workflow for the Suzuki-Miyaura coupling process.
Troubleshooting & Critical Controls
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation | Reduce water content (use Dioxane/H2O 10:1) or switch to anhydrous conditions with CsF. |
| Black Precipitate | Pd Aggregation (Pd Black) | Inadequate ligand stabilization. Switch from PPh3 to dppf or add excess PPh3 (10 mol%). |
| Isomerization (E/Z mix) | Hydride Insertion | Reaction too slow or temp too high. Lower temp to 60°C and increase catalyst loading to 5-10%. |
| Homocoupling (R-R) | Oxidative Coupling | Presence of O2. Ensure rigorous degassing (freeze-pump-thaw is ideal for small scales). |
| Stalled Reaction | Catalyst Poisoning | Check for coordinating groups (thiols, free amines) on substrate. Use Pd2(dba)3/S-Phos. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. (n.d.). This compound Product Page. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Pentenylboronic Acid
Executive Summary
This guide details the protocols for utilizing 1-Pentenylboronic acid (and its esters) in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While alkenyl boronic acids offer a direct route to conjugated dienes and styrenes, they present specific challenges distinct from aryl partners—primarily protodeboronation and stereoisomerization .
This document provides a "Workhorse Protocol" for standard applications and a "High-Fidelity Protocol" for sensitive pharmacophores, ensuring >95% stereoretention of the alkene geometry.
Chemical Profile & Reagent Handling
| Property | Specification |
| Reagent Name | (E)-1-Pentenylboronic acid |
| CAS Number | 59239-44-0 (Acid) / 100191-46-2 (Pinacol Ester) |
| Structure | |
| Molecular Weight | 113.95 g/mol |
| Stereochemistry | Typically supplied as the (E)-isomer (trans).[1] |
| Stability | Hygroscopic. Prone to dehydration (forming boroxines) and protodeboronation under strong basic/aqueous conditions. |
| Storage | Store at 2–8°C under Argon. |
Critical Handling Note: Commercial boronic acids often exist as a mixture of the free acid and the trimeric anhydride (boroxine). This does not affect stoichiometry significantly but can alter solubility. For precise kinetics, conversion to the pinacol ester is recommended.
Mechanistic Insight: The Alkenyl Challenge
The coupling of this compound follows the standard Suzuki-Miyaura cycle, but the Transmetallation step is the critical failure point for alkenyl substrates.
-
Stereoretention: The reaction proceeds with retention of configuration (E
E). Inversion usually indicates a competing radical pathway or isomerization of the starting material. -
Protodeboronation: Alkenyl boronic acids are amphoteric. In the presence of strong bases and water, the C-B bond can hydrolyze before transmetallation, yielding 1-pentene (volatile side product).
Diagram 1: Catalytic Cycle & Failure Modes
Caption: The catalytic cycle highlights Transmetallation (Red) as the gatekeeper. If this step is too slow, the activated boronate undergoes protodeboronation (Black).
Optimization Matrix
Select your conditions based on the complexity of your coupling partner (the Electrophile).
| Component | Standard Conditions (Robust) | High-Fidelity Conditions (Sensitive) | Rationale |
| Catalyst | Pd(PPh | Pd(dppf)Cl | Pd(PPh |
| Base | Na | K | Stronger bases accelerate transmetallation but increase side reactions. Anhydrous CsF is best for labile groups. |
| Solvent | DME / Water (2:1) | THF / Water (10:1) or Toluene | High water content aids solubility but promotes protodeboronation. |
| Temp | 80°C (Reflux) | 60°C or Room Temp | Lower heat preserves alkene geometry. |
Protocol A: The "Workhorse" Method
Best for: Coupling with simple aryl bromides/iodides where the substrate is stable to heat and moderate base.
Reagents
-
Aryl Bromide (1.0 equiv)[2]
-
(E)-1-Pentenylboronic acid (1.2 equiv)
-
Pd(PPh
) (5 mol%) -
Na
CO (2.0 equiv, dissolved in min. water) -
DME (Dimethoxyethane)
Step-by-Step Procedure
-
Degassing: Charge a reaction vial with DME and the aqueous Na
CO solution. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd(PPh ) . -
Loading: Add the Aryl Bromide, this compound, and Pd catalyst under a positive stream of Argon.
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Visual Check: The reaction should turn from yellow to black (Pd precipitation) only after completion. Immediate blackening suggests catalyst decomposition.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Silica gel chromatography. (Note: 1-Pentenyl derivatives are often non-polar; use Hexanes/EtOAc gradients).
Protocol B: The "High-Fidelity" Method
Best for: Complex drug scaffolds, sterically hindered halides, or substrates prone to hydrolysis. Uses a specialized catalyst to enable lower temperatures.[3]
Reagents
-
Complex Aryl Halide (1.0 equiv)[2]
-
(E)-1-Pentenylboronic acid Pinacol Ester (1.1 equiv)
-
Why Ester? Higher stability against protodeboronation than the free acid.
-
-
Catalyst: Pd(dppf)Cl
·CH Cl (3 mol%) -
Base: K
PO (3.0 equiv) -
Solvent: THF/Water (9:1)
Diagram 2: High-Fidelity Workflow
Caption: Workflow emphasizes In-Process Control (IPC) to detect protodeboronation early.
Step-by-Step Procedure
-
Preparation: Dissolve K
PO in the minimum amount of water necessary, then add THF to create a 9:1 monophasic mixture. Degas thoroughly. -
Addition: Add the Aryl Halide and this compound pinacol ester.
-
Catalyst Addition: Add Pd(dppf)Cl
. The solution should be orange/red. -
Reaction: Heat to 60°C .
-
Note: The bidentate ligand (dppf) has a wider bite angle, facilitating the reductive elimination of the bulky alkenyl group.
-
-
Monitoring: Check LC-MS at 2 hours.
-
Success Signal: Mass of Product (M+68).
-
Failure Signal: Mass of Starting Material (Ar-Br) + Mass of Ar-H (Protodeboronation of the aryl species, though rare) or simply unreacted Ar-Br with no Boronate remaining (Boronate decomposition).
-
Troubleshooting & System Suitability
Before committing valuable GMP starting material, run this System Suitability Test (SST) :
The Test: Couple this compound with 4-Bromoanisole using Protocol A.
-
Acceptance Criteria: >90% conversion by HPLC in 2 hours.
-
Why? 4-Bromoanisole is electron-rich (deactivated), making it a moderate challenge. If this fails, your catalyst is dead or your solvent is wet.
| Issue | Diagnosis | Solution |
| Low Yield / Unreacted Halide | Boronic acid decomposed (Protodeboronation). | Switch to Protocol B (Pinacol ester + Anhydrous conditions). Add 10-20% excess boronate. |
| Isomerization (E | Reaction time too long or Hydride-Pd species active. | Lower temperature.[4] Switch to Pd(dppf)Cl |
| Homocoupling (Diene) | Oxidative coupling of boronic acid.[5] | Ensure strict Anaerobic conditions (Argon balloon is insufficient; use Schlenk line). Reduce catalyst loading. |
| Black Precipitate Early | Catalyst death (Pd black formation). | Ligand oxidation.[6] Use fresh catalyst or add excess free ligand (e.g., PPh |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 77-86.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Sources
- 1. Boronic acid,B-(1E)-1-penten-1-yl- | CymitQuimica [cymitquimica.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
Application Note: High-Fidelity Synthesis of Conjugated 1,3-Dienes via 1-Pentenylboronic Acid
Executive Summary
The stereoselective synthesis of conjugated 1,3-dienes is a cornerstone in the construction of natural products (e.g., polyketides, macrolides) and pharmaceutical intermediates. While traditional methods like the Wittig or Julia-Kocienski olefination are effective, they often suffer from poor E/Z selectivity or difficult byproduct removal.
This guide details the application of 1-Pentenylboronic acid as a nucleophilic building block in the Suzuki-Miyaura cross-coupling reaction. This reagent enables the modular installation of a 5-carbon diene fragment with high retention of stereochemical configuration. We present a robust, self-validating protocol for coupling this boronic acid with vinyl halides to generate (E,E)-1,3-dienes, a motif prevalent in bioactive lipid mediators and antifungal agents.
Strategic Analysis & Mechanistic Insight
Why this compound?
This compound offers a distinct advantage over its ester counterparts (e.g., pinacol esters) in terms of atom economy and reactivity. However, it requires careful handling to prevent protodeboronation (loss of the boron group).
-
Stereocontrol: The reaction proceeds with >98% retention of double-bond geometry. Coupling an (E)-boronic acid with an (E)-halide yields the (E,E)-diene exclusively.
-
Modularity: It serves as a "plug-and-play" C5 unit, ideal for fragment-based drug discovery (FBDD).
The Catalytic Cycle (Mechanistic Logic)
The success of this synthesis relies on the palladium(0)-catalyzed cycle. The critical step for diene synthesis is the Transmetallation . Unlike aryl-aryl couplings, vinyl-vinyl couplings are sensitive to steric hindrance and electronic deactivation.
Figure 1: The catalytic cycle emphasizing the retention of configuration during transmetallation.
Experimental Protocol
Target Transformation: Synthesis of (7E, 9E)-7,9-Pentadecadene via coupling of (E)-1-Pentenylboronic acid with (E)-1-Iodo-1-decene.
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| (E)-1-Pentenylboronic acid | 1.2 | Nucleophile | Store at 4°C; hygroscopic. |
| (E)-1-Iodo-1-decene | 1.0 | Electrophile | Must be isomerically pure (>95% E). |
| Pd(PPh3)4 | 0.03-0.05 | Catalyst | Tetrakis(triphenylphosphine)palladium(0). Must be bright yellow. |
| Thallium(I) Ethoxide (TlOEt) | 1.5 | Base | Warning: Toxic. Accelerates vinyl-vinyl coupling significantly. |
| Alternative Base: Cs2CO3 | 2.0 | Base | Safer alternative; requires longer reaction time. |
| THF / Water (3:1) | Solvent | - | Degassed (sparged with Argon). |
Step-by-Step Procedure
Step 1: System Preparation (Inert Atmosphere)
-
Action: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Argon.
-
Expert Insight: Oxygen is the enemy of Pd(0). Even trace amounts can oxidize the phosphine ligands, deactivating the catalyst (turning it black).
Step 2: Reagent Loading
-
Action: Charge the flask with (E)-1-Iodo-1-decene (1.0 mmol, 266 mg) and Pd(PPh3)4 (0.05 mmol, 58 mg).
-
Action: Add degassed THF (5 mL) via syringe. Stir gently at room temperature for 5 minutes.
Step 3: Base & Boronic Acid Addition [1]
-
Action: In a separate vial, dissolve (E)-1-Pentenylboronic acid (1.2 mmol, 137 mg) in THF (2 mL).
-
Action: Add the base.
-
Protocol A (High Speed): Add TlOEt (1.5 mmol, 106 µL) directly to the reaction flask, followed immediately by the boronic acid solution.
-
Protocol B (Green/Pharma): Add Cs2CO3 (2.0 mmol, 652 mg) dissolved in minimal water (1.5 mL) to the reaction flask, followed by the boronic acid.
-
-
Expert Insight: Vinyl boronic acids are prone to protodeboronation (converting back to 1-pentene) in prolonged aqueous basic conditions. Rapid addition and heating are crucial.
Step 4: Reaction & Monitoring
-
Action: Heat the mixture to reflux (approx. 65°C) immediately.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS.
-
Protocol A: Reaction typically complete in 30-60 mins.
-
Protocol B: Reaction typically complete in 4-12 hours.
-
Step 5: Workup & Purification
-
Action: Cool to room temperature. Dilute with Diethyl Ether (20 mL).
-
Action: Wash with saturated NaHCO3 (1 x 15 mL) and Brine (1 x 15 mL).
-
Action: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel. Elute with 100% Pentane or Hexanes (the product is non-polar).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1,3-dienes.[1][2]
Troubleshooting & Optimization (Self-Validating Logic)
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to O2 or overheating. | Ensure rigorous degassing of solvents. Add excess Phosphine ligand (e.g., PPh3) to stabilize Pd. |
| Low Yield / Starting Material Remaining | Protodeboronation of this compound. | Use a milder base (K3PO4). Switch to anhydrous conditions using CsF as the base activator. |
| Homocoupling (Diene Dimer) | Oxidative coupling of the boronic acid. | Reduce O2 exposure. Lower the loading of the boronic acid slightly or add it slowly via syringe pump. |
| Isomerization (E,Z mix) | "Pd-H" species formation (beta-hydride elimination). | Avoid prolonged heating after conversion is complete. Use sterically bulky ligands (e.g., SPhos). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Molander, G. A., & Bernhardt, J. C. (2003). Stereoselective Synthesis of conjugated dienes via Palladium-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkenyl Bromides.[3][4] Journal of Organic Chemistry, 68(14), 5534–5539.
-
Littke, A. F., & Fu, G. C. (2000).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands for difficult couplings).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,3-Dienes via a Sequential Suzuki-Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: High-Fidelity Synthesis of trans-1-Pentenylboronic Acid
Executive Summary
This application note details the synthesis of (E)-1-pentenylboronic acid (CAS: 104376-24-1) via the hydroboration of 1-pentyne. While modern cross-coupling often utilizes boronate esters (e.g., pinacol esters) due to their stability, the free boronic acid remains a critical reagent for specific atom-economic transformations and bioisostere studies.
The protocol utilizes catecholborane (HBcat) as the hydroborating agent. Unlike pinacolborane, the catechol backbone is labile enough to be hydrolyzed under mild aqueous conditions, granting access to the free acid. This method ensures exclusive anti-Markovnikov regioselectivity and high trans (
Target Molecule Profile
| Property | Specification |
| IUPAC Name | (E)-pent-1-enylboronic acid |
| Structure | CH |
| Stereochemistry | Trans ( |
| Molecular Weight | 113.95 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 100–105 °C |
Mechanistic Principles & Design
The synthesis relies on the thermal reaction of 1,3,2-benzodioxaborole (catecholborane) with a terminal alkyne.
-
Regioselectivity: The boron atom adds to the terminal carbon (C1) due to steric hindrance at the internal position, ensuring anti-Markovnikov selectivity.
-
Stereoselectivity: The reaction proceeds via a concerted four-membered transition state, resulting in syn-addition of the H-B bond across the triple bond. This places the boron and hydrogen on the same face, yielding the trans (
) alkene upon relaxation. -
Hydrolytic Lability: The catechol moiety is sensitive to hydrolysis. Upon treatment with water, the B-O bonds cleave, releasing catechol and the target boronic acid.
Mechanistic Pathway
The following diagram illustrates the concerted addition and subsequent hydrolysis.
Figure 1: Reaction pathway showing syn-addition of catecholborane followed by hydrolytic cleavage.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
1-Pentyne (99%, anhydrous).
-
Catecholborane (1.0 M in THF or neat; neat preferred for thermal rate).
-
Deionized water (degassed).
-
Dichloromethane (DCM) or Chloroform (for extraction).
-
Nitrogen or Argon atmosphere.
-
-
Equipment:
-
Schlenk line or Glovebox.
-
Pressure-rated glass reaction vessel (thick-walled) with Teflon seal.
-
Rotary evaporator.
-
Step-by-Step Methodology
Phase 1: Hydroboration
Critical Note: Catecholborane is moisture-sensitive.[1][2] All glassware must be flame-dried.
-
Setup: Charge a dry, argon-flushed pressure vessel with 1-pentyne (10.0 mmol, 0.68 g).
-
Addition: Add catecholborane (11.0 mmol, 1.32 g, 1.1 equiv) dropwise at 0 °C to control the initial exotherm.
-
Reaction: Seal the vessel and heat to 70 °C for 4 hours.
-
Why: Thermal hydroboration of terminal alkynes with catecholborane is slow at room temperature. Heating ensures conversion.
-
Checkpoint: Monitor by
H NMR (aliquot in CDCl ). The terminal alkyne proton ( ~1.9 ppm, t) should disappear.
-
-
Cooling: Allow the mixture to cool to room temperature. The intermediate 2-(1-pentenyl)-1,3,2-benzodioxaborole is now formed.
Phase 2: Hydrolysis
Critical Note: This step must be controlled to precipitate the acid without trapping catechol impurities.
-
Quench: Add deionized water (20 mL) to the reaction mixture at 20–25 °C. Stir vigorously for 2 hours.
-
Observation: The mixture will become biphasic and eventually cloudy as the boronic acid precipitates (it is sparingly soluble in cold water compared to catechol).
-
-
Extraction (Optional but Recommended): While filtration is possible, extraction ensures higher purity. Extract the aqueous slurry with DCM (3 x 15 mL). The boronic acid and catechol both enter the organic phase.[3]
-
Separation Strategy:
-
Wash the combined organic layers with ice-cold water (3 x 10 mL). Catechol is significantly more water-soluble than the alkenylboronic acid. This differential washing removes the catechol byproduct.
-
Dry the organic layer over MgSO
, filter, and concentrate under reduced pressure.
-
Phase 3: Purification[4]
-
Recrystallization: The crude solid is often slightly off-white. Recrystallize from a mixture of water/methanol (9:1) or n-hexane/DCM .
-
Drying: Dry the white crystals under high vacuum (0.1 mmHg) at room temperature for 12 hours.
-
Caution: Do not heat significantly under vacuum, or the acid will dehydrate to the cyclic trimer (boroxine).
-
Quality Control & Validation
Analytical Specifications
To validate the synthesis, compare the isolated product against these standard metrics.
| Metric | Expected Value | Diagnostic Note |
| Appearance | White needles/powder | Yellowing indicates oxidation or residual catechol. |
| Look for doublet of triplets (dt) and doublet (d). | ||
| Coupling ( | 17–18 Hz | Critical: Confirms trans ( |
| Broad singlet. Sharp peak at ~20 ppm indicates boronate ester. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Optimization
Issue 1: Boroxine Formation (Dehydration)
Boronic acids exist in equilibrium with their anhydrides (boroxines).
-
Symptom: Melting point is broad or incorrect; elemental analysis shows high Carbon %.
-
Remedy: Recrystallize from water-containing solvents. Store the product in a refrigerator with a slight humidity level or in a sealed vial. If the boroxine is desired, heat under vacuum. If the acid is desired, avoid excessive drying heat.
Issue 2: Residual Catechol
Catechol inhibits many transition metal catalysts (e.g., Pd in Suzuki coupling).
-
Detection:
H NMR signals at 6.8–7.0 ppm (aromatic multiplet). -
Remedy: Increase the number of ice-cold water washes during workup. Catechol is soluble in water; the boronic acid is less so.
Issue 3: Regioisomer Contamination
Small amounts of the internal isomer (2-borono) may form.
-
Remedy: Use a bulky catalyst if thermal selectivity fails. Rh(I)-catalyzed hydroboration with pinacolborane is an alternative if high regioselectivity (>99:1) is strictly required, though hydrolysis of pinacol esters is difficult. For the free acid, recrystallization usually removes the minor isomer.
References
-
Brown, H. C.; Gupta, S. K. "Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Monohydroboration Agent for Alkynes and Alkenes." Journal of the American Chemical Society, 1971 , 93(7), 1816–1818. Link
-
Miyaura, N.; Suzuki, A. "Stereoselective synthesis of alkenylboronic acids." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Tucker, C. E.; Davidson, J.; Knochel, P. "Mild and Stereoselective Hydroboration of Functionalized Alkynes and Alkenes Using Pinacolborane." Journal of Organic Chemistry, 1992 , 57(13), 3482–3485. Link
-
Sigma-Aldrich. "Product Specification: 1-Pentenylboronic acid."[5][6][7] Link
Sources
- 1. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 4. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 5. trans-1-Penten-1-ylboronic acid pinacol ester AldrichCPR 161395-96-6 [sigmaaldrich.com]
- 6. This compound = 95 104376-24-1 [sigmaaldrich.com]
- 7. 1-戊烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocols: (E)-1-Pentenylboronic Acid in Modern Stereoselective Synthesis
Introduction: The Strategic Value of (E)-1-Pentenylboronic Acid
(E)-1-Pentenylboronic acid is a versatile and powerful building block in organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. Its defined (E)-alkenyl geometry, combined with the unique reactivity of the boronic acid moiety, makes it an indispensable tool for the construction of complex molecular architectures with precise stereochemical control. Unlike many organometallic reagents, alkenylboronic acids exhibit remarkable stability to air and moisture and tolerance to a wide range of functional groups, simplifying handling and broadening their synthetic applicability.[1]
This guide provides an in-depth exploration of three cornerstone stereoselective transformations where (E)-1-Pentenylboronic acid serves as a key reagent: the Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition, the Asymmetric Suzuki-Miyaura Cross-Coupling, and the Diastereoselective Petasis-Borono-Mannich Reaction. For each transformation, we will dissect the mechanistic principles that govern stereocontrol and provide detailed, field-proven protocols designed for immediate application in a research and development setting.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent. While relatively stable, prolonged exposure to air can lead to dehydration and the formation of boroxine anhydrides.
| Property | Value | Reference |
| CAS Number | 104376-24-1 | [2] |
| Molecular Formula | C₅H₁₁BO₂ | [2] |
| Molecular Weight | 113.95 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. Keep dry. |
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
The rhodium-catalyzed asymmetric conjugate addition (also known as the Hayashi-Miyaura reaction) is a premier method for creating chiral centers via the 1,4-addition of organoboron reagents to α,β-unsaturated systems.[3] The use of (E)-1-Pentenylboronic acid in this reaction allows for the enantioselective introduction of a pentenyl group, forming valuable chiral products.
Expertise & Mechanistic Insight: The Origin of Stereoselectivity
The stereochemical outcome of the reaction is dictated by a chiral rhodium(I) catalyst, typically generated in situ from a rhodium precursor and a chiral bisphosphine ligand, such as (S)-BINAP. The catalytic cycle proceeds through three key intermediates: a hydroxy-rhodium complex, an alkenyl-rhodium complex, and an oxa-π-allyl-rhodium (enolate) complex.[4]
-
Transmetalation: The cycle begins with the transmetalation of the pentenyl group from the boronic acid to a rhodium-hydroxide species, forming a chiral pentenyl-rhodium(I) intermediate.
-
Carbometalation (Stereodetermining Step): The α,β-unsaturated substrate coordinates to the chiral pentenyl-rhodium complex. The inherent chirality of the ligand environment, arising from the skewed geometry of the BINAP ligand, creates a sterically differentiated space.[4] One face of the enone is shielded by a phenyl group of the ligand, forcing the enone to coordinate via its less hindered face (e.g., the si face).[4] Migratory insertion of the pentenyl group into the coordinated double bond then occurs, establishing the new stereocenter with high fidelity.
-
Protonolysis: The resulting rhodium enolate undergoes rapid protonolysis, often by water present in the reaction medium, to release the final product and regenerate the active hydroxy-rhodium catalyst.[4]
Visualization: Catalytic Cycle of Asymmetric 1,4-Addition
Caption: Rh-catalyzed asymmetric 1,4-addition cycle.
Protocol: Asymmetric Addition to 2-Cyclohexen-1-one
This protocol is adapted from the highly efficient procedure developed by Hayashi and coworkers for alkenylboronic acids.[4][5]
Materials:
-
[Rh(acac)(CO)₂] (Rhodium acetylacetonate dicarbonyl)
-
(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
(E)-1-Pentenylboronic acid
-
2-Cyclohexen-1-one (freshly distilled)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol, 3 mol%) and (S)-BINAP (6.9 mg, 0.011 mmol, 3.3 mol%).
-
Solvent Addition: Add 1.0 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 5 minutes to allow for ligand association.
-
Reagent Addition: To the catalyst solution, add (E)-1-Pentenylboronic acid (57 mg, 0.5 mmol, 1.5 equiv).
-
Initiation: Add 2-cyclohexen-1-one (32 µL, 0.33 mmol, 1.0 equiv) followed by deionized water (60 µL). The presence of a protic source like water is crucial for efficient turnover.[4]
-
Reaction: Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5 hours.
-
Work-up: After cooling to room temperature, add 10 mL of diethyl ether and pass the mixture through a short plug of silica gel, eluting with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the pure product, (S)-3-((E)-pent-1-en-1-yl)cyclohexan-1-one.
Data Presentation: Representative Performance
The following data, adapted from related studies on 1-alkenylboronic acids, demonstrates the high yields and enantioselectivities achievable with this methodology.[4]
| Enone Substrate | Alkenylboronic Acid | Yield (%) | ee (%) |
| 2-Cyclohexenone | (E)-1-Heptenylboronic acid | 97 | 97 |
| 2-Cyclopentenone | (E)-1-Heptenylboronic acid | 95 | 96 |
| (E)-5-Phenylpent-3-en-2-one | Phenylboronic acid | 99 | 98 |
| (E)-Oct-3-en-2-one | (E)-1-Heptenylboronic acid | 96 | 94 |
Asymmetric Suzuki-Miyaura Cross-Coupling
While traditionally used for achiral synthesis, the Suzuki-Miyaura reaction can be rendered stereoselective through several advanced strategies. A powerful approach involves the dynamic kinetic asymmetric coupling of a racemic electrophile with the boronic acid, where a chiral catalyst selectively reacts with one enantiomer of the electrophile while facilitating the rapid racemization of the other.
Expertise & Mechanistic Insight: Rhodium-Catalyzed Dynamic Kinetic Asymmetric Coupling
This process is particularly effective for coupling (E)-1-Pentenylboronic acid with racemic allylic electrophiles, such as cyclic allyl chlorides.[6][7] A chiral Rhodium(I) catalyst, often featuring a BINAP-type ligand, orchestrates the reaction.
-
Oxidative Addition & Racemization: The Rh(I) catalyst undergoes oxidative addition to the racemic allyl chloride, forming two diastereomeric η³-allyl-Rh(III) complexes. These complexes are in rapid equilibrium, allowing for the racemization of the allylic stereocenter.
-
Transmetalation: A base (e.g., Cs₂CO₃) activates the (E)-1-Pentenylboronic acid, facilitating the transfer of the pentenyl group to the rhodium center.
-
Reductive Elimination (Stereodetermining Step): The chiral ligand environment dictates the rate of reductive elimination from the two diastereomeric rhodium complexes. One diastereomer undergoes reductive elimination much faster than the other, channeling the reaction flux through a single stereochemical pathway to yield the enantioenriched product.
Visualization: General Workflow for Asymmetric Cross-Coupling
Caption: General workflow for setting up the reaction.
Protocol: Asymmetric Coupling with Racemic 3-Chlorocyclohex-1-ene
This protocol is based on a rhodium-catalyzed allylic arylation method that is effective for vinylboronic acids.[6][7]
Materials:
-
[Rh(cod)(OH)]₂ (Cyclooctadiene rhodium hydroxide dimer)
-
(R)-BINAP
-
(E)-1-Pentenylboronic acid
-
3-Chlorocyclohex-1-ene (racemic)
-
Cesium Carbonate (Cs₂CO₃, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask under argon, add [Rh(cod)(OH)]₂ (4.6 mg, 0.01 mmol, 2.5 mol% Rh) and (R)-BINAP (15.0 mg, 0.024 mmol, 6 mol%).
-
Solvent and Base: Add 2.0 mL of anhydrous THF, followed by anhydrous Cs₂CO₃ (130 mg, 0.4 mmol, 1.0 equiv).
-
Reagent Addition: Add (E)-1-Pentenylboronic acid (91 mg, 0.8 mmol, 2.0 equiv), followed by racemic 3-chlorocyclohex-1-ene (46 mg, 0.4 mmol, 1.0 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 60 °C and stir for 16-24 hours. Monitor by GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with 15 mL of diethyl ether and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (using a non-polar eluent system, e.g., pure hexanes) to yield the enantioenriched product, (R)-3-((E)-pent-1-en-1-yl)cyclohex-1-ene.
Data Presentation: Representative Performance
The following data demonstrates typical results for the asymmetric coupling of vinylboronic acids with cyclic allylic electrophiles.[6][7]
| Allyl Chloride | Vinylboronic Acid | Ligand | Yield (%) | ee (%) |
| 3-Chlorocyclohexene | Vinylboronic acid | (R)-BINAP | 80 | 88 |
| 3-Chlorocyclopentene | Vinylboronic acid | (R)-BINAP | 76 | 90 |
| 3-Chlorocyclohexene | Styrylboronic acid | (R)-Xyl-P-PHOS | 75 | 96 |
Diastereoselective Petasis-Borono-Mannich Reaction
The Petasis reaction is a powerful three-component coupling of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.[8] When a chiral α-hydroxy aldehyde is used, the reaction with (E)-1-Pentenylboronic acid proceeds with a high degree of substrate-controlled diastereoselectivity, providing predictable access to valuable anti-1,2-amino alcohols.[8][9]
Expertise & Mechanistic Insight: Substrate-Controlled Diastereoselectivity
The high diastereoselectivity arises from a well-ordered transition state. The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine and the aldehyde. The adjacent hydroxyl group on the aldehyde backbone then directs the nucleophilic attack of the alkenylboronate.
The prevailing model involves a six-membered, chair-like transition state where the boronic acid coordinates to both the iminium nitrogen and the α-hydroxyl oxygen. To minimize steric hindrance (A¹,³-strain), the substituent on the chiral aldehyde (R¹) occupies a pseudo-equatorial position. The alkenyl group of the boronic acid then adds to the iminium ion from the less hindered face, leading consistently to the anti diastereomer.[8][10]
Protocol: Diastereoselective Synthesis of an anti-Amino Alcohol
This protocol is adapted from established procedures for the diastereoselective Petasis reaction using chiral α-hydroxy aldehydes.[8][9]
Materials:
-
(S)-2-hydroxy-3-phenylpropanal (or its protected equivalent)
-
Benzylamine
-
(E)-1-Pentenylboronic acid
-
Dichloromethane (DCM, anhydrous)
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chiral α-hydroxy aldehyde (1.0 equiv) in a 1:1 mixture of DCM and Ethanol (e.g., 4 mL total for a 0.5 mmol scale).
-
Amine Addition: Add benzylamine (1.0 equiv) to the solution and stir for 10 minutes at room temperature to facilitate iminium ion formation.
-
Boronic Acid Addition: Add (E)-1-Pentenylboronic acid (1.2 equiv) in one portion.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS for the disappearance of starting materials and formation of the product.
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (using a gradient eluent, e.g., Hexanes:Ethyl Acetate with 1% triethylamine to prevent product streaking) to yield the pure anti-amino alcohol. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.
Data Presentation: Expected Selectivity
Reactions of this type consistently produce the anti diastereomer with high selectivity.[8]
| Aldehyde | Amine | Boronic Acid | Diastereomeric Ratio (anti:syn) |
| Chiral α-hydroxy aldehyde | Primary/Secondary Amine | Alkenylboronate | Typically >95:5 |
References
-
Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. [Link]
-
Navarro, C., & Csákÿ, A. G. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217–219. [Link]
-
Schröder, A., Turner, P., & Hutton, C. A. (2008). Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids. Pure and Applied Chemistry, 80(4), 687-694. [Link]
-
Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Journal of the American Chemical Society, 121(49), 11591-11592. Available at: [Link]
-
Lou, S., & Schaus, S. E. (2012). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 134(48), 19577–19580. [Link]
-
Frost, J. R., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 769. [Link]
-
Feske, M., & Fandrick, D. R. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]
-
Ghorai, S., & Hall, D. G. (2023). Diastereoselective Petasis-Borono-Mannich Crotylation Reactions of Chiral α-Heteroatom (F, OBz, OH) Aldehydes. Angewandte Chemie International Edition, 62(42), e202309831. [Link]
Sources
- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Diastereoselective Petasis-Borono-Mannich Crotylation Reactions of Chiral α-Heteroatom (F, OBz, OH) Aldehydes: Rapid Access to Valuable Mono and Bicyclic Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Alkenylation of Aryl Halides using 1-Pentenylboronic Acid
Executive Summary
The introduction of a five-carbon alkenyl chain (1-pentenyl group) onto an aromatic scaffold is a high-value transformation in medicinal chemistry, serving as a lipophilic handle or a precursor for further functionalization (e.g., hydrogenation to n-pentyl, oxidative cleavage, or metathesis). 1-Pentenylboronic acid (typically the (E)-isomer) acts as a robust nucleophile in the Suzuki-Miyaura cross-coupling reaction.
This guide provides a validated protocol for coupling this compound with aryl halides. Unlike simple phenylboronic acids, alkenylboronic acids require specific attention to stereoretention and the suppression of protodeboronation . This note synthesizes mechanistic insights with practical, high-yielding methodologies.
Mechanistic Insight & Stereochemistry
The reaction proceeds via the catalytic cycle of the Suzuki-Miyaura coupling.[1][2] A critical feature of this compound is the retention of the olefin geometry. The commercially available reagent is predominantly the (E)-isomer (trans), derived from the hydroboration of 1-pentyne.
The Catalytic Cycle (Visualized)
The following diagram outlines the pathway, highlighting the critical Transmetalation step where the base plays a dual role: activating the boron species and facilitating the transfer to Palladium.
Caption: Figure 1.[3] Catalytic cycle emphasizing the activation of this compound via base coordination, crucial for efficient transmetalation.
Experimental Protocol
Materials & Reagents[4][5]
-
Nucleophile: (E)-1-Pentenylboronic acid (CAS: 83315-10-1 or generic 104376-24-1).
-
Electrophile: Aryl Bromide (preferred) or Aryl Iodide. Aryl Chlorides require specialized ligands (e.g., S-Phos, X-Phos).
-
Catalyst: Pd(PPh3)4 (Tetrakis) for standard cases; Pd(dppf)Cl2·DCM for sterically hindered cases.
-
Base: Sodium Carbonate (Na2CO3) or Potassium Phosphate (K3PO4).
-
Solvent: DME (Dimethoxyethane) / Water (2:1 ratio) is the "Gold Standard" for alkenyl boronic acids.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Aryl Halide
-
Setup: Flame-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the following solids:
-
Aryl Halide (1.0 equiv, 1.0 mmol)
-
This compound (1.2 - 1.5 equiv, 1.2 - 1.5 mmol)
-
Pd(PPh3)4 (0.05 equiv, 5 mol%)
-
-
Solvent & Base:
-
Add DME (4 mL) and degas by bubbling Argon for 5 minutes.
-
Add 2M aqueous Na2CO3 (2 mL, 4.0 equiv) via syringe.
-
Note: The biphasic mixture requires vigorous stirring.
-
-
Reaction:
-
Thermal: Heat to reflux (80-85°C) for 4–12 hours.
-
Microwave: Heat at 100°C for 30–60 minutes.
-
-
Workup:
-
Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over MgSO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). Alkenyl products are often non-polar; start with 100% Hexanes.
Optimization & Troubleshooting
Optimization Matrix
If the standard conditions fail, consult the following decision matrix. Alkenylboronic acids are prone to protodeboronation (loss of the boron group replaced by H) if the reaction is too slow or the base is too harsh.
| Variable | Standard Condition | Optimization A (Slow Reaction) | Optimization B (Protodeboronation) |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2·DCM | Pd(OAc)2 + S-Phos |
| Base | Na2CO3 (aq) | K3PO4 (aq) | CsF (anhydrous) |
| Solvent | DME / H2O | Toluene / EtOH / H2O | THF (anhydrous) |
| Temp | 80°C | 100°C (Microwave) | 60°C |
Workflow Decision Tree
Use this logic flow to select the correct conditions based on your substrate properties.
Caption: Figure 2. Decision tree for selecting catalyst/solvent systems based on aryl halide reactivity and steric profile.
Common Issues
-
Low Yield / Starting Material Recovery: Often due to catalyst deactivation (Pd black formation). Switch to Pd(dppf)Cl2 , which is more thermally stable.
-
Protodeboronation (Formation of 1-pentene): This occurs if transmetalation is slower than the hydrolysis of the C-B bond.
-
Solution: Use a milder base (K2CO3 instead of NaOH).
-
Solution: Increase the concentration of the catalyst to speed up the coupling.
-
Solution: Use anhydrous conditions with CsF as the base activator.
-
-
Isomerization (E to Z): Rare with this compound but can occur with prolonged heating. Keep reaction times short (monitor by LCMS).
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286. Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link
-
Sigma-Aldrich. "Product Specification: this compound."[5] Merck KGaA. Link
Sources
Application Note: Liebeskind-Srogl Cross-Coupling with 1-Pentenylboronic Acid
Executive Summary
The Liebeskind-Srogl coupling represents a paradigm shift in ketone synthesis, enabling the cross-coupling of thioesters with organoboron reagents under neutral, base-free conditions . This application note details the specific protocol for utilizing 1-Pentenylboronic acid —a versatile alkenyl nucleophile—to synthesize
Unlike Suzuki-Miyaura coupling, which requires basic activation of the boronate, the Liebeskind-Srogl reaction relies on a copper(I) cofactor (CuTC) to activate the sulfur-carbon bond and facilitate transmetallation.[1] This orthogonality makes it the method of choice for substrates containing base-sensitive moieties (e.g., epoxides, esters, labile protecting groups) or for late-stage functionalization of complex scaffolds.
Mechanistic Principles
The reaction operates via a dual-metal system involving a catalytic Palladium cycle and a stoichiometric Copper cycle.[2][3][4][5] Understanding this interplay is critical for troubleshooting.
The Dual-Metal Synergy
-
Oxidative Addition: Pd(0) inserts into the C(acyl)–S bond of the thioester. This is generally faster than oxidative addition into C–Halides, provided the copper cofactor is present.
-
Copper Activation: Cu(I) thiophene-2-carboxylate (CuTC) coordinates to the sulfur atom of the acyl-palladium species and the sulfur of the leaving group. This coordination polarizes the Pd–S bond.
-
Transmetallation: This is the rate-determining step. The boronic acid transmetallates to the Palladium center, driven by the formation of a stable Cu–S species (copper thiolate).
-
Reductive Elimination: The Pd(II) species releases the ketone product and regenerates Pd(0).
Pathway Visualization
Figure 1: The catalytic cycle highlighting the critical role of CuTC in scavenging sulfur to drive transmetallation.
Critical Reagent Profile
Success with this compound requires specific handling due to its physical properties and the nature of the alkenyl-boron bond.
This compound (CAS: 100124-06-9)
-
Physical State: Often a waxy solid or viscous oil.
-
Stability: Alkenylboronic acids are prone to protodeboronation (loss of the boron group) and polymerization upon prolonged storage.
-
Boroxine Formation: Like many boronic acids, it exists in equilibrium with its trimeric anhydride (boroxine). This is catalytically competent but alters the effective molecular weight.
-
Recommendation: Use a stoichiometry of 1.5 equivalents relative to the thioester to account for purity variations and boroxine formation.
-
-
Stereochemistry: Commercial sources are typically the (
)-isomer. The Liebeskind-Srogl reaction proceeds with retention of configuration , yielding ( )-enones.
Copper(I) Thiophene-2-carboxylate (CuTC)[1][3][4][6][7]
-
Role: The "Gold Standard" mediator. Other Cu(I) sources (CuI, CuBr) are significantly inferior because the carboxylate ligand on Cu assists in the base-free activation of the boronic acid.
-
Handling: CuTC is air-stable in solid form but oxidizes rapidly in solution .
-
Protocol Check: It must be added to the reaction vessel as a solid, and the vessel must be purged with Argon/Nitrogen before solvent addition.
-
Visual Cue: High-quality CuTC is a tan/brick-red powder. If it is green or blue, it has oxidized to Cu(II) and will kill the reaction.
-
Experimental Protocol
Standard Operating Procedure (0.5 mmol Scale)
Objective: Synthesis of (
Reagents:
-
S-Phenyl benzothioate (Thioester): 107 mg (0.50 mmol)
-
(
)-1-Pentenylboronic acid: 85 mg (0.75 mmol, 1.5 eq) -
CuTC: 143 mg (0.75 mmol, 1.5 eq)
-
Pd(PPh
) : 29 mg (0.025 mmol, 5 mol%) -
Solvent: Anhydrous THF (Degassed), 3.0 mL
Workflow:
Figure 2: Step-by-step experimental workflow for base-free coupling.
Step-by-Step Instructions
-
Setup: Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.[1]
-
Charging Solids: Add the thioester (1.0 equiv), this compound (1.5 equiv), and CuTC (1.5 equiv) to the vessel.
-
Note: If using Pd(PPh
) , add it now.[6] If using Pd (dba) /TFP, add those now.
-
-
Inerting: Seal the vessel with a septum. Evacuate (high vacuum) and backfill with Argon three times. This is crucial to protect the CuTC in solution.
-
Solvent Addition: Add anhydrous, degassed THF (concentration ~0.1 – 0.2 M) via syringe.
-
Reaction: Place the vessel in a pre-heated oil block at 50°C . Stir vigorously.
-
Time: Alkenyl boronic acids are generally more reactive than aryl ones. Check TLC at 4 hours. Most reactions complete within 12-18 hours.
-
-
Workup (Crucial for Copper Removal):
-
Dilute the reaction mixture with Diethyl Ether or EtOAc (15 mL).
-
Filter through a small pad of Celite to remove insoluble Cu-thiolate byproducts. Rinse the pad well.
-
Wash: Transfer filtrate to a separatory funnel. Wash with 5% aqueous HCl (10 mL) to solubilize residual copper species, followed by saturated NaHCO
and brine.
-
-
Purification: Dry organic layer over MgSO
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Optimization & Troubleshooting
If yields are low (<50%), systematically evaluate the parameters below.
Parameter Optimization Table
| Parameter | Standard Condition | Optimization Option A | Optimization Option B | Rationale |
| Solvent | THF | Dioxane | DMF | Dioxane allows higher temps; DMF improves solubility of polar substrates but is harder to remove. |
| Catalyst | Pd(PPh | Pd | Pd(OAc) | TFP (Tris(2-furyl)phosphine) is often superior for Liebeskind-Srogl due to lower steric bulk. |
| Temp | 50°C | Room Temp (25°C) | 90°C (Microwave) | Use RT if isomerization of the alkene is observed. Use MW for sluggish sterically hindered thioesters. |
| Cu Source | CuTC | CuTC (Freshly made) | CuDPP | Do not use CuI. Only carboxylates work efficiently. CuDPP is an alternative for specific heterocycles. |
Common Failure Modes
-
Protodeboronation:
-
Isomerization (
to or bond migration): -
Catalyst Poisoning:
References
-
Original Discovery: Liebeskind, L. S., & Srogl, J. (2000).[1][3][11] Thiol Ester-Boronic Acid Coupling.[1][2][3][4][5][6][11][9] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261.
-
CuTC Role: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A New Generation of the Liebeskind-Srogl Protocol. Journal of the American Chemical Society, 129(51), 15734–15735.
-
Alkenyl Specifics: Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286.
-
CuTC Preparation: Innitzer, A. (2005). Copper(I) Thiophene-2-carboxylate (CuTC).[1][2][3][4][6][11] Synlett, 2005(15), 2405–2406.[4]
Sources
- 1. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 2. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 11. synarchive.com [synarchive.com]
Application Note: Rhodium-Catalyzed 1,4-Conjugate Addition of 1-Pentenylboronic Acid to α,β-Unsaturated Carbonyls
Introduction: The Strategic Value of Alkenyl Conjugate Addition
The formation of carbon-carbon bonds via 1,4-conjugate addition (Michael addition) is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[1] Among the various nucleophiles employed, organoboron reagents have emerged as exceptionally versatile due to their stability, low toxicity, and broad functional group tolerance.[2][3] The rhodium-catalyzed 1,4-addition of these reagents, a reaction pioneered by Miyaura, provides a powerful and reliable method for introducing sp²-hybridized carbon centers.[2]
This application note focuses specifically on the rhodium-catalyzed addition of 1-pentenylboronic acid to α,β-unsaturated carbonyl compounds. This transformation is of significant interest as it installs a β-alkenyl moiety, a valuable functional group that serves as a synthetic handle for further elaboration in the synthesis of natural products and advanced pharmaceutical ingredients.[2][4] We will provide an in-depth examination of the reaction mechanism, detailed experimental protocols for both racemic and asymmetric transformations, and field-proven insights to ensure successful implementation.
Mechanistic Rationale: Understanding the Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting. The catalytic cycle for the rhodium-catalyzed conjugate addition proceeds through three key intermediates: an alkenyl-rhodium species, an oxa-π-allylrhodium intermediate, and a hydroxo-rhodium complex.[5] The entire process operates with rhodium in the +1 oxidation state.[2]
Key Steps in the Catalytic Cycle:
-
Transmetalation: This is often the rate-determining step of the cycle.[2] A hydroxo-rhodium(I) complex, generated in situ from the rhodium precursor and water or a base, reacts with the this compound.[2][6] The oxophilic nature of boron facilitates the transfer of the pentenyl group to the rhodium center, forming an alkenyl-rhodium(I) intermediate and releasing a borate byproduct.[2] The presence of water or a base is crucial; reactions can be sluggish or fail without it.[1][6]
-
Migratory Insertion: The α,β-unsaturated carbonyl compound coordinates to the alkenyl-rhodium(I) species. This is followed by the migratory insertion of the olefin into the rhodium-alkenyl bond.[1] This step forms a rhodium enolate, which can also be represented as an oxa-π-allylrhodium intermediate.[2][5] In asymmetric catalysis using chiral ligands like BINAP, the stereochemistry of the new carbon-carbon bond is determined during this enantioselective insertion.[1]
-
Protonolysis: The rhodium enolate intermediate is readily hydrolyzed by a proton source, typically water present in the reaction medium.[2] This step releases the β-alkenylated carbonyl product and regenerates the active hydroxo-rhodium(I) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle for the Rh(I)-catalyzed conjugate addition.
Experimental Protocols and Workflow
Success in these reactions hinges on careful reagent handling and adherence to optimized conditions. Organoboronic acids can be sensitive to prolonged air exposure, and rhodium catalysts require an inert atmosphere for optimal activity.
Materials & Reagents
-
Rhodium Precursor: Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂] or [Rh(OH)(cod)]₂. The latter often shows higher activity.[1][7]
-
Ligand (for asymmetric synthesis): (S)- or (R)-BINAP.
-
Boronic Acid: this compound.
-
Substrate: α,β-Unsaturated ketone or ester (e.g., 2-cyclohexenone).
-
Solvent: Anhydrous 1,4-dioxane and deionized water. A 10:1 dioxane/water mixture is common.[1]
-
Inert Gas: High-purity Argon or Nitrogen.
-
Standard Glassware: Schlenk flask or sealed reaction vial, condenser, magnetic stirrer.
Experimental Workflow Overview
Caption: A generalized workflow for the rhodium-catalyzed addition reaction.
Protocol 1: General Procedure for 1,4-Addition
This protocol provides a reliable method for the non-chiral 1,4-addition of this compound to 2-cyclohexenone.
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add Rh(acac)(C₂H₄)₂ (6.5 mg, 0.025 mmol, 2.5 mol%).
-
Reagent Addition: To the flask, add this compound (159 mg, 1.4 mmol, 1.4 equiv) followed by 2-cyclohexenone (96 mg, 1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (5.0 mL) and deionized water (0.5 mL) via syringe. The solvent mixture should be degassed prior to use.
-
Reaction: Fit the flask with a condenser, and heat the mixture in an oil bath at 100 °C with vigorous stirring for 5 hours.[1] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 3-(pent-1-en-1-yl)cyclohexan-1-one.
Protocol 2: Asymmetric 1,4-Addition Using (S)-BINAP
This protocol is adapted for achieving high enantioselectivity, a critical consideration in drug development.
-
Catalyst Pre-formation: In a Schlenk flask under argon, dissolve Rh(acac)(C₂H₄)₂ (7.7 mg, 0.03 mmol, 3.0 mol%) and (S)-BINAP (19.6 mg, 0.0315 mmol, 3.15 mol%) in 1,4-dioxane (2.0 mL). Stir the solution at room temperature for 10 minutes. This in situ generation of the active Rh(acac)(binap) complex is crucial for high enantioselectivity.[1]
-
Reagent Addition: To the catalyst solution, add 2-cyclohexenone (96 mg, 1.0 mmol, 1.0 equiv), followed by this compound (159 mg, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add the remaining 1,4-dioxane (3.0 mL) and deionized water (0.5 mL).
-
Reaction & Work-up: Proceed as described in Protocol 1 (Steps 4 and 5).
-
Purification & Analysis: Purify the product as described in Protocol 1. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
Data Presentation and Expected Outcomes
The rhodium-catalyzed addition of alkenylboronic acids is generally high-yielding and, with the appropriate chiral ligand, highly enantioselective.[1][8] The choice of rhodium precursor can influence reaction rates, with hydroxo-rhodium complexes often enabling reactions at lower temperatures.[7]
| Substrate | Rhodium Precursor | Ligand | Temp (°C) | Yield (%) | ee (%) | Reference(s) |
| 2-Cyclohexenone | Rh(acac)(C₂H₄)₂ | (S)-BINAP | 100 | High | >95 | [1] |
| 2-Cyclopentenone | Rh(acac)(C₂H₄)₂ | (S)-BINAP | 100 | >90 | 96 | [1] |
| (E)-Oct-3-en-2-one | Rh(acac)(C₂H₄)₂ | (S)-BINAP | 100 | High | >90 | [1] |
| 2-Cyclohexenone | [RhOH(cod)]₂ / KOH | None | 0 | High | N/A | [7][9] |
Note: Yields and ee values are representative for aryl and alkenylboronic acids under similar conditions. Specific results with this compound should be empirically determined but are expected to be in this range.
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Inefficient transmetalation. This is the most common failure point.[2]
-
Solution: Ensure adequate water is present (typically a 10:1 organic/aqueous solvent ratio).[1] For stubborn substrates, the addition of a mild base like triethylamine (Et₃N) or potassium hydroxide (KOH) can dramatically accelerate the reaction, even allowing for lower temperatures.[7]
-
-
Protodeboronation:
-
Cause: The boronic acid is hydrolyzed back to the corresponding alkene before it can participate in the catalytic cycle.
-
Solution: Use a slight excess (1.2-1.4 equivalents) of the boronic acid. Minimize reaction time by monitoring closely and stopping the reaction upon completion.
-
-
Low Enantioselectivity (Asymmetric Protocol):
-
Cause: Impure chiral ligand or inefficient formation of the active chiral catalyst complex.
-
Solution: Use high-purity, enantiomerically pure BINAP. Ensure the pre-formation step (stirring the rhodium precursor and ligand together before adding other reagents) is performed correctly under a strictly inert atmosphere.[1]
-
Conclusion and Applications in Drug Development
The rhodium-catalyzed 1,4-addition of this compound is a robust and highly effective method for synthesizing β-alkenylated carbonyl compounds. The reaction's tolerance for various functional groups and the availability of highly effective asymmetric variants make it an invaluable tool for medicinal chemists.[2][10] The products of this reaction are versatile intermediates, where the newly introduced double bond can be further functionalized via epoxidation, dihydroxylation, or metathesis, providing rapid access to complex and stereochemically rich molecules that are central to modern drug discovery programs.[11][12]
References
-
Hayashi, T., et al. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Bulletin of the Chemical Society of Japan, 74(2), 195-205. Available at: [Link]
-
Fagnou, K., & Lautens, M. (2002). Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds: large accelerating effects of bases and ligands. Organic Letters, 4(11), 1843-1846. Available at: [Link]
-
Córdova, A. (Ed.). (2010). Catalytic Asymmetric Conjugate Reactions. Wiley-VCH. (Relevant chapter on Rh-Catalyzed ECA of Organoboron Reagents). Available at: [Link]
-
Hayashi, T., et al. (2001). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 123(48), 11802-11808. Available at: [Link]
-
Miyaura, N., & Sakuma, S. (2001). Rhodium‐catalyzed 1,4‐addition of arylboronic acids to enones. Journal of Organic Chemistry, 66(26), 8944-8946. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. Retrieved from [Link]
-
Takaya, Y., et al. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579-5580. Available at: [Link]
-
Yoo, K. S., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8035-8041. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
-
Huayisi, D. (2024). Why Rhodium Carbon Catalysts Widely Used in Pharmaceutical Synthesis. Henan Lvyuan Water Treatment Technology Co., Ltd. Available at: [Link]
-
Sardini, S. R., & Stoltz, B. M. (2015). tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-260. Available at: [Link]
-
Ye, B., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis, 12(4), 2434-2440. Available at: [Link]
-
Aggarwal, V. K., et al. (2003). Preparation of boronic esters. Organic Syntheses, 80, 10. Available at: [Link]
-
Feringa, B. L., & Piarulli, U. (2007). Rhodium and copper-catalyzed asymmetric conjugate addition of alkenyl nucleophiles. Chemical Communications, (27), 2825-2837. Available at: [Link]
-
Petrucci, C., et al. (2020). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 25(23), 5649. Available at: [Link]
-
Fagnou, K., & Lautens, M. (2002). Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. Organic Letters, 4(11), 1843-1846. Available at: [Link]
-
Goud, B. S., et al. (2023). Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research. Coordination Chemistry Reviews, 480, 215024. Available at: [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
Sources
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- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Rhodium and copper-catalyzed asymmetric conjugate addition of alkenyl nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 7. Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds: large accelerating effects of bases and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. colincarbon.com [colincarbon.com]
- 11. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Pentenylboronic Acid in Natural Product Total Synthesis
Introduction: The Strategic Importance of the Pentenyl Moiety and the Utility of Alkenylboronic Acids
In the intricate tapestry of natural product synthesis, the installation of specific carbon-carbon bonds with precise stereochemical control is a paramount challenge. The pentenyl group, a seemingly simple five-carbon chain with a double bond, is a recurring motif in a variety of biologically active natural products. Its geometry (E or Z) and placement within a complex molecular architecture can be critical for the molecule's interaction with its biological target. The strategic introduction of this fragment often represents a key disconnection in retrosynthetic analysis.
Traditionally, the formation of such alkenyl groups has relied on a range of olefination reactions. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the field, offering milder conditions, greater functional group tolerance, and superior stereochemical control. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool.[1][2] This reaction forges a carbon-carbon bond between an organoborane species and an organic halide or triflate.[3]
1-Pentenylboronic acid and its derivatives, particularly the more stable and commonly used pinacol esters, serve as ideal reagents for introducing the pentenyl moiety via Suzuki-Miyaura coupling.[4] Their stability, ease of handling compared to other organometallics, and the stereospecificity of the subsequent coupling reaction make them highly valuable building blocks for synthetic chemists. This application note will delve into the practical use of this compound derivatives in the context of a complex natural product total synthesis, providing both strategic insights and detailed experimental protocols.
Case Study: Total Synthesis of (+)-iso-Migrastatin
A compelling example of the strategic application of a this compound derivative is found in the total synthesis of the macrolide (+)-iso-migrastatin, a natural product known to inhibit cancer cell migration. The Panek group developed an elegant and convergent synthesis that hinges on a key Suzuki-Miyaura coupling to unite two complex fragments and construct the C10-C26 backbone of the molecule.
The retrosynthetic analysis of (+)-iso-migrastatin identified a crucial disconnection at the C16-C17 bond, which forms a 1,3-diene system within the macrocycle. This disconnection gives rise to a vinyl iodide fragment (the C17-C26 portion) and a vinylborane fragment (the C10-C16 portion). The Panek synthesis ingeniously planned to introduce the C10-C15 segment, which includes the pentenyl side chain, via the Suzuki-Miyaura coupling of a (Z)-vinyl iodide with (E)-1-pentenylboronic acid pinacol ester.
Caption: Retrosynthetic disconnection of the iso-migrastatin C10-C26 fragment.
Rationale for Employing (E)-1-Pentenylboronic Acid Pinacol Ester
The choice of (E)-1-pentenylboronic acid pinacol ester in this synthesis was driven by several key factors:
-
Stereochemical Integrity: The Suzuki-Miyaura coupling is known to proceed with retention of configuration for both the vinyl halide and the vinylborane. By using the (E)-isomer of the pentenylboronic ester, the desired (E)-geometry of the C14-C15 double bond in the final product was ensured.
-
Stability and Handling: Boronic acids can be prone to dehydration to form boroxines. Pinacol esters of boronic acids exhibit significantly enhanced stability, making them easier to purify by chromatography and store for extended periods.[5] This is a crucial consideration in a multi-step total synthesis.
-
Reaction Efficiency: Alkenylboronic acid pinacol esters are highly effective coupling partners in Suzuki-Miyaura reactions, often providing high yields under mild conditions. This efficiency is critical when dealing with precious, late-stage synthetic intermediates.
-
Commercial Availability/Straightforward Synthesis: While not always commercially available in all forms, alkenylboronic acid pinacol esters can be reliably synthesized through methods such as the hydroboration of terminal alkynes.[6][7]
Experimental Protocols
The following protocols provide a detailed guide for the preparation of the key (E)-1-pentenylboronic acid pinacol ester and its subsequent application in a Suzuki-Miyaura coupling, based on established methodologies.
Protocol 1: Synthesis of (E)-1-Pentenylboronic Acid Pinacol Ester
This protocol is based on the dicyclohexylborane-catalyzed hydroboration of a terminal alkyne with pinacolborane, a method known for its high stereoselectivity and efficiency.[6][7]
Materials:
-
1-Pentyne
-
Pinacolborane
-
Dicyclohexylborane (or generated in situ from cyclohexene and borane)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere, add a solution of dicyclohexylborane (5-10 mol%) in anhydrous THF.
-
To this solution, add 1-pentyne (1.0 equivalent) via syringe at room temperature.
-
Add pinacolborane (1.1 equivalents) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a few drops of methanol to decompose any residual borane species.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-1-pentenylboronic acid pinacol ester as a colorless oil.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Total Synthesis of Isomigrastatin by Danishefsky [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
preventing protodeboronation of 1-Pentenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize 1-pentenylboronic acid and its derivatives in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you maximize your reaction yields and minimize frustrating side reactions.
Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common pitfall in reactions involving boronic acids.[1][2] While alkenylboronic acids like this compound are generally considered more stable than many heteroaromatic counterparts, they are not immune to this decomposition pathway.[3] This guide offers a deep dive into the causes of protodeboronation and provides robust, actionable strategies to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction that involves the protonolysis of the C–B bond, converting your this compound into 1-pentene.[1] This is a significant undesired side reaction, particularly in metal-catalyzed cross-couplings like the Suzuki-Miyaura reaction, because it consumes your nucleophilic partner, leading to reduced yields of the desired product and complicating purification.[4]
Q2: How can I tell if my this compound is undergoing protodeboronation?
A2: The most direct way is to analyze your crude reaction mixture using methods like NMR spectroscopy, GC-MS, or LC-MS.[4] The key indicator will be the presence of 1-pentene as a byproduct. In ¹H NMR, you would look for the characteristic signals of the terminal alkene protons. This observation will almost always be coupled with a lower-than-expected yield of your coupled product and a significant amount of unreacted starting electrophile (e.g., your aryl halide).
Q3: What are the primary experimental factors that trigger this unwanted reaction?
A3: Several factors can accelerate protodeboronation. The propensity for this side reaction is highly dependent on your specific reaction conditions.[1] Key triggers include:
-
pH: Both strongly acidic and, more commonly, strongly basic conditions can catalyze the reaction.[3][5] The base-catalyzed pathway is particularly relevant for Suzuki-Miyaura couplings.[1][6]
-
Temperature: Higher reaction temperatures increase the rate of decomposition.[5][7]
-
Proton Source (Solvent): The presence of a proton source, most commonly water, is required for the reaction to occur.[5]
-
Reaction Time: Extended reaction times give the boronic acid more opportunity to degrade.[5]
-
Catalyst System: In some cases, the choice of palladium catalyst and ligands can influence the relative rates of the productive coupling versus the decomposition pathway.[4]
Mechanistic Insights: The "Why" Behind Protodeboronation
Understanding the mechanism is critical to designing effective countermeasures. Protodeboronation can proceed through two primary, pH-dependent pathways. For Suzuki-Miyaura reactions, the base-catalyzed pathway is the most pertinent.
-
Acid-Catalyzed Pathway: Under acidic conditions, the boronic acid is protonated, making the boron center more electrophilic and susceptible to cleavage.[1]
-
Base-Catalyzed Pathway: This pathway is more common in cross-coupling reactions. The base (e.g., hydroxide) attacks the empty p-orbital of the boron atom to form a more reactive, tetravalent "boronate" species, [R-B(OH)₃]⁻.[1][8] This intermediate is then protonolyzed by a proton source, like water, cleaving the C-B bond.[1]
Caption: Optimized workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add your aryl bromide (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reagent Addition: Add (E)-1-pentenylboronic acid (1.5 equiv.) and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Add previously degassed solvent (e.g., Toluene or a 10:1 mixture of Dioxane/Water) via syringe. A lower water content is generally preferred.
-
Heating and Monitoring: Place the reaction in a pre-heated oil bath at a moderate temperature (start at 60-80 °C). Monitor the reaction's progress every 1-2 hours by TLC or LC-MS. Avoid unnecessarily long reaction times.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired product.
References
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Leonori, D., & Aggarwal, V. K. (2012). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2022). For the pro's (Suzuki). r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Takahashi, K., et al. (2000). A Palladium-Catalyzed Cross-Coupling Reaction of 1-Alkenyl Halides or Triflates with Bis(pinacolato)diboron. Chemistry Letters. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: 1-Pentenylboronic Acid Stability & Storage
The following technical guide addresses the stability, storage, and troubleshooting of 1-Pentenylboronic acid (CAS: 104376-24-1).[1] It is designed for researchers observing physical changes (hardening, liquefaction, insolubility) in their reagents.
Executive Summary: The "Two Polymerizations" Problem
Users often report that this compound has "polymerized" during storage.[1] It is critical to distinguish between two distinct chemical processes, as one is reversible and the other is destructive.
-
Dehydration (Boroxine Formation): The reversible loss of water to form a cyclic trimer (boroxine). This is the most common cause of "hardening" or "oiling out."
-
Radical Polymerization: The irreversible formation of a carbon-carbon backbone polymer via the alkene tail. This destroys the monomeric utility of the reagent.
Part 1: Diagnostic Workflow
"My reagent has changed physical state. Is it ruined?"
Use this logic flow to determine the state of your material before attempting recovery.
Figure 1: Diagnostic decision tree for evaluating this compound integrity.
Part 2: Troubleshooting & FAQs
Scenario A: The Reversible "Polymer" (Boroxine)
Symptoms: Material appears as a viscous oil or a hard, waxy solid. It dissolves in organic solvents but may show unexpected stoichiometry in reactions.[1]
Q: Why did my solid powder turn into an oil/wax?
A: Boronic acids are in equilibrium with their cyclic anhydrides (boroxines). Under dry storage conditions or vacuum, this compound loses water molecules to form a six-membered
-
Mechanism:
[1]
Q: Can I use the boroxine directly in Suzuki couplings? A: Yes. In most aqueous cross-coupling conditions (e.g., Suzuki-Miyaura), the base and water present in the reaction mixture will hydrolyze the boroxine back to the free boronic acid in situ.
-
Adjustment: You must correct the molecular weight calculation.
Q: How do I convert it back to the free acid monomer? A: Perform a Recrystallization/Hydrolysis Cycle :
-
Dissolve the material in a minimal amount of warm THF or Acetone.
-
Add a small volume of water (approx. 10% v/v) to shift the equilibrium.
-
Induce precipitation by adding non-polar solvent (Hexanes or Pentane) or cooling to 4°C.
-
Filter and air-dry (do not over-dry under high vacuum, or it will dehydrate again).[1]
Scenario B: The Irreversible Polymer (Polyalkene)
Symptoms: Material is a hard, glassy solid or white powder that is insoluble in THF, Methanol, or DCM. NMR shows broad, undefined peaks.[1]
Q: What happened to the double bond? A: Unlike phenylboronic acids, this compound contains a terminal alkene.[1] Without radical inhibitors, this group can undergo free-radical polymerization (autopolymerization), especially if exposed to light or heat.[1]
-
Mechanism:
[1] -
Result: A polyethylene-like backbone with pendant boronic acid groups.[1] This process is irreversible .
Q: Can I recover the monomer from this polymer? A: No. The carbon-carbon double bond has been converted into a single bond backbone. The material is chemically distinct and cannot be reverted. It must be discarded.
Q: How do I distinguish Boroxine from Radical Polymer by NMR? Refer to the comparative data below:
| Feature | Monomer (Free Acid) | Boroxine (Anhydride) | Radical Polymer |
| Vinyl Protons | Sharp multiplets (5.5 - 6.5 ppm) | Sharp multiplets (Shifted ~0.1-0.2 ppm) | Absent |
| Aliphatic Region | Sharp multiplets | Sharp multiplets | Broad / Hump |
| Solubility | High (MeOH, DMSO) | High (CHCl3, THF) | Very Low / Insoluble |
Part 3: Best Practices for Storage
To prevent both dehydration and radical polymerization, follow this "Cold & Wet" protocol (counter-intuitive for most organics, but necessary here).
-
Temperature: Store at -20°C .
-
Reason: Low temperature kinetically inhibits the radical polymerization of the alkene tail.
-
-
Atmosphere: Argon or Nitrogen flush is recommended, but avoid extreme desiccation .
-
Reason: While oxygen can promote radical formation (bad), extreme dryness promotes boroxine formation (annoying). A sealed vial under inert gas at -20°C is the ideal compromise.[1]
-
-
Additives (Optional):
-
If storing large quantities for long periods, consider converting the acid to a Pinacol Ester . The ester is significantly more stable against polymerization and dehydration than the free acid.
-
Note: Radical inhibitors (e.g., BHT) are effective but may interfere with sensitive catalytic cycles later.
-
References
-
Hall, D. G. (2011).[4][5] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][5] [Link]
-
Nishikawa, T., et al. (2016). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization. Chemical Science. (Discusses the radical polymerization susceptibility of alkenyl boronic acids). [Link]
Sources
- 1. (E)-1-Pentenylboronic acid pinacol ester, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (1E)-(Pent-1-en-1-yl)boronic acid | CAS 59239-44-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-Penten-1-ylboronic acid | CAS 104376-24-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. reddit.com [reddit.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Alkenylboronic Acids
Current Status: Operational Subject: Base Selection & Reaction Optimization Guide Ticket ID: SM-VINYL-OPT-001
Introduction: The "Goldilocks" Dilemma
Welcome to the Optimization Hub. If you are here, you are likely experiencing the unique frustration of coupling alkenylboronic acids (vinylboronic acids). Unlike their robust aryl counterparts, alkenylboronic acids occupy a precarious "Goldilocks" zone in Suzuki-Miyaura cross-coupling.
The Core Conflict:
-
Activation: You need a base strong enough to convert the boronic acid (
) into the reactive boronate species ( ) to facilitate transmetallation. -
Stability: That same activated boronate species is highly susceptible to protodeboronation (hydrolysis of the C-B bond), leading to the rapid formation of a terminal alkene and loss of stoichiometry.
This guide provides a mechanistic approach to navigating this conflict, moving beyond "screen every base" to rational selection.
Module 1: The Decision Matrix (Base Selection Logic)
Do not default to Sodium Carbonate (
Base Selection Workflow
Figure 1: Logic flow for selecting the optimal base based on substrate sensitivity and reactivity profile.
Module 2: Troubleshooting Protodeboronation
Symptom: The reaction turns black (Pd precipitation), the halide remains unreacted, and the alkenylboronic acid has disappeared from LCMS/TLC. Diagnosis: The base concentration or water content is too high, driving the equilibrium toward the boronate species which then protonates faster than it transmetallates.
The Mechanism of Failure
Alkenylboronic acids are significantly more prone to protodeboronation than arylboronic acids. The rate of this side reaction is often pH-dependent.[1]
Figure 2: The competition between the desired transmetallation pathway and the parasitic protodeboronation pathway.
Corrective Protocol: The "Anhydrous" Switch
If aqueous carbonate bases (
Protocol A: Potassium Phosphate (Mild)
-
Solvent: Toluene/Water (20:1 ratio) or pure DMF.
-
Base:
(3.0 equiv).-
Why: The basicity is lower than carbonates, and the hydrate water is often sufficient for the catalytic cycle without adding bulk water.
-
-
Catalyst:
(3-5 mol%). -
Temp: 80°C.
Protocol B: Fluoride Activation (Anhydrous) For extremely sensitive substrates where any hydroxide generates side products.
-
Solvent: Anhydrous THF or Dioxane.
-
Base:
(2.0 - 3.0 equiv).-
Why: Fluoride forms a fluoroboronate species (
) which is active for transmetallation but less basic, reducing base-catalyzed decomposition.
-
-
Additive: If reaction is sluggish, add 10 mol% water (trace) to facilitate the boron-fluorine exchange.
Module 3: Comparative Data & Base Performance
The following table summarizes the performance of common bases specifically for alkenylboronic acid coupling.
| Base Class | Specific Base | pKa (conj. acid) | Reactivity | Stability Risk | Best Use Case |
| Weak Inorganic | 10.3 | Low | Low | Highly sensitive substrates; slow reactions. | |
| Carbonates | 10.3 | Medium | Medium | The Standard. Good balance of solubility (in DMF/Dioxane) and activation. | |
| Phosphates | 12.3 | High | Low | Best for Alkenyls. High buffering capacity prevents pH spikes that cause deboronation. | |
| Hydroxides | 15.7 | Very High | High | Sterically hindered substrates (Ortho-substituted). "Brute force" activation. | |
| Fluorides | N/A | Medium | Very Low | Base-sensitive functional groups (esters, nitriles). | |
| Oxides | N/A | Low | Low | Prevention of E/Z isomerization (Non-basic activation). |
Module 4: Technical FAQ
Q1: My alkenylboronic acid is coupling, but I am seeing significant E/Z isomerization. How do I fix this?
-
Cause: Isomerization often occurs via a reversible
-hydride elimination step from the Palladium intermediate, which is accelerated by high temperatures and prolonged reaction times. -
Fix:
-
Lower Temperature: Drop from 100°C to 60°C.
-
Switch Base: Use
(1.0 eq) instead of carbonate bases. Silver facilitates transmetallation via a different mechanism that often preserves geometry. -
Ligand: Switch to bidentate ligands like dppf or Xantphos , which resist
-hydride elimination better than .
-
Q2: I have a bulky ortho-substituted vinylboronic acid that refuses to react.
-
Cause: Steric hindrance prevents the formation of the boronate complex or the approach of the palladium species.
-
Fix: You need "Brute Force" activation.
-
Use Barium Hydroxide (
) or Thallium Ethoxide (Historical note: Tl is toxic; use Ba first). -
Solvent system: DME/Water (5:1) at reflux. The high concentration of
forces the formation of the boronate despite steric repulsion.
-
Q3: Can I use boronic esters (pinacol esters) to avoid these issues?
-
Insight: Yes, but be careful. While esters are more stable on the shelf, they must hydrolyze to the acid in situ before transmetallation occurs in most standard Suzuki cycles.
-
Recommendation: If using pinacol esters, ensure you add enough water (at least 5 equivalents) and a strong enough base (like
) to hydrolyze the ester, otherwise, the reaction will stall.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling.[1][2] Chemical Society Reviews, 43(1), 412-443.[2] [Link] (The definitive guide on the mechanism of transmetallation vs. protodeboronation.)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link] (Foundational text establishing the base-activation requirement.)
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link] (Detailed kinetic analysis of why high pH leads to deboronation.)
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. [Link] (Source for the Fluoride/Trifluoroborate alternative strategy.)
Sources
Technical Support Center: Troubleshooting Low-Yield Suzuki Coupling of 1-Pentenylboronic Acid
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered with 1-pentenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are experiencing lower-than-expected yields and seeking to optimize this powerful C-C bond-forming reaction. Our approach is to move beyond a simple checklist and delve into the causality behind common failures, providing you with the expert insights needed to diagnose and resolve issues effectively.
The First 24 Hours: Initial Checks for a Failing Reaction
Before delving into complex mechanistic problems, it's crucial to rule out common procedural and reagent-related issues. Low yields are frequently traced back to suboptimal parameters or degraded reagents[1].
Q: I've set up my Suzuki reaction with this compound and I'm seeing low conversion by TLC/GC-MS. Where do I start?
A: Start with your starting materials and the reaction environment. The stability and purity of your reagents are paramount.
-
Boronic Acid Integrity: Vinylboronic acids, including this compound, are susceptible to degradation, most notably through protodeboronation where the C-B bond is cleaved and replaced by a C-H bond[1][2].
-
Actionable Advice: Use freshly purchased or recently purified this compound. If the reagent has been on the shelf for a while, consider its purity. For particularly troublesome cases, using more stable derivatives like pinacol esters or MIDA boronates can provide a "slow release" of the boronic acid under reaction conditions, minimizing its decomposition[1][3][4].
-
-
Catalyst and Ligand Quality: The heart of the reaction is the palladium catalyst and its associated ligand.
-
Palladium Source: Ensure your palladium source is not old or degraded. Pd(II) precatalysts need to be efficiently reduced in-situ to the active Pd(0) species for the catalytic cycle to begin[1][5]. If this reduction is inefficient, the reaction will stall. Consider using a fresh bottle or a more active precatalyst like a Buchwald-type G3 or G4 precatalyst, which readily forms the active Pd(0) species[5][6].
-
Ligand Oxidation: Phosphine ligands are prone to oxidation by trace amounts of air, which prevents them from coordinating to the palladium center[1]. Use fresh ligands that have been stored properly under an inert atmosphere.
-
-
Solvent and Base Purity: Ensure solvents are anhydrous (if the protocol demands it) and, most critically, properly degassed. The purity, dryness, and physical state (finely powdered) of the base are also crucial for reactivity[1][5].
Identifying the Culprit: A Guide to Common Side Reactions
If your reagents are pristine and your setup is meticulous, the low yield is likely due to competing side reactions. For vinylboronic acids, two culprits are especially common: protodeboronation and homocoupling.
Q: My mass spectrometry data shows a significant amount of pentene and a dimer of my aryl halide. What is happening?
A: You are observing the classic side reactions of protodeboronation and homocoupling. Understanding these pathways is key to suppressing them.
Pathway 1: Protodeboronation
This is the cleavage of the carbon-boron bond by a proton source (often water present in the reaction). It is one of the most significant side reactions in Suzuki couplings[2][7]. This reaction consumes your this compound, converting it to pentene, thereby directly reducing your potential yield.
-
Mitigation Strategies:
-
Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. Switching from NaOH or KOH to a milder base like K₃PO₄ or Cs₂CO₃ can be beneficial[5].
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to strictly anhydrous conditions can significantly reduce the rate of protodeboronation[5].
-
Protecting Groups: As mentioned, using a more stable boronic acid derivative like a pinacol or MIDA ester is a highly effective strategy[1][3][4].
-
Pathway 2: Homocoupling
This side reaction results in the dimerization of your starting materials. You may see aryl-aryl homocoupling from your halide or vinyl-vinyl homocoupling from your boronic acid[8]. The presence of oxygen can often promote homocoupling of the boronic acid[9].
-
Mitigation Strategies:
-
Thorough Degassing: Rigorously degassing your solvent and reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.
-
Optimize Pd:Ligand Ratio: For monodentate phosphine ligands, a 1:2 or 1:4 Pd-to-ligand ratio is common. Using the correct ratio helps stabilize the catalyst and can disfavor homocoupling pathways[5].
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, which helps to suppress its homocoupling[5].
-
Below is a diagram illustrating how these side reactions diverge from the desired catalytic cycle.
Caption: The Suzuki catalytic cycle and competing side reactions.
Systematic Optimization of Reaction Parameters
Once you have ruled out reagent issues and identified potential side reactions, the next step is to systematically optimize the reaction conditions. The choice of catalyst, ligand, base, and solvent can dramatically affect the yield and selectivity[10][11].
Q: How should I approach optimizing my reaction? Which parameter is most important?
A: A multifactorial approach is often best, but focusing on the Catalyst-Ligand system first is a sound strategy. The interaction between these components is critical for nearly all steps of the catalytic cycle[12][13].
| Parameter | Common Choices | Rationale & Considerations for this compound | Potential Pitfalls |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts | Pd(PPh₃)₄ is a Pd(0) source, good starting point. Pd(OAc)₂ is cheaper but requires in-situ reduction. Buchwald precatalysts are highly active and excellent for challenging couplings[5]. | Inefficient reduction of Pd(II) sources can stall the reaction. Catalyst decomposition can lead to palladium black formation. |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos) | Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination[12][13]. For vinylboronic acids, bulky phosphines like P(t-Bu)₃ or Buchwald ligands can improve rates and suppress side reactions[5]. | Ligand oxidation can inhibit catalysis[1]. The wrong ligand can lead to isomerization of the double bond, although this is more common with Z-alkenyl halides[14]. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu | The base activates the boronic acid for transmetalation[15][16]. For sensitive substrates like vinylboronic acids, weaker inorganic bases (K₃PO₄, Cs₂CO₃) are often preferred to minimize protodeboronation[5]. | Strong bases can promote boronic acid decomposition. Base must be soluble enough in the reaction medium. |
| Solvent | Toluene, Dioxane, THF, DMF (often with Water) | Solvent choice affects solubility, reaction rate, and base effectiveness[17]. A screen of solvents like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O is a good starting point[5][8]. | Improperly degassed solvents will kill the catalyst and promote side reactions[5]. Some solvents can coordinate to the metal and inhibit catalysis. |
| Temperature | Room Temp to 100 °C | Many Suzuki couplings require heating to facilitate the catalytic steps[1]. If the reaction is sluggish at 80 °C, a cautious increase may improve the rate. | Higher temperatures can accelerate decomposition of the boronic acid and other reagents. |
Troubleshooting Workflow
Use the following decision tree to guide your optimization efforts.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Detailed Experimental Protocols
Adherence to a robust, validated protocol is essential. Below are baseline procedures for setting up the reaction and for proper degassing.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a starting point and should be optimized based on your specific aryl halide.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene:H₂O 4:1, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial under inert gas, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any solid ligand. Add this to the reaction flask against a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Solvent Degassing by Sparging
-
Place the required volume of solvent in a flask with a sidearm.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas line through the septum, ensuring the tip is below the solvent surface.
-
Insert a short needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.
-
Remove the needles and store the solvent under a positive pressure of inert gas until use.
By following this structured troubleshooting guide, you can systematically diagnose the cause of low yields in your this compound Suzuki coupling, implement targeted solutions, and achieve a successful outcome.
References
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers.
- YouTube. (2020). Organometallics 5: Suzuki Reaction. YouTube.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- YouTube. (2020). Suzuki cross-coupling reaction. YouTube.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
- ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics.
- ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- PMC. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- ResearchGate. (n.d.). Protodeboronation and its application in synthesis. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Purification of 1-Pentenylboronic Acid
Ticket Subject: Isolation of monomeric 1-Pentenylboronic acid from boroxine contaminants. Assigned Specialist: Senior Application Scientist, Boron Chemistry Division. Status: Open.
Executive Summary: The "Schrödinger's Reagent"
Researchers often report that this compound (CAS: 97678-46-5) appears impure by NMR or melts over a wide range. In 90% of cases, this is not a chemical impurity but a thermodynamic equilibrium. Boronic acids exist in a reversible equilibrium with their cyclic trimer anhydride, the boroxine .
This guide provides the protocols to shift this equilibrium, isolate the pure monomeric acid, and validate the result.
Module 1: Diagnostic & Characterization
How do I know if I have the acid, the boroxine, or a mixture?
The most common error in boronic acid characterization is solvent-induced artifacts . Your choice of NMR solvent determines what species you observe, regardless of what is actually in the vial.
The NMR Solvent Paradox
| Solvent | Observed Species | Mechanism | Use Case |
| CDCl₃ (Dry) | True Mixture | Shows the actual ratio of Acid : Boroxine present in the solid state. | Quality Control (QC) - Determining the current state of the bulk material. |
| CD₃OD (Methanol-d4) | Monomer (Ester) | Rapidly converts both acid and boroxine to the methyl boronate ester/solvate. | Purity Assay - Verifying the carbon skeleton integrity (ignoring hydration state). |
| D₂O + NaOD | Monomer (Boronate) | Hydrolyzes boroxine completely to the boronate anion ( | Quantitative Analysis - Best for integration without broad peaks. |
| DMSO-d₆ | Monomer (Complex) | Forms a strong H-bond complex, often breaking the boroxine. | General Characterization - Good for seeing the |
Diagnostic Protocol:
-
Run ¹H NMR in CDCl₃:
-
Boronic Acid (
): Look for broad singlets (2H) around 4.0–6.0 ppm (highly concentration/temperature dependent). -
Boroxine (
): The -protons (adjacent to Boron) often shift slightly downfield compared to the monomer. -
Validation: If the spectrum simplifies to a single species upon adding one drop of D₂O to the NMR tube, your "impurities" were just the anhydride form.
-
Module 2: Purification Protocols
Objective: Shift the equilibrium
Method A: Biphasic Hydrolysis (Recommended for Bulk)
This method relies on the fact that the boronate salt is water-soluble, while non-polar impurities stay in the organic layer.
Reagents: Diethyl ether (Et₂O), 1M NaOH, 1M HCl, Distilled Water.
-
Dissolution: Dissolve the crude material (mixture of acid/boroxine) in Et₂O.
-
Extraction: Extract the organic layer with 1M NaOH (2x).
-
Chemistry: The base hydrolyzes the boroxine and pulls the 1-pentenylboronate anion into the aqueous phase.
-
-
Wash: Wash the combined aqueous basic layers with fresh Et₂O to remove non-boron organic impurities.
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2.
-
Observation: The free boronic acid will precipitate or oil out.
-
-
Recovery: Extract the acidified aqueous layer with Et₂O (3x).
-
Drying: Dry combined organics over MgSO₄. Do not use molecular sieves (they can induce dehydration).
-
Concentration: Evaporate solvent under reduced pressure at low temperature (<30°C) .
-
Critical Step: Stop evaporation immediately once the solvent is removed. Prolonged high-vacuum pulls off the structural water, reforming the boroxine.
-
Method B: Aqueous Recrystallization (For High Purity)
Alkylboronic acids are amphiphilic. Recrystallization from water or water/organic mixtures drives the hydration.
-
Solvent System: Water : Acetone (9:1) or pure Water (if solubility permits).
-
Dissolution: Heat the solvent to near boiling. Add crude solid until saturation.
-
Filtration: Hot filter if insoluble particulates are present.[1]
-
Crystallization: Allow to cool slowly to room temperature, then 4°C.
-
Note: this compound may crystallize as waxy plates.
-
-
Drying: Filter solids. Air dry on the filter paper for 1-2 hours.
-
Warning: Do NOT dry in a vacuum oven at high heat. This will dehydrate the purified acid back to the boroxine.
-
Module 3: Visualization of Equilibrium
The following diagram illustrates the dynamic relationship and the intervention points for purification.
Figure 1: The thermodynamic cycle of boronic acids.[2] Purification (Method A) utilizes the "Boronate" detour to break the cycle.
Module 4: Storage & Handling FAQs
Q: My sample turned into a waxy oil after sitting on the bench. Is it ruined? A: No. Alkylboronic acids often have low melting points and can be hygroscopic. The "oil" is likely a water-saturated monomer. If you need a solid, perform the recrystallization (Method B) and store in a fridge.
Q: Can I use the boroxine in my Suzuki coupling reaction? A: Yes. In 95% of Suzuki-Miyaura couplings, the reaction conditions (aqueous base, heat) generate the active boronate species in situ. You do not need to convert the boroxine to the acid before the reaction. Calculate stoichiometry based on Boron equivalents (1 mol Boroxine = 3 mol Boronic Acid).
Q: How do I store it to keep it as the acid? A: It is thermodynamically difficult. The best practice is:
-
Store at 4°C.
-
Use a tightly sealed vial (Parafilm).
-
Do not store with strong desiccants (like P₂O₅), as they will actively pull water from the molecule, forcing trimerization.
-
Accept that some surface trimerization is inevitable; it usually reverts during your reaction workup.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link
-
Iovine, P. M., et al. (2010). Boroxine chemistry and applications: A perspective. Dalton Transactions. Link
-
Santini, C. C., et al. (1988). Equilibrium between boronic acid and boroxine. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Vertex Pharmaceuticals. (2003). Process for purification of boronic acid and its derivatives. US Patent 10377700B2. Link
Sources
homocoupling side reactions of 1-Pentenylboronic acid
Technical Support Center: 1-Pentenylboronic Acid Troubleshooting Subject: Mitigation of Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling Ticket ID: #B-PENT-001 Status: Open for Resolution
Executive Summary
You are likely reading this because your Suzuki-Miyaura cross-coupling using This compound (CAS: 104376-24-1) has yielded a symmetric byproduct, significantly lowering your yield. This byproduct is 1,9-decadiene , resulting from the oxidative homocoupling of two boronic acid units.
This guide moves beyond basic advice to address the specific kinetic and mechanistic drivers of alkenylboronic acid dimerization.
Part 1: Diagnostic & Verification
Is it actually homocoupling? Before altering your protocol, confirm the impurity is the homodimer (1,9-decadiene) and not the deboronated alkene (1-pentene) or a halide dimer.
| Feature | Target Product (Cross-Couple) | Homocouple Side Product (1,9-decadiene) |
| TLC Behavior | Mid-polarity (typically) | High |
| GC/MS Signal | M+ = [Ar] + 69 | M+ = 138 m/z (Characteristic symmetric fragmentation) |
| 1H NMR | Distinct internal alkene protons | Symmetric terminal alkene signals ( |
| Appearance | Solid/Oil (varies) | Volatile, colorless oil (Smell: pungent, olefinic) |
Part 2: The Mechanism (Why is this happening?)
Homocoupling of alkenylboronic acids is primarily an oxidative process . Unlike the standard catalytic cycle, this pathway requires an oxidant—most commonly trace atmospheric oxygen (
The Oxidative Trap:
-
Oxidation:
oxidizes the Pd(0) or Pd(II) species, creating a peroxo-palladium complex. -
Double Transmetallation: This electrophilic Pd species reacts with two equivalents of this compound instead of one acid and one halide.
-
Elimination: The complex collapses, releasing 1,9-decadiene and regenerating the catalyst (often in an inactive state).
Visualizing the Pathway:
Caption: The oxidative homocoupling cycle competes with the productive cross-coupling cycle, driven primarily by the presence of oxygen and high local concentrations of boronic acid.
Part 3: Troubleshooting Protocols
Method A: The "Slow Release" Strategy (Kinetic Control)
Theory: Homocoupling is second-order with respect to the boronic acid concentration. Cross-coupling is first-order. Therefore, keeping the instantaneous concentration of this compound low favors the cross-coupling product [1].
Protocol:
-
Dissolve your Aryl Halide and Catalyst in the reaction solvent in the main flask.
-
Dissolve this compound (1.2 - 1.5 equiv) in a separate syringe.
-
Heat the main flask to the reaction temperature.
-
Crucial Step: Add the boronic acid solution dropwise over 30–60 minutes using a syringe pump.
-
Why? This starves the "Bis-alkenyl Pd(II)" intermediate (see diagram), forcing the Pd to wait for the Aryl Halide.
-
Method B: Rigorous Deoxygenation (Freeze-Pump-Thaw)
Theory: Sparging (bubbling gas) is often insufficient for alkenylboronic acids, which are highly sensitive to oxidative dimerization [2].
Protocol:
-
Place solvent and reagents in a Schlenk tube.
-
Freeze: Submerge in liquid nitrogen until solid.
-
Pump: Apply high vacuum (5–10 min) to remove headspace gas.
-
Thaw: Close valve, remove from
, and thaw in warm water. -
Repeat: Perform this cycle 3 times.
-
Backfill with Argon (heavier than air, providing a better "blanket" than Nitrogen).
Method C: Reagent Swapping (The MIDA Solution)
Theory: If this compound is too unstable, switch to a protected form that releases the free acid slowly, mimicking the syringe pump effect chemically [3].
Recommendation:
-
Switch to: Potassium 1-pentenyltrifluoroborate or 1-Pentenyl MIDA boronate.
-
Condition: These require a hydrolysis step (usually aqueous base) to release the active species. The release rate is pH-dependent, naturally preventing the high concentrations that lead to homocoupling.
Part 4: Frequently Asked Questions (FAQs)
Q: I see the dimer spot immediately upon adding the catalyst. Why?
A: You likely used a Pd(II) precatalyst (like
-
Fix: Use a Pd(0) source like
or ensure your Pd(II) precatalyst is reduced by an amine or phosphine ligand, not your precious substrate.
Q: Can I use radical scavengers? A: Yes. Adding 10–20 mol% of BHT (Butylated hydroxytoluene) can suppress homocoupling if the mechanism is radical-based (Glaser-type), which is common for alkenyl species. However, exclusion of oxygen (Method B) is usually more effective and cleaner.
Q: Does the base matter?
A: Yes. Stronger bases accelerate transmetallation. If homocoupling is dominant, switch to a milder base (e.g., replace
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] [Link]
-
Adamo, C., et al. (2006).[2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[3] Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous, Boronic Acid-Release Reagents.[1] Journal of the American Chemical Society, 132(34), 12048–12059. [Link]
Sources
Technical Support Center: Catalyst Poisoning in 1-Pentenylboronic Acid Reactions
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 1-pentenylboronic acid. This guide is designed to provide you, the researcher, with practical, field-proven insights into one of the most common failure modes in Suzuki-Miyaura couplings: catalyst poisoning. Our goal is to move beyond simple procedural lists and explain the causality behind experimental observations and troubleshooting choices, empowering you to solve problems efficiently and prevent their recurrence.
Section 1: FAQs - Identifying Catalyst Poisoning
This section addresses the initial diagnosis. When a reaction fails, how can you determine if catalyst poisoning is the culprit?
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving very low yield. How do I know if the catalyst is poisoned?
A1: A stalled or low-yielding reaction is a primary indicator of catalyst deactivation, with poisoning being a frequent cause.[1][2] Key symptoms include:
-
Incomplete Conversion: Despite extended reaction times or increased temperature, a significant amount of starting material remains, as observed by TLC, LC-MS, or GC-MS.
-
Reaction Cessation: The reaction proceeds initially but stops prematurely. This suggests that a poison, possibly generated in situ or introduced with a reagent, has accumulated to a critical concentration.
-
Formation of Side Products: An increase in homocoupling products (dimers of the boronic acid or the halide partner) can sometimes indicate that the desired cross-coupling catalytic cycle is inhibited.[3][4] Oxygen is a common culprit here, as it can oxidize the active Pd(0) catalyst.[2]
-
Visual Changes: The reaction mixture may change color unexpectedly, or the palladium catalyst may precipitate out of solution as palladium black, a sign of catalyst aggregation and deactivation.[5]
Q2: Are alkenylboronic acids like this compound particularly susceptible to reactions that can be mistaken for catalyst poisoning?
A2: Yes. While catalyst poisoning is common, two side reactions involving the boronic acid itself can mimic its symptoms:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting the boronic acid back into the corresponding alkene (1-pentene). This is especially problematic with excess water or acidic impurities under prolonged heating.
-
Homocoupling: The boronic acid can couple with itself to form a C10 diene. This is often mediated by palladium(II) species, which can be present if the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient or if the Pd(0) is re-oxidized during the reaction.[3]
A careful analysis of your crude reaction mixture for these byproducts is crucial to distinguish these pathways from true catalyst poisoning.
Section 2: FAQs - Common Poisons and Their Mechanisms
Understanding the "what" and "how" of poisoning is critical for effective troubleshooting. Palladium catalysts are sensitive to a range of impurities that can be present in reagents or solvents.
Q3: What are the most common chemical species that poison palladium catalysts in Suzuki-Miyaura reactions?
A3: Palladium catalysts are considered "soft" Lewis acids and are therefore susceptible to poisoning by "soft" Lewis bases.[6] The primary offenders are compounds that can coordinate strongly to the palladium center, blocking the active sites needed for the catalytic cycle.[7][8]
Table 1: Common Palladium Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Likely Sources |
| Sulfur Compounds | Thiols, sulfides, H₂S, SO₂, sulfoxides | Contaminated reagents/solvents, rubber septa, natural gas residue in labs.[9][10] |
| Nitrogen Compounds | Pyridine, quinoline, certain amines, nitriles | Reagents, solvents, or substrates with unprotected coordinating functional groups.[6][11] |
| Halides & Cyanides | Excess I⁻, Br⁻, CN⁻ | Byproducts of salt formation, impure cyanide sources.[11][12] |
| Heavy Metals | Lead (Pb), Mercury (Hg) | Leaching from glassware or equipment, contaminated reagents.[11] |
| Phosphorus Compounds | Phosphites, excess phosphine ligands or their oxides | Impurities in phosphine ligands.[11][13] |
| Gases | Carbon Monoxide (CO), Oxygen (O₂) | Incomplete degassing, air leaks, byproduct of decomposition.[2][14] |
| Alkynes/Dienes | Acetylene, butadiene | Impurities in alkenyl reagents or solvents.[8][9] |
Q4: Can you explain the mechanism by which a poison like sulfur deactivates the catalyst?
A4: The deactivation mechanism involves the strong, often irreversible, adsorption of the poison onto the palladium active sites.[8] Sulfur compounds, for instance, have a high affinity for palladium and form stable palladium-sulfur bonds on the catalyst surface.[10] This interaction is stronger than the coordination of the reactants (the aryl halide or the boronate).
This process blocks the essential steps of the catalytic cycle, such as oxidative addition, preventing the catalyst from facilitating the reaction.[7] Because the poison binds so tightly, even trace amounts can have a significant detrimental impact on the overall reaction rate.[9]
Caption: Mechanism of irreversible catalyst poisoning.
Section 3: Troubleshooting Guides and Protocols
This section provides actionable steps and detailed protocols to diagnose and resolve issues related to catalyst poisoning.
Q5: I suspect my this compound is impure. How can I purify it to remove potential poisons?
A5: Boronic acids can contain residual impurities from their synthesis or degrade upon storage.[2] Recrystallization is often an effective purification method.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent system in which the boronic acid is soluble at high temperatures but poorly soluble at low temperatures. A common choice is a mixed solvent system like acetone/hexanes or ethyl acetate/hexanes.
-
Dissolution: In a clean flask, dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., acetone).
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum. Store the purified product under an inert atmosphere (nitrogen or argon) and in a refrigerator to prevent degradation.
Q6: My reagents are high-purity, but the reaction is still failing. What other experimental parameters should I check?
A6: If reagent purity is confirmed, the issue likely lies within your experimental setup or procedure. Oxygen is a notorious inhibitor of Suzuki reactions.[2]
Troubleshooting Checklist: Experimental Setup
| Parameter | Potential Issue | Recommended Action & Causality |
| Atmosphere | Presence of Oxygen (O₂) | Oxygen oxidizes the active Pd(0) to inactive Pd(II) and can also degrade phosphine ligands. Action: Ensure your reaction is rigorously degassed. Use a robust technique like three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 30 minutes before adding the catalyst.[1][2] Maintain a positive pressure of inert gas throughout the reaction. |
| Base | Incorrect choice, low purity, or insufficient amount | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[15] Action: Use a fresh, high-purity base (e.g., K₂CO₃, Cs₂CO₃). Ensure it is finely powdered for better solubility and reactivity. Verify you are using the correct stoichiometry (typically 2-3 equivalents). |
| Solvent | Purity and Water Content | Solvents must be free of sulfur-containing impurities (e.g., thiophenes in toluene). While many Suzuki reactions tolerate water, using anhydrous solvents (if the protocol demands it) can prevent unwanted side reactions like protodeboronation. Action: Use high-purity, degassed solvents.[2] If necessary, purify solvents using standard procedures (e.g., distillation). |
Section 4: Catalyst Regeneration and Prevention
Q7: Is it possible to regenerate a palladium catalyst that has been poisoned?
A7: Regeneration can be challenging and is not always successful, as many poisons bind irreversibly.[7] However, for certain types of poisoning, some activity can be recovered.
-
Coking/Fouling: For deactivation by carbonaceous deposits (coke), a controlled calcination (heating in air) can sometimes burn off the deposits.[10]
-
Heavy Metal Poisoning: An acid wash (e.g., with dilute acetic or nitric acid) may remove some adsorbed metal poisons, but this can also damage the catalyst support or the palladium nanoparticles themselves.[16]
-
Sulfur Poisoning: Regeneration from sulfur poisoning is particularly difficult. Treatment under a hydrogen stream at elevated temperatures has shown limited success in some cases.[17][18]
For most lab-scale applications, using a fresh catalyst and focusing on prevention is more practical and cost-effective than attempting regeneration.
Q8: What are the most critical best practices to prevent catalyst poisoning in the first place?
A8: Prevention is the most effective strategy.
-
High-Purity Reagents: Use the highest purity reagents available. If purity is uncertain, perform a purification step like the recrystallization described above.[8]
-
Inert Atmosphere: The rigorous exclusion of oxygen and moisture is non-negotiable.[2] Assemble your reaction under a positive pressure of argon or nitrogen.
-
Use of Scavengers: In some industrial processes, "poison traps" or scavengers are used in the feedstock stream to remove impurities before they reach the catalyst.[8] While less common in academic labs, passing solvents or liquid reagents through a small plug of activated carbon or alumina can help remove some polar, coordinating impurities.
-
Proper Ligand Stoichiometry: Using the correct palladium-to-ligand ratio is crucial. Excess ligand can sometimes form inactive palladium complexes, while too little can lead to catalyst aggregation and precipitation.[5][19]
Section 5: The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism helps visualize where poisoning can interfere. The cycle consists of three main steps, each requiring a coordinatively unsaturated and accessible palladium center.
Caption: The Suzuki-Miyaura catalytic cycle and points of interference by poisons.
A poison can attack the active Pd(0) catalyst, preventing the initial oxidative addition step, or it can coordinate to a Pd(II) intermediate, halting the cycle mid-way.[12][20] In either case, the result is a deactivated catalyst and a failed reaction.
References
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
-
Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]
-
Chapman, D. L., & Gregory, C. C. (1935). The poisoning of a palladium catalyst by carbon monoxide. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences. Retrieved from [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Casado, A. L., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Casado, A. L., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. Retrieved from [Link]
-
Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
P, B., & M, N. (2024). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands. LCGC International. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. Retrieved from [Link]
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
Rosner, T., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]
-
Nova, A., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Retrieved from [Link]
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts. MDPI. Retrieved from [Link]
-
ResearchGate. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
de Boer, S. Y., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Li, G., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ResearchGate. Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst_poisoning [chemeurope.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
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- 17. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 18. dcl-inc.com [dcl-inc.com]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1-Pentenylboronic Acid Transmetallation
Status: Operational Role: Senior Application Scientist Topic: Transmetallation Kinetics & Stability Factors for Alkenylboronic Acids
Introduction
Welcome to the technical support portal. You are likely here because your Suzuki-Miyaura coupling involving 1-pentenylboronic acid is suffering from low yields, stalled conversion, or unexpected isomerization.
While arylboronic acids are forgiving, alkenylboronic acids (like 1-pentenyl) occupy a unique reactivity niche. They are generally more nucleophilic (faster transmetallation) but significantly more prone to protodeboronation and isomerization than their aryl counterparts.
This guide moves beyond "add more catalyst" and dissects the transmetallation step —the critical gateway where the organic ligand transfers from Boron to Palladium.[1][2][3]
Module 1: The Mechanistic "Fork in the Trail"
To troubleshoot, you must understand how the 1-pentenyl group moves to the metal. The mechanism does not follow a single path; it follows a concentration-dependent equilibrium known as the "Fork in the Trail," rigorously detailed by Lennox and Stahl.
The Two Pathways
-
Pathway A (Boronate Pathway): The base attacks the Boron first, creating a reactive "ate" complex. This is dominant with strong bases (e.g., NaOEt,
-BuOK). -
Pathway B (Oxo-Palladium Pathway): The base attacks the Palladium first (forming Pd-OH), which then reacts with the neutral boronic acid. This is dominant with weak aqueous bases (e.g.,
, ).
Why this matters for this compound:
-
Pathway A generates anionic boronates. These are highly reactive but also the primary species that undergo protodeboronation.
-
Pathway B keeps the boron neutral until the last second, preserving the substrate.
Figure 1: The "Fork in the Trail" mechanism. Pathway A (Red) risks substrate decomposition. Pathway B (Blue) is safer for unstable alkenyl substrates.
Module 2: Critical Rate Factors
Base Strength & Concentration (The pH Trap)
Users often assume "stronger base = faster reaction." For this compound, this is a trap.
-
High pH (>12): Pushes equilibrium entirely to the Boronate . While transmetallation is fast, the concentration of free boronate leads to rapid protodeboronation (formation of 1-pentene).
-
Low pH (<9): Insufficient activation. The reaction stalls.
-
The Sweet Spot (pH 9-11): Use weak, buffered bases like
or . These maintain a steady concentration of active species without overwhelming the system with unstable boronates.
Water Content (The Stoichiometric Regulator)
Water is not just a solvent; it is a ligand.
-
Anhydrous Conditions: Often fail for boronic acids because boroxines (anhydrides) form, which are unreactive. You need roughly 2–5 equivalents of water to keep the boronic acid monomeric.
-
Flooded Conditions: Too much water suppresses the solubility of the organic halide, slowing the reaction and giving the boronic acid time to hydrolyze.
Stereoconservation ( vs )
This compound is usually supplied as the trans (
-
Risk: If the reaction is slow, Palladium can undergo
-hydride elimination and re-insertion, leading to "chain walking" (isomerization to internal alkenes). -
Fix: High catalyst activity is required to ensure Transmetallation >
-Hydride Elimination.
Module 3: Troubleshooting Guide
Use this matrix to diagnose your specific failure mode.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Low Yield (<30%) | Protodeboronation | Check GC/LCMS for 1-pentene or pentane . | Switch to Pathway B (weaker base, e.g., |
| No Reaction | Boroxine Formation | Add water (5-10% v/v) to the solvent system. | |
| Isomerization | "Chain Walking" | Product is a mix of 1-pentenyl and 2-pentenyl. | Switch to bidentate ligands (e.g., dppf ) to speed up reductive elimination. |
| Homocoupling | Oxidative Coupling | Product is 1,9-decadiene. | Degas solvents thoroughly. Oxygen promotes Cu/Pd-mediated homocoupling. |
Decision Tree for Optimization
Figure 2: Diagnostic flow for identifying the root cause of reaction failure.
Module 4: Recommended Protocol
This protocol is designed to favor Pathway B (Oxo-Palladium) , minimizing the concentration of the unstable boronate intermediate.
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)
-
Nucleophile: this compound (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) — Bidentate ligand prevents isomerization. -
Base:
(3.0 equiv) — Buffered basicity. -
Solvent: THF:Water (10:1) — Water is mandatory.
Step-by-Step:
-
Charge Solids: Add Aryl Halide, Pd catalyst, and Base to a vial.
-
Degas: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of 1-alkenyl species (promotes homocoupling).
-
Solvent Prep: Degas the THF/Water mixture separately.
-
Boronic Acid Addition (The Trick):
-
Standard: Add solid boronic acid with other solids.
-
Optimized (if yield low): Dissolve this compound in the degassed solvent and add it dropwise to the reaction mixture at 60°C. This keeps the standing concentration of boronate low, starving the protodeboronation pathway.
-
-
Reaction: Heat to 60°C for 4–12 hours. Do not overheat (>80°C) as this accelerates thermal decomposition of the alkenyl chain.
FAQs
Q: Can I use the pinacol ester (1-pentenyl-Bpin) instead? A: Yes, and it is often preferred. Esters are slower to hydrolyze, providing a "slow release" of the active boronic acid species. This naturally mimics the dropwise addition technique, reducing protodeboronation. However, you must include water to hydrolyze the ester in situ.
Q: Why is my product isomerizing to the internal alkene?
A: This is "chain walking." It happens when the transmetallation or reductive elimination is slower than
Q: Does the counter-cation matter (
References
-
Lennox, A. J. J., & Stahl, S. S. (2013). A General Mechanistic Framework for the Suzuki-Miyaura Cross-Coupling of Aryl Halides: The Role of the Base and the Transmetalation Step. Journal of the American Chemical Society.
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction Revealed: The Missing Link. Science.
-
Cox, P. A., et al. (2017).[4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
Sources
overcoming steric hindrance in 1-Pentenylboronic acid coupling
Topic: Overcoming Steric Hindrance in 1-Pentenylboronic Acid Coupling Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals[1]
Reagent Focus: trans-1-Pentenylboronic acid (CAS: 100191-23-9 / 59239-44-0) Application: Suzuki-Miyaura Cross-Coupling in Sterically Constrained Environments[1]
Core Technical Overview
This compound is a valuable nucleophile for installing the trans-1-pentenyl motif.[1] While generally robust, its coupling efficiency drops precipitously when paired with sterically hindered electrophiles (e.g., ortho-substituted aryl halides).[1]
In these hindered systems, the reaction suffers from a kinetic bottleneck at the transmetallation step . The steric bulk of the aryl partner prevents the boronate from approaching the Palladium(II) center. This delay allows a parasitic side reaction—protodeboronation —to outcompete the desired coupling, leading to the formation of 1-pentene and low product yields.
This guide addresses these specific kinetic failures with field-proven troubleshooting protocols.
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls with Ortho-Substituted Aryl Halides
User Question: I am trying to couple this compound with 2,6-dimethylbromobenzene, but I see <10% conversion after 24 hours. The starting material remains.[1] How do I overcome this steric barrier?
Technical Diagnosis: The failure is likely at the transmetallation step.[1] Standard ligands (like PPh3 or dppf) create a coordination sphere that is too crowded to accommodate both the bulky aryl group and the incoming alkenylboronate.[1]
Solution: Switch to a Dialkylbiaryl Phosphine (Buchwald) Ligand or a Sterically Flexible NHC Ligand .[1] These ligands are bulky but electron-rich; they facilitate oxidative addition and, crucially, their bulk promotes the formation of monoligated Pd species (L-Pd-Ar-X), which opens a "coordination pocket" for the boronic acid to enter.[1]
Recommended System:
-
Ligand: SPhos (for general hindrance) or XPhos (for extreme hindrance/chlorides).[1]
-
Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ratio: 1:2 Pd:Ligand ratio.[2]
Why it works: SPhos possesses a methoxy group on the lower ring that can interact with the Pd center, stabilizing the active species while the cyclohexyl rings provide the necessary bulk to enforce the monoligated pathway, accelerating transmetallation by orders of magnitude in hindered systems.
Issue 2: Significant Protodeboronation (Formation of 1-Pentene)
User Question: My LCMS shows the aryl halide is intact, but the boronic acid has disappeared. I see a volatile byproduct. Is my base too strong?
Technical Diagnosis: You are observing protodeboronation . This is the "death spiral" of hindered couplings.
-
Base activates the boronic acid
Boronate.[1][3] -
Steric hindrance slows down Transmetallation.
-
The Boronate, waiting in solution, reacts with water/proton sources instead of Palladium.[1]
Solution: You must tip the kinetic balance back in favor of transmetallation.[1]
-
Reduce Water: Switch to anhydrous conditions if possible. Use Cs₂CO₃ or K₃PO₄ in dry Toluene or Dioxane at 100°C.[1]
-
"Slow-Release" Base: Use Potassium Trimethylsilanolate (TMSOK) .[1] It provides a soluble, anhydrous base source that minimizes proton availability.[1]
-
Excess Reagent: Increase this compound equivalents to 1.5–2.0 equiv to account for loss.
Issue 3: Isomerization (Migration of the Double Bond)
User Question: I obtained the coupled product, but the double bond has migrated or isomerized to the cis-form. How do I maintain the trans-1-alkenyl geometry?
Technical Diagnosis:
Isomerization typically occurs via
Solution:
-
Avoid Pd-Black Formation: Ensure your ligand loading is sufficient.[1]
-
Use AntPhos: The ligand AntPhos is specifically designed to suppress
-hydride elimination in alkyl/alkenyl couplings by creating a rigid steric wall around the Pd center.[1] -
Lower Temperature: If possible, use a more active catalyst (like Pd-PEPPSI-IPr ) that allows the reaction to proceed at lower temperatures (40–60°C), reducing the thermal energy available for isomerization.[1]
Robust Protocol for Hindered Coupling
Objective: Coupling this compound with a di-ortho-substituted aryl bromide.
Reagents:
-
This compound (1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv, finely ground)[1]
-
Solvent: Toluene/Water (10:1) or Anhydrous Toluene (if protodeboronation is severe)
Step-by-Step Workflow:
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 5 mins to generate the active catalyst (solution turns from orange to yellow/pale).
-
Solids Addition: Add the Aryl Bromide, this compound, and K₃PO₄.
-
Degassing: Cap the vial and purge with Argon for 5 minutes (oxygen promotes homocoupling and catalyst death).
-
Reaction: Add degassed water (if using wet method). Heat to 100°C with vigorous stirring.
-
Note: Vigorous stirring is critical for biphasic systems.[1]
-
-
Monitoring: Check HPLC/LCMS at 1 hour. If conversion is <50%, add a second charge of catalyst (1 mol%).[1]
Visualizations
Diagram 1: The Steric Bottleneck & Solution
This diagram illustrates the catalytic cycle, highlighting where steric hindrance blocks the process and how bulky ligands relieve it.
Caption: The Suzuki-Miyaura cycle showing Transmetallation as the rate-determining step in hindered systems. SPhos/XPhos facilitates this step, preventing the diversion to Protodeboronation.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing reaction failure based on the fate of the boronic acid.
Comparative Data: Ligand Performance
Hypothetical data representative of typical literature values for hindered alkenyl-aryl couplings.
| Ligand | Aryl Substrate | Yield (%) | Comment |
| PPh₃ | 2-Bromotoluene | 35% | Poor conversion; significant protodeboronation. |
| dppf | 2-Bromotoluene | 55% | Better, but slow. Incomplete after 24h. |
| SPhos | 2-Bromotoluene | 92% | Excellent conversion; fast transmetallation. |
| SPhos | 2,6-Dimethylbromobenzene | 88% | Highly effective for di-ortho substitution. |
| XPhos | 2,6-Dimethylchlorobenzene | 85% | Required for aryl chlorides + steric bulk.[1] |
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3][5][6] [Link]
-
Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., & Patel, N. D. (2010).[1] A General and Efficient Catalyst for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition. [Link][1]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3][5][6] [Link][1]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014).[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01703J [pubs.rsc.org]
Technical Support Center: Anhydrous Conditions for 1-Pentenylboronic Acid Reactions
Welcome to the technical support center for reactions involving 1-pentenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a particular focus on the critical role of anhydrous conditions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind each step.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield. What are the most likely causes?
Low yields in Suzuki-Miyaura couplings involving alkenylboronic acids are frequently traced back to a few key areas.[1] The instability of the boronic acid is often the primary reason for poor outcomes.[2]
Possible Cause 1: Degradation of this compound via Hydrolysis The carbon-boron bond is susceptible to cleavage by water, a process known as protodeboronation.[3] This reaction converts your active reagent into pentene and boric acid, which are inactive in the catalytic cycle. Alkenylboronic acids are particularly prone to this degradation pathway.
-
Solution: Implement rigorous anhydrous techniques. This is the most critical factor for success.
-
Glassware: All glassware must be thoroughly dried, either by oven-drying overnight at >120 °C or by flame-drying under vacuum immediately before use.[4] Even glassware that appears dry to the eye has a layer of adsorbed water on its surface.[4]
-
Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents should be dried over an appropriate desiccant and stored under an inert atmosphere (Nitrogen or Argon).[5] See the solvent drying table below for recommendations.
-
Reagents: Ensure all other reagents, including your coupling partner and the base, are anhydrous. If necessary, dry them under high vacuum before use.
-
Possible Cause 2: Homocoupling of the Boronic Acid A common side reaction is the formation of a diene through the coupling of two molecules of this compound. This is often exacerbated by the presence of oxygen and certain palladium catalyst/ligand combinations.
-
Solution:
-
Degas Thoroughly: Before adding the palladium catalyst, thoroughly degas your reaction mixture. This is typically done by bubbling argon or nitrogen through the solvent for at least 30 minutes or by using several "freeze-pump-thaw" cycles.[6]
-
Optimize Catalyst/Ligand: Some palladium systems are more prone to promoting homocoupling. Consider screening different phosphine ligands or using a pre-catalyst less sensitive to these side reactions.
-
Possible Cause 3: Ineffective Transmetalation The transfer of the pentenyl group from boron to the palladium center (transmetalation) is a key step in the catalytic cycle and requires activation by a base.[7] If this step is inefficient, the cycle stalls.
-
Solution:
-
Base Selection: The choice and quality of the base are crucial. Stronger, non-aqueous bases can be effective under anhydrous conditions. For instance, potassium trimethylsilanolate (TMSOK) has been used successfully in completely anhydrous Suzuki couplings.[2] If using common bases like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered and dried under vacuum.
-
Solvent Choice: The polarity of the solvent can influence the rate of transmetalation. Aprotic solvents like THF, dioxane, or toluene are standard choices.
-
Below is a troubleshooting workflow to systematically diagnose low-yield issues.
Caption: Troubleshooting workflow for low-yield reactions.
Q2: I see a significant amount of pentene in my crude NMR. What is happening?
The presence of pentene is a classic indicator of protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond.[3] This is almost always caused by trace amounts of water or other protic sources in your reaction.
-
Mechanistic Insight: The boronic acid (or its boronate ester form) reacts with water to release the pentenyl group as pentene. This process consumes your starting material without producing the desired coupled product.
-
Preventative Measures: The solutions are identical to those for preventing hydrolysis (Q1). Every component of the reaction—glassware, solvent, reagents, and inert gas—must be scrupulously dry.[4]
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this compound? Isn't some water often used in Suzuki reactions?
This is an excellent and nuanced question. While it is true that many Suzuki-Miyaura protocols, especially for arylboronic acids, use aqueous bases or co-solvents, alkenylboronic acids like this compound are fundamentally more sensitive.[2][8]
-
The Double-Edged Sword of Water: In some Suzuki systems, water can accelerate the transmetalation step by facilitating the formation of a hydroxylated palladium intermediate.[9] However, this benefit is far outweighed by the rapid degradation of sensitive boronic acids.
-
Hydrolysis and Protodeboronation: The primary reason for strict anhydrous conditions is to prevent the competing side reactions of hydrolysis and protodeboronation.[10][11] As illustrated below, water directly attacks the electrophilic boron atom, leading to the irreversible loss of the reagent.
Caption: Degradation of this compound by water.
For robust and reproducible results with this compound, a fully anhydrous approach is strongly recommended. Modern methods using bases like potassium trimethylsilanolate (TMSOK) in solvents like THF have shown high efficiency under such conditions.[12]
Q2: How should I properly store and handle this compound to maintain its integrity?
Proper storage is essential as the reagent can degrade even before it is used in a reaction. Boronic acids are known to be sensitive to air and moisture.[13]
-
Storage:
-
Store in a tightly sealed container. The original manufacturer's packaging, such as a Sure/Seal™ bottle, is ideal.[14]
-
Place the container inside a desiccator containing a drying agent (e.g., Drierite, P₂O₅).
-
Store in a refrigerator or freezer at the recommended temperature, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[15]
-
For long-term storage, consider a glove box or glove bag with a dry, inert atmosphere.[16]
-
-
Handling:
-
Handle the solid quickly in the open air to minimize exposure time.
-
For best results, handle the solid under an inert atmosphere (e.g., in a glove box or using a Schlenk line with a positive pressure of argon or nitrogen).[17]
-
Use clean, dry spatulas and weighing boats.
-
Q3: What are the best practices for preparing and handling anhydrous solvents?
Commercially available anhydrous solvents are convenient but can absorb moisture over time once opened.[18] Preparing them in-house or re-drying them is often the best practice.
| Solvent | Recommended Drying Agent | Procedure & Notes | Residual H₂O (ppm) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until a persistent deep blue/purple color (ketyl radical) is observed, then distill under N₂/Ar. Caution: Do not distill to dryness. | < 5[4] |
| Toluene | Sodium/Benzophenone or CaH₂ | Reflux over the drying agent for several hours, then distill under N₂/Ar. | < 1[4] |
| Dioxane | Sodium/Benzophenone | Same procedure as THF. Caution: Dioxane can form explosive peroxides. | < 5 |
| Acetonitrile | CaH₂ then P₂O₅ | Stir over CaH₂ for 24h, decant, then stir over P₂O₅ for 2h and distill. | < 1[4] |
Table data synthesized from literature sources.[4][5][19]
General Procedure for Solvent Purification:
-
Pre-dry the solvent with a less reactive agent (e.g., MgSO₄) if it is very wet.
-
Add the appropriate active drying agent to a still pot.
-
Add the solvent and assemble the distillation apparatus.
-
Flush the entire system with dry nitrogen or argon.
-
Reflux for the recommended time.
-
Distill the solvent directly into a flame-dried collection flask (Schlenk flask) under a positive pressure of inert gas.
-
The freshly distilled solvent should be used immediately or stored over activated molecular sieves (3Å or 4Å) in a sealed flask.[4]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol provides a framework for setting up a reaction under rigorously anhydrous conditions using standard Schlenk techniques.
-
Glassware Preparation: Assemble a two-necked round-bottom flask with a reflux condenser and a rubber septum. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Addition (Solids): With the flask under a strong positive flow of inert gas, briefly remove the septum and add your aryl halide/triflate coupling partner (1.0 equiv) and the anhydrous base (e.g., K₂CO₃, 2.0 equiv). Reseal the flask.
-
Solvent and Liquid Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via a dry syringe.[16] If your coupling partner is a liquid, add it at this stage.
-
Boronic Acid Addition: In a separate, dry vial, weigh the this compound (1.1-1.5 equiv). Under a positive flow of inert gas, add it to the reaction flask as a solid.
-
Degassing: Bubble argon through the stirred reaction mixture for 15-30 minutes to ensure all traces of oxygen are removed.
-
Catalyst Addition: In a separate, dry vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand. Add it to the reaction flask against a strong counterflow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or saturated aqueous NH₄Cl. Proceed with standard extraction and purification procedures.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
PMC. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Nature. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]
-
ACS Publications. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). Drying Agents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis.
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Retrieved from [Link]
-
YouTube. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]
-
NY.Gov. (n.d.). Chemical Storage and Handling Recommendations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. web.mit.edu [web.mit.edu]
- 15. laballey.com [laballey.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chemistryviews.org [chemistryviews.org]
- 18. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-Pentenylboronic Acid in CDCl₃
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of organoboron compounds is a critical step in ensuring the integrity of subsequent synthetic transformations. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for elucidating molecular structure. This guide provides an in-depth technical comparison and practical insights into obtaining and interpreting the ¹H NMR spectrum of 1-pentenylboronic acid in deuterated chloroform (CDCl₃). We will explore the expected spectral features, compare them with a relevant alternative, and provide a robust experimental protocol, all grounded in fundamental scientific principles.
The Significance of ¹H NMR in Characterizing Alkenylboronic Acids
Alkenylboronic acids are versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The geometry of the double bond (E/Z isomerism) and the purity of the boronic acid are paramount for the success and selectivity of these reactions. ¹H NMR spectroscopy offers a direct and non-destructive method to ascertain these crucial structural details. The chemical shifts (δ), coupling constants (J), and signal integrations in a ¹H NMR spectrum provide a detailed fingerprint of the molecule's proton environment.
However, the NMR analysis of boronic acids is not without its nuances. A common challenge is the propensity of boronic acids to form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[1][2] This equilibrium between the monomeric boronic acid and the boroxine can lead to complex or broadened NMR spectra, complicating interpretation.[3] Understanding and controlling this equilibrium is key to obtaining high-quality, interpretable data.
Interpreting the ¹H NMR Spectrum of (E)-1-Pentenylboronic Acid
The ¹H NMR spectrum is expected to exhibit distinct signals for the vinylic protons, the allylic protons, the homoallylic protons, and the terminal methyl group. The protons attached to the boronic acid hydroxyl groups are often broad and may exchange with trace amounts of water in the solvent, sometimes rendering them unobservable.[4]
Expected ¹H NMR Spectral Data for (E)-1-Pentenylboronic Acid in CDCl₃:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Ha (vinylic) | 6.5 - 7.0 | Doublet of triplets (dt) | ³Jab ≈ 18 Hz, ³Jac ≈ 6 Hz |
| Hb (vinylic) | 5.5 - 6.0 | Doublet of triplets (dt) | ³Jab ≈ 18 Hz, ⁴Jbd ≈ 1.5 Hz |
| Hc (allylic) | 2.1 - 2.4 | Quartet (q) | ³Jac ≈ 6 Hz, ³Jcd ≈ 7 Hz |
| Hd (homoallylic) | 1.4 - 1.6 | Sextet (sxt) | ³Jcd ≈ 7 Hz, ³Jde ≈ 7 Hz |
| He (methyl) | 0.9 - 1.1 | Triplet (t) | ³Jde ≈ 7 Hz |
| B(OH)₂ | 4.0 - 6.0 | Broad singlet (br s) | - |
Note: These are predicted values and may vary based on sample concentration, purity, and the extent of boroxine formation.
The large coupling constant of approximately 18 Hz between the vinylic protons (Ha and Hb) is characteristic of a trans relationship across the double bond.[5] The chemical shifts of the vinylic protons are influenced by the electronegativity and anisotropic effects of the boronic acid moiety.
Comparative Analysis: Aliphatic vs. Aromatic Alkenylboronic Acids
To provide a practical comparison, we can examine the ¹H NMR data of a commercially available and well-characterized arylboronic acid, p-tolylboronic acid, in CDCl₃.
¹H NMR Spectral Data for p-Tolylboronic Acid in CDCl₃: [3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to B) | 8.13 | Doublet (d) | 7.7 |
| Ar-H (meta to B) | 7.32 | Doublet (d) | 7.7 |
| CH₃ | 2.45 | Singlet (s) | - |
Key Differences:
-
Vinylic vs. Aromatic Protons: The most significant difference lies in the chemical shifts of the protons attached to the sp² carbons. The aromatic protons of p-tolylboronic acid resonate at much lower field (7.32-8.13 ppm) compared to the expected vinylic protons of this compound (5.5-7.0 ppm). This is due to the deshielding effect of the aromatic ring current.
-
Coupling Patterns: The coupling patterns are also distinct. This compound will exhibit complex splitting patterns (doublet of triplets, quartets, etc.) due to coupling between adjacent aliphatic and vinylic protons. In contrast, p-tolylboronic acid shows simpler doublet signals for the aromatic protons due to ortho-coupling.
This comparison highlights how the electronic environment (aliphatic vs. aromatic) directly attached to the boronic acid group significantly influences the ¹H NMR spectrum.
Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable and interpretable ¹H NMR spectrum of this compound, meticulous sample preparation and instrument setup are crucial.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral analysis.
-
Solvent Selection and Purity: Use high-quality deuterated chloroform (CDCl₃) with low residual water content. The residual CHCl₃ peak at approximately 7.26 ppm serves as a convenient internal reference.[6]
-
Minimizing Boroxine Formation: To favor the monomeric boronic acid, consider the following:
-
Use of a co-solvent: Adding a small amount of a Lewis basic solvent like d₄-methanol or d₆-DMSO can help break up the boroxine trimer.[3] However, this will alter the chemical shifts and may lead to the exchange of the B(OH)₂ protons with the solvent's hydroxyl deuterons.
-
Controlled Hydration: If the sample has been rigorously dried, the boroxine may be the predominant species. Adding a controlled, sub-stoichiometric amount of D₂O can shift the equilibrium back towards the boronic acid.
-
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary. The final solution should be clear and free of any particulate matter.
II. NMR Instrument Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.
-
Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase the number of scans for more dilute samples to improve the signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally adequate.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.
-
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the successful ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound in CDCl₃ provides a wealth of structural information that is essential for its use in synthesis. While the presence of the boronic acid-boroxine equilibrium can present a challenge, careful sample preparation and a systematic approach to data acquisition and analysis can yield a high-quality, interpretable spectrum. By comparing the expected spectral features of this compound with those of an aromatic analogue like p-tolylboronic acid, we gain a deeper appreciation for the influence of the molecular framework on the proton chemical environments. This guide provides the foundational knowledge and practical steps for researchers to confidently characterize this important class of organoboron reagents.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
ResearchGate. (n.d.). The proton (1H)-NMR spectra of PBTCL-50 in CDCl3. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved from [Link]
-
1H NMR (400 MHz, CDCl3): δ (ppm) = 9. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (300 MHz, CDCl3) showing the chemical shifts of the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Partial ¹H NMR spectra (500 MHz, CDCl3, 298 K) of (a) boronic acid.... Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, October 13). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]
-
ResearchGate. (2025, August 5). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ResearchGate. (2016, September 23). When a proton nmr is taken in a deuterated chloroform, the signal of phenolic proton does not appear in HNMR. why?. Retrieved from [Link]
-
ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]
-
University of Edinburgh Research Explorer. (2025, October 28). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). Retrieved from [Link]
-
NSF PAR. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
LOCKSS. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (2026, January 24). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Retrieved from [Link]
-
RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]
-
Preprints.org. (2022, July 5). Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of X1 in CDCl3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
-
University of Bath's research portal. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]
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A Senior Application Scientist's Guide to the ¹¹B NMR of 1-Pentenylboronic Acid: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of organoboron compounds is paramount. Boronic acids and their derivatives are foundational building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the various analytical techniques available, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for directly probing the electronic environment of the boron nucleus. This guide provides an in-depth analysis of the ¹¹B NMR chemical shift of 1-pentenylboronic acid, offering a comparative framework against other relevant boronic acids and detailing a robust experimental protocol for its determination.
The ¹¹B NMR Chemical Shift: A Window into Boron's Electronic World
The ¹¹B nucleus, with a natural abundance of 80.1% and a nuclear spin of 3/2, is highly amenable to NMR spectroscopy.[1] The chemical shift (δ) in ¹¹B NMR is particularly sensitive to the coordination number and the nature of the substituents attached to the boron atom. For tricoordinate organoboronic acids, the ¹¹B chemical shift is largely dictated by the electronic properties of the organic substituent.
The ¹¹B NMR chemical shift of this compound is predicted to be in the range of δ 27-29 ppm . This estimation is based on established trends where alkenylboronic acids exhibit an upfield shift of 2-4 ppm compared to their alkyl counterparts, which typically resonate around δ 30-33 ppm.[2] This upfield shift is attributed to the π-electron donation from the carbon-carbon double bond into the vacant p-orbital of the boron atom, which increases the electron density at the boron nucleus and thus enhances its shielding.
Comparative Analysis of ¹¹B NMR Chemical Shifts
To contextualize the chemical shift of this compound, it is instructive to compare it with other classes of boronic acids. The following table summarizes typical ¹¹B NMR chemical shifts for a range of organoboronic acids.
| Class | Compound | Structure | ¹¹B Chemical Shift (δ, ppm) |
| Alkenyl | This compound | ~27-29 (Estimated) | |
| Phenylboronic acid | 29.2[3] | ||
| Alkyl | Methylboronic acid | ~30-33 | |
| n-Butylboronic acid | ~30-33 | ||
| Aryl | 4-Mercaptophenylboronic acid | 29.2[3] | |
| 2-Aminopyrimidine-5-boronic acid | 26.6[3] |
Note: The chemical shifts for alkylboronic acids are presented as a typical range, as specific values can vary slightly with solvent and concentration.
The data clearly illustrates the trend of upfield shifting from alkyl to aryl and alkenylboronic acids. The position of the this compound resonance, intermediate between simple alkyl and more electron-rich aryl systems, underscores the nuanced electronic influence of the pentenyl group.
The Causality Behind the Chemical Shift: Electronic and Steric Effects
The observed ¹¹B NMR chemical shifts are a direct consequence of the electronic environment around the boron atom. The primary factors at play are:
-
Hybridization: Tricoordinate (sp²) boronic acids, such as this compound, are found in the downfield region of the spectrum (typically δ 25-35 ppm). Upon coordination with a Lewis base, the boron center becomes tetracoordinate (sp³), resulting in a significant upfield shift to the δ 1-10 ppm region.[3]
-
Inductive Effects: Electron-donating groups attached to the organic substituent increase the electron density at the boron nucleus, leading to greater shielding and an upfield shift (lower ppm value). Conversely, electron-withdrawing groups decrease electron density, causing deshielding and a downfield shift (higher ppm value).
-
Mesomeric (Resonance) Effects: As seen with alkenyl and aryl boronic acids, π-systems capable of donating electron density to the vacant p-orbital of the boron atom cause a notable upfield shift compared to their saturated alkyl analogs.[2]
The interplay of these effects can be visualized in the following logical diagram:
Caption: Factors influencing the ¹¹B NMR chemical shift.
Experimental Protocol for Acquiring the ¹¹B NMR Spectrum of this compound
The following protocol provides a robust, self-validating methodology for obtaining a high-quality ¹¹B NMR spectrum of this compound.
Instrumentation and Materials:
-
NMR spectrometer with a boron-observe probe.
-
5 mm quartz NMR tubes are highly recommended to avoid a broad background signal from borosilicate glass.[4]
-
This compound.
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift due to potential coordination; consistency is key for comparative studies.
-
External reference standard: Boron trifluoride diethyl etherate (BF₃·OEt₂) at δ 0.0 ppm.
Sample Preparation Workflow:
Caption: Sample preparation for ¹¹B NMR analysis.
NMR Spectrometer Parameters:
-
Nucleus: ¹¹B
-
Frequency: Refer to your spectrometer's specifications (e.g., 160.4 MHz for an 11.7 T magnet).
-
Reference: Set the chemical shift of the external BF₃·OEt₂ standard to 0.0 ppm.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time (at): ~0.1 - 0.2 s
-
Relaxation Delay (d1): 1 - 2 s
-
Number of Scans (ns): 128 - 1024, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Processing:
-
Apply a line broadening (LB) of 1-5 Hz to improve the signal-to-noise ratio of the typically broad boronic acid signal.
-
Trustworthiness and Self-Validation:
-
The use of an external standard in a sealed capillary ensures the accuracy and reproducibility of the chemical shift referencing, independent of sample conditions.
-
The characteristic broad signal for a tricoordinate boronic acid between δ 25-35 ppm serves as an initial validation of the sample's integrity.
-
The absence of significant signals in the tetracoordinate region (δ 1-10 ppm) confirms that the boronic acid has not degraded or formed significant complexes with the solvent.
Conclusion
The ¹¹B NMR chemical shift is an indispensable parameter for the characterization of organoboron compounds like this compound. By understanding the underlying electronic principles and employing a rigorous experimental methodology, researchers can confidently assign the structure and purity of their materials. The estimated chemical shift of δ 27-29 ppm for this compound, supported by comparative data from related alkyl and aryl boronic acids, provides a reliable benchmark for scientists working in drug discovery and synthetic chemistry. The detailed protocol herein ensures the acquisition of high-quality, reproducible data, reinforcing the role of ¹¹B NMR as a cornerstone analytical technique in modern chemistry.
References
-
Organic Spectroscopy International. (n.d.). ¹¹B NMR. Retrieved from [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). Supporting Information: ¹¹B-NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Kroeker, S., & Stebbins, J. F. (2001). Three-Coordinated Boron-11 Chemical Shifts in Borates. Inorganic Chemistry, 40(24), 6239–6246. [Link]
-
University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]
-
Zhang, Y., Wu, G., & Wasylishen, R. E. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3947–3956. [Link]
-
San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]
-
University of Sheffield. (n.d.). 11B NMR en. Retrieved from [Link]
-
Svatunek, D., & Mikula, H. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
-
Zhang, Y., Wu, G., & Wasylishen, R. E. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of the American Chemical Society, 132(11), 3947–3956. [Link]
-
Appelt, C., Gierlich, J., & Wagner, M. (2013). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Chemistry - A European Journal, 19(38), 12753-12763. [Link]
-
Kroeker, S., & Stebbins, J. F. (2001). Three-Coordinated Boron-11 Chemical Shifts in Borates. Inorganic Chemistry, 40(24), 6239–6246. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Chang, Y.-C., Chen, C.-T., & Lin, C.-H. (2016). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 21(9), 1184. [Link]
-
Hermanek, S. (1992). ¹¹B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives. Factors Influencing Chemical Shifts of Skeletal Atoms. Chemical Reviews, 92(2), 325–362. [Link]
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1-Pentenylboronic acid vs 1-Pentenylboronic acid pinacol ester reactivity
Executive Summary
For researchers in drug development and organic synthesis, the choice between 1-Pentenylboronic acid (1-PBA) and This compound pinacol ester (1-PBPin) represents a classic trade-off between reactivity and stability .
-
This compound: The high-reactivity "warhead." It offers superior atom economy and faster transmetallation rates in standard aqueous-base Suzuki couplings. However, it suffers from variable stoichiometry due to boroxine (anhydride) formation and lower shelf stability.
-
This compound Pinacol Ester: The robust "logistics" choice. It provides excellent shelf stability, compatibility with anhydrous conditions, and ease of purification (silica chromatography). Its lower reactivity often necessitates stronger activation or in situ hydrolysis to participate in the catalytic cycle.
Verdict: Use the Acid for scale-up of simple substrates where atom economy drives cost. Use the Ester for discovery-phase medicinal chemistry, complex molecule synthesis, or when anhydrous coupling conditions are required to preserve sensitive functional groups.
Mechanistic Underpinnings: The Transmetallation Bottleneck
The divergence in performance stems from the transmetallation step in the Suzuki-Miyaura catalytic cycle.[1] Palladium cannot transmetalate directly with a neutral organoboron species; the boron must be activated to a "boronate" anion (quaternary boron) to increase the nucleophilicity of the organic ligand.
The Reactivity Gap
-
Lewis Acidity: The free acid is more Lewis acidic than the pinacol ester. It readily accepts a hydroxide ion (from base) to form the reactive hydroxyboronate species
. -
Steric Hindrance: The pinacol ligand is bulky. It shields the boron center, retarding the formation of the activated "ate" complex. Consequently, pinacol esters often require hydrolysis to the free acid in situ before they can effectively enter the catalytic cycle, or they proceed via a slower, direct pathway involving a Pd-O-B intermediate.
Visualization: Activation Pathways
The following diagram illustrates why the Acid enters the cycle faster than the Ester.
Figure 1: Mechanistic pathway showing the hydrolysis requirement for rapid transmetallation of Pinacol esters compared to the direct activation of Boronic acids.
Stability & Handling: The Boroxine Paradox
A critical, often overlooked aspect of this compound is its physical state. Unlike the ester, the acid is rarely a pure monomer species.
Boroxine Equilibrium (The Acid's Flaw)
Free boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides called boroxines .
-
Impact on Stoichiometry: You may think you are weighing 1.0 equivalent of boronic acid, but if the sample is 50% boroxine, you are actually adding ~1.5 equivalents of boron. This variability can lead to inconsistent yields or difficulties in calculating precise catalyst loadings.
-
1-Pentenyl Specifics: As a lipophilic chain, this compound has a high tendency to dehydrate in dry storage or under vacuum.
Shelf Stability (The Ester's Edge)
-
1-PBPin: Exists as a discrete, stable monomer. It is resistant to air oxidation and does not dehydrate.
-
Purification: The ester is non-polar and stable on silica gel, allowing for standard flash chromatography (e.g., Hexanes/EtOAc). The free acid streaks on silica and often requires specialized resins or recrystallization.
Performance Analysis: Head-to-Head Comparison
Table 1: Technical Specification Comparison
| Feature | This compound | This compound Pinacol Ester |
| CAS Number | 100124-06-9 (Generic) | 77129-58-1 |
| Atom Economy | High (MW ~113.95) | Low (MW ~196.09) - Pinacol is waste |
| Reactivity (Aq. Base) | High (Rapid transmetallation) | Moderate (Often requires induction period) |
| Solubility | Polar organics (MeOH, DMF), Water (moderate) | Non-polar organics (Hexane, Toluene, DCM) |
| Stoichiometry Control | Poor (Boroxine/Acid mix) | Excellent (Definite MW) |
| Purification | Difficult (Recrystallization) | Easy (Flash Chromatography) |
| Anhydrous Coupling | Difficult (Requires specialized bases like TlOH) | Excellent (Compatible with non-aqueous conditions) |
Experimental Protocols
Protocol A: High-Efficiency Coupling with this compound
Best for: Scale-up, cost-sensitivity, and robust substrates.
Rationale: Uses aqueous base to rapidly activate the Lewis-acidic boron.
-
Reagents: Aryl halide (1.0 equiv), This compound (1.2 - 1.5 equiv*), Pd(PPh3)4 (3-5 mol%), K2CO3 (2.0 equiv).
-
Note: Excess boron is used to account for potential boroxine content.
-
-
Solvent: DME/Water (2:1) or Toluene/Ethanol/Water (4:1:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine aryl halide, boronic acid, and catalyst in the reaction vessel.
-
Add degassed solvent and base solution.
-
Heat to 80-90°C. Reaction is typically complete in 1-4 hours .
-
-
Workup: Acidify carefully to remove excess boronic species into the aqueous layer (if product is acid-stable), or perform basic wash.
Protocol B: Controlled Coupling with 1-Pentenyl Pinacol Ester
Best for: Precious intermediates, sensitive functional groups, and discovery chemistry.
Rationale: Uses a stronger base or longer reaction times to force the activation of the bulky ester.
-
Reagents: Aryl halide (1.0 equiv), 1-PBPin (1.1 equiv), Pd(dppf)Cl2·DCM (3-5 mol%), Cs2CO3 or K3PO4 (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (9:1) or anhydrous DMF (if water is excluded).
-
Procedure:
-
Combine reagents in a sealed vial.
-
Purge headspace with Argon.
-
Heat to 90-100°C. Reaction typically requires 6-18 hours .
-
Optimization Tip: If reaction is sluggish, add 5-10 mol% of free base (e.g., NaOH) to initiate hydrolysis of the pinacol ester.
-
-
Workup: Standard extraction. Excess pinacol ester can be recovered or separated via chromatography.[2]
Decision Framework
Use the following logic flow to select the correct reagent for your specific campaign.
Figure 2: Decision matrix for selecting between Boronic Acid and Pinacol Ester.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Knapp, D. M., et al. (2010). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction: The Role of the Boronic Ester. Journal of the American Chemical Society, 132(34), 12068–12078. Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Boroxine Equilibrium). Link
Sources
A Researcher's Guide to the Infrared Spectroscopic Fingerprint of 1-Pentenylboronic Acid
For researchers engaged in organic synthesis and drug development, the precise characterization of novel compounds is paramount. Boronic acids, and their derivatives, are crucial intermediates in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Among these, alkenylboronic acids such as 1-pentenylboronic acid offer a gateway to complex molecular architectures. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of these valuable reagents. This guide provides an in-depth analysis of the characteristic IR absorption peaks of this compound, a comparative analysis with other boronic acids, and a detailed experimental protocol for obtaining a high-quality spectrum.
The Vibrational Signature of this compound: A Detailed Peak Analysis
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the boronic acid moiety (-B(OH)₂), the carbon-carbon double bond (C=C), and the pentenyl alkyl chain. The interplay of these groups, particularly the potential for hydrogen bonding, gives rise to a unique spectroscopic fingerprint.
A thorough analysis of the expected IR spectrum reveals several key absorption regions:
-
O-H Stretching (3550 - 3200 cm⁻¹): The hydroxyl groups of the boronic acid are involved in intermolecular hydrogen bonding, which typically gives rise to a strong and broad absorption band in this region.[1] The broadness of this peak is a hallmark of hydrogen-bonded O-H groups and can sometimes obscure other weaker absorptions in its vicinity.
-
C-H Stretching (3100 - 2850 cm⁻¹): This region is characterized by two distinct types of C-H stretching vibrations:
-
Alkenyl C-H Stretch (3100 - 3010 cm⁻¹): The C-H bonds on the carbon-carbon double bond absorb at a slightly higher frequency than their alkyl counterparts.[1] This is a reliable indicator of unsaturation in the molecule.
-
Alkyl C-H Stretch (2950 - 2850 cm⁻¹): The C-H bonds of the propyl group in the pentenyl chain will exhibit characteristic stretching absorptions in this range.
-
-
C=C Stretching (1680 - 1620 cm⁻¹): The stretching vibration of the carbon-carbon double bond is a key diagnostic peak for this compound. Its intensity can vary depending on the substitution pattern and conjugation, but it is typically of medium intensity.
-
B-O Stretching (1380 - 1310 cm⁻¹): A strong and often broad absorption band in this region is characteristic of the asymmetric stretching vibration of the B-O single bonds in the boronic acid functional group. This is one of the most prominent and identifiable peaks in the spectrum of a boronic acid.
-
O-H Bending (around 1200 cm⁻¹): In-plane bending vibrations of the O-H groups can also be observed, typically as a medium to strong band.
The presence of these characteristic peaks provides strong evidence for the successful synthesis and purity of this compound. Conversely, the absence of expected peaks or the appearance of unexpected absorptions (e.g., a strong C=O stretch around 1700 cm⁻¹) could indicate the presence of impurities or side products.
Comparative Analysis: this compound vs. Alternative Boronic Acids
To fully appreciate the unique spectral features of this compound, it is instructive to compare its expected IR spectrum with that of other commonly encountered boronic acids, such as an arylboronic acid (phenylboronic acid) and a smaller alkenylboronic acid ((Z)-prop-1-en-1-ylboronic acid).
| Functional Group Vibration | This compound (Expected) | Phenylboronic Acid (Experimental) | (Z)-Prop-1-en-1-ylboronic Acid (from database) | Causality of Differences |
| O-H Stretch | ~3300 cm⁻¹ (broad, strong) | ~3280 cm⁻¹ (broad, strong) | Broad absorption expected in the same region | All are boronic acids and exhibit strong hydrogen bonding. |
| C-H Stretch (Aromatic) | N/A | ~3060 cm⁻¹ | N/A | Phenylboronic acid possesses aromatic C-H bonds which vibrate at higher frequencies than alkyl C-H bonds. |
| C-H Stretch (Alkenyl) | ~3020 cm⁻¹ | N/A | Present, expected ~3010 cm⁻¹ | Both 1-pentenyl and prop-1-en-1-ylboronic acid have C-H bonds on a double bond. |
| C-H Stretch (Alkyl) | ~2960, 2870 cm⁻¹ | N/A | Present, expected ~2950 cm⁻¹ | The pentenyl and propenyl chains contain sp³ hybridized C-H bonds. |
| C=C Stretch | ~1640 cm⁻¹ | ~1600, 1450 cm⁻¹ (ring modes) | ~1630 cm⁻¹ | The C=C stretch in the acyclic pentenyl group is distinct from the aromatic ring vibrations of the phenyl group. |
| B-O Stretch | ~1350 cm⁻¹ (strong, broad) | ~1355 cm⁻¹ (strong, broad) | Strong, broad absorption expected in the same region | This is a characteristic vibration of the boronic acid functional group, largely independent of the organic substituent. |
This comparative table highlights how IR spectroscopy can be used to readily distinguish between different classes of boronic acids based on the presence or absence of characteristic peaks associated with their unique structural features.
Experimental Protocol for Acquiring the IR Spectrum of this compound
Obtaining a high-quality IR spectrum of a solid sample like this compound requires careful sample preparation. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.
Method 1: KBr Pellet Preparation
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix.
Materials:
-
This compound (1-2 mg)
-
Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Grinding: In a dry agate mortar, thoroughly grind the 1-2 mg of this compound to a fine powder.
-
Mixing: Add 100-200 mg of dry KBr to the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.
-
Pellet Pressing: Transfer the mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected and automatically subtracted from the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a more modern and often simpler technique that requires minimal sample preparation.
Materials:
-
This compound (a small amount on the tip of a spatula)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.
-
Data Collection: Acquire the IR spectrum. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Visualizing the Workflow
Caption: Experimental workflow for obtaining and analyzing the IR spectrum of this compound.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of this compound and other related compounds. A comprehensive understanding of the expected peak positions and their underlying vibrational modes, coupled with a robust experimental technique, allows for the confident identification and purity assessment of these important synthetic intermediates. By comparing the obtained spectrum with that of known boronic acids, researchers can gain valuable insights into the structural integrity of their synthesized molecules, thereby ensuring the reliability of their subsequent research and development efforts.
References
-
Infrared Spectra of Phenylboronic Acid (Normal and Deuterated) and Diphenyl Phenylboronate. Canadian Science Publishing. Available at: [Link]
-
Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ACS Publications. Available at: [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]
-
Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]
-
Journal of Molecular Structure. Elsevier. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
(Z)-Prop-1-en-1-ylboronic acid. PubChem. Available at: [Link]
Sources
Stability & Performance Guide: 1-Pentenylboronic Acid vs. Potassium 1-Pentenyltrifluoroborate
Executive Summary: The Stability Verdict
In the context of drug development and scalable organic synthesis, Potassium 1-Pentenyltrifluoroborate (1-Pentenyl-BF₃K) is the superior reagent for storage, handling, and reproducibility compared to its parent 1-Pentenylboronic Acid .
While the boronic acid is the active transmetalating species in palladium-catalyzed cross-couplings, it is chemically labile. It suffers from rapid oxidative degradation, polymerization, and protodeboronation—particularly in its alkenyl form. The trifluoroborate salt effectively "locks" the boron atom in a tetracoordinate state, rendering it indefinitely stable to air and moisture until activated in situ during the reaction.
Recommendation: Use Potassium 1-Pentenyltrifluoroborate as the shelf-stable precursor. Reserve the free boronic acid only for immediate in situ generation or specialized anhydrous applications.
Technical Profile & Stability Mechanisms
The Instability of Tricoordinate Boron (this compound)
Alkenylboronic acids possess a vacant
-
Polymerization: The 1-pentenyl double bond is electron-rich. In the presence of the Lewis acidic boron center, these molecules can undergo radical or Lewis-acid catalyzed self-polymerization, turning a free-flowing solid into an intractable gum.
-
Dehydration (Boroxine Formation): Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines. This alters the stoichiometry of reactions, as the boroxine is often less reactive or requires different conditions to hydrolyze back to the monomer.
-
Protodeboronation: Under hydrolytic conditions, the C-B bond in alkenylboronic acids is prone to cleavage, releasing 1-pentene and boric acid. This side reaction competes directly with the desired cross-coupling.
The Stability of Tetracoordinate Boron (1-Pentenyl-BF₃K)
Potassium organotrifluoroborates are saturated, tetracoordinate species.
-
Octet Rule Satisfied: The boron atom has a full octet, eliminating the vacant
-orbital. This shuts down the Lewis acidity, preventing interaction with nucleophiles (like atmospheric water or oxygen). -
Crystalline Lattice: The ionic nature of the K+ salt promotes the formation of a robust crystalline lattice, which is generally non-hygroscopic and free-flowing.
Visualizing the Degradation vs. Stability Pathways
Figure 1: Degradation pathways of this compound (red) versus the controlled activation of potassium 1-pentenyltrifluoroborate (green).
Comparative Performance Data
The following table synthesizes physical properties and reaction performance metrics.
| Feature | This compound | Potassium 1-Pentenyltrifluoroborate |
| Physical State | Waxy solid or oil (often impure) | Free-flowing crystalline solid |
| Shelf Life | Days to Weeks (requires -20°C, inert atm) | Years (bench stable, ambient temp) |
| Hygroscopicity | High (absorbs moisture rapidly) | Negligible (non-hygroscopic) |
| Stoichiometry Control | Poor (variable boroxine content) | Precise (defined molecular weight) |
| Atom Economy | Moderate (loss of H₂O) | High (despite salt waste, no heavy esters) |
| Suzuki Coupling Yield | Variable (50–80%) due to degradation | Consistent (>90%) due to slow release |
| Purification | Difficult (recrystallization is hard) | Easy (precipitates from Acetone/Et₂O) |
The "Slow Release" Advantage in Catalysis
In Suzuki-Miyaura coupling, high concentrations of free alkenylboronic acid lead to side reactions (homocoupling and protodeboronation). The trifluoroborate salt acts as a reservoir. Under basic aqueous conditions, it hydrolyzes slowly:
This equilibrium maintains a low, steady concentration of the active boronic acid, matching the rate of the catalytic cycle and minimizing decomposition pathways [1, 2].
Experimental Protocols
Synthesis of Potassium 1-Pentenyltrifluoroborate
This protocol converts the unstable boronic acid (or ester) into the stable salt.
Reagents:
-
This compound (or pinacol ester) (1.0 equiv)
-
Potassium Hydrogen Fluoride (KHF₂) (4.5 equiv)
-
Methanol (MeOH)[1]
-
Distilled Water
Procedure:
-
Dissolution: Dissolve this compound in MeOH (approx. 4 mL/mmol).
-
Salt Addition: Prepare a saturated solution of KHF₂ in water (approx. 1 mL/mmol). Add this slowly to the boronic acid solution.
-
Note: The reaction is exothermic. Ensure adequate stirring.
-
-
Reaction: Stir the resulting suspension at room temperature for 3 hours. The mixture will likely become a thick slurry.
-
Concentration: Remove volatiles (MeOH and water) under reduced pressure (rotary evaporator) until a dry solid remains.
-
Extraction: Add hot acetone to the solid residue.[2] The product (BF₃K salt) is soluble in acetone, while excess inorganic salts (KF, KHF₂) are not.
-
Filtration: Filter the hot mixture to remove insoluble salts.
-
Precipitation: Concentrate the acetone filtrate to a small volume and induce precipitation by adding diethyl ether or hexanes.
-
Isolation: Filter the white crystalline solid, wash with ether, and dry under vacuum.
Standard Cross-Coupling Protocol (Suzuki-Miyaura)
Optimized for Potassium Alkenyltrifluoroborates.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium 1-Pentenyltrifluoroborate (1.1 equiv)
-
PdCl₂(dppf)•CH₂Cl₂ (0.03 equiv)
-
Cs₂CO₃ (3.0 equiv)
-
Solvent: THF/H₂O (10:1)
Workflow:
Figure 2: Step-by-step workflow for coupling 1-pentenyltrifluoroborate.
Critical Note on Base: Carbonates (Cs₂CO₃ or K₂CO₃) are essential. They facilitate the hydrolysis of the BF₃ group to the active boronic acid species. Without water and base, the reaction will not proceed [1].
References
-
Molander, G. A.; Ellis, N. (2007).[3] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[3] Accounts of Chemical Research.
-
[Link]
-
-
Darses, S.; Genêt, J.-P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews.
-
[Link]
-
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
[Link]
-
-
Molander, G. A.; Bernhardt, J. T. (2003).
-
[Link]
-
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molander, G.A. and Ellis, N. (2007) Organotrifluoroborates Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40, 275-286. - References - Scientific Research Publishing [scirp.org]
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Pentenylboronic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of organoboron compounds is paramount. 1-Pentenylboronic acid, a key building block in organic synthesis, presents unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based techniques for its analysis, offering field-proven insights and supporting experimental data to ensure accurate and reliable characterization.
The Analytical Challenge of Boronic Acids
Boronic acids, including this compound, are notoriously challenging to analyze by mass spectrometry. Their inherent propensity to undergo dehydration to form cyclic boroxine trimers can lead to complex and often misleading spectra[1][2]. Furthermore, their polarity and potential for forming adducts with solvents can complicate data interpretation[3][4][5]. The choice of analytical technique is therefore critical to overcoming these obstacles and obtaining unambiguous structural information.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is the cornerstone of a successful mass spectrometry analysis of this compound. Here, we compare the most common techniques, highlighting their respective advantages and disadvantages.
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Optional | Formation of [M-H]⁻ in negative mode is common. Adducts with solvents or salts may be observed. | Soft ionization technique, suitable for LC-MS, good for polar compounds, and can often be performed without derivatization.[1][6] | Can be complicated by adduct formation and in-source reactions, potentially leading to complex spectra.[1][4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mandatory | Requires derivatization (e.g., silylation or esterification with diols) to increase volatility and prevent boroxine formation. Provides detailed fragmentation patterns.[1][7][8][9] | Excellent chromatographic separation and reproducible fragmentation for structural elucidation.[1] | Derivatization adds an extra step to sample preparation and may introduce artifacts. Not suitable for non-volatile or thermally labile compounds. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Optional | Often forms adducts with the matrix. Can produce singly charged molecular ions. | High sensitivity, tolerant of some salts, and suitable for complex mixtures. Some matrices can act as in-situ derivatizing agents.[1][2] | Requires a suitable matrix, and the choice of matrix can significantly impact the results. Derivatization can simplify spectra.[1] |
| Direct Electron Ionization (EI) via nano-LC | Not Required | Generates reproducible mass spectra and can ionize highly polar compounds directly from the liquid phase. | Avoids the need for derivatization for some polar analytes.[5][9] | A less common technique that requires specialized instrumentation. |
Understanding the Fragmentation of this compound
While detailed fragmentation studies specifically for this compound are not abundant in the literature, we can predict its fragmentation pathway based on the known behavior of similar organoboronic acids and general principles of mass spectrometry. In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ would be the precursor ion. Collision-induced dissociation would likely lead to the characteristic loss of water and the formation of key fragments containing the boron atom, such as BO⁻ and BO₂⁻.[10]
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Recommended Analytical Workflow: LC-MS/MS
For routine, high-throughput analysis of this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method without derivatization is often the most efficient and reliable approach.[4][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 1-Pentenylboronic Acid MIDA Boronate
Executive Summary
1-Pentenylboronic acid MIDA boronate represents a significant advancement in organoboron technology, specifically designed to overcome the instability inherent to trans-1-alkenylboronic acids. Unlike its pinacol ester or free acid equivalents, the MIDA (N-methyliminodiacetic acid) conjugate exists as a bench-stable, crystalline solid that is compatible with silica gel chromatography.[1][2][3]
Its primary utility lies in the "Slow-Release" strategy for Suzuki-Miyaura cross-coupling. By restricting the concentration of the active free boronic acid in the reaction media, the MIDA boronate minimizes competitive decomposition pathways (e.g., protodeboronation, polymerization), thereby enhancing yields in complex natural product synthesis and iterative cross-coupling (ICC) workflows.
Part 1: Critical Analysis of Stability & Handling
The following table contrasts the MIDA boronate with its two most common equivalents: the free boronic acid and the pinacol ester.
Table 1: Physicochemical & Stability Profile[3]
| Feature | MIDA Boronate | Pinacol Ester (Pin) | Free Boronic Acid |
| Physical State | Crystalline Solid (Free-flowing) | Oil / Low-melting Solid | Waxy Solid / Oil (Hygroscopic) |
| Air/Moisture Stability | Indefinitely stable on benchtop | Moderate (Slow hydrolysis) | Unstable (Rapid oxidation/polymerization) |
| Chromatography | Silica Gel Compatible (Standard elution) | Often decomposes/streaks on silica | Decomposes; requires specialized supports |
| Atom Economy | Lower (MIDA ligand mass: ~145 Da) | Moderate (Pinacol mass: ~118 Da) | High (No ligand) |
| Reactivity Mode | Slow-Release (In situ hydrolysis) | Direct Transmetallation | Direct Transmetallation |
| Storage Requirement | Ambient Temperature, Air | Fridge/Freezer, Inert Gas | -20°C, Inert Gas, Sealed |
Expert Insight: The Stability Paradox
While pinacol esters are often viewed as the standard for stability, trans-1-alkenyl pinacol boronates are susceptible to hydrolysis and degradation during silica gel purification. The MIDA boronate's cage-like structure rehybridizes the boron atom from sp² to sp³, eliminating its Lewis acidity. This renders the boron center inert to nucleophiles until the MIDA ligand is deliberately hydrolyzed, effectively "masking" the reactivity.
Part 2: The "Slow-Release" Mechanism & Reactivity
The superior performance of MIDA boronates in cross-coupling is driven by a kinetic phenomenon known as the Slow-Release Mechanism .
Mechanism of Action
In a standard Suzuki coupling using a free boronic acid, the rapid accumulation of the boronic acid leads to side reactions (homocoupling, protodeboronation) that compete with the desired cross-coupling. MIDA boronates hydrolyze slowly under mild aqueous basic conditions, keeping the standing concentration of the unstable free acid low ("catalytic" quantities), which matches the rate of the transmetallation step.
Visualization: Slow-Release Kinetic Pathway
Caption: The MIDA boronate acts as a reservoir. The rate of hydrolysis (
Part 3: Experimental Protocols
Synthesis of trans-1-Pentenylboronic Acid MIDA Boronate
Note: This protocol utilizes a transmetallation strategy from the corresponding trimethylsilane, which is generally higher yielding for specific alkenyl chains than direct alkyne bromoboration.
Reagents:
-
(E)-1-Trimethylsilyl-1-pentene (1.0 equiv)
-
Boron tribromide (BBr₃) (1.0 equiv)
-
MIDA (N-methyliminodiacetic acid) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Solvents: Dichloromethane (DCM), DMSO.
Step-by-Step Methodology:
-
Transmetallation: To a solution of (E)-1-trimethylsilyl-1-pentene in anhydrous DCM at -78°C, add BBr₃ dropwise. The reaction generates the (E)-1-pentenyldibromoborane intermediate. Stir for 1 hour and warm to 0°C.
-
Complexation: Separately, prepare a solution of MIDA and 2,6-lutidine in DMSO.
-
Trapping: Cannulate the dibromoborane solution into the MIDA/DMSO mixture. The Lewis basic nitrogen of MIDA coordinates to the boron, displacing the bromides.
-
Workup: Quench with water. Extract with ethyl acetate. The MIDA boronate is organic soluble but polar.
-
Purification: Wash the organic layer with dilute HCl (to remove lutidine) and brine. Dry over MgSO₄.
-
Crystallization: Concentrate the solvent. Recrystallize from Acetone/Et₂O or purify via silica gel chromatography (Eluent: Et₂O/MeOH) to obtain the crystalline solid.
Standard Slow-Release Cross-Coupling Protocol
Conditions: 1-Pentenyl MIDA boronate (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv).
-
Solvent System: Prepare a mixture of THF:H₂O (10:1). The water is critical for hydrolysis.
-
Base: Add K₃PO₄ (3.0 equiv). Note: Anhydrous bases will NOT activate the MIDA boronate; water is required.
-
Reaction: Heat to 60°C for 4-12 hours.
-
Monitoring: Monitor consumption of the Aryl Bromide by TLC. The MIDA boronate spot will slowly disappear as it feeds the reaction.
Part 4: Iterative Cross-Coupling (ICC) Application[2][3]
One of the most powerful applications of 1-pentenyl MIDA boronate is its use as a "terminator" or "extender" block in Iterative Cross-Coupling. Because the MIDA group is inert to anhydrous coupling conditions, it can be carried through a sequence.
Visualization: ICC Workflow
Caption: The MIDA moiety survives the first coupling (Step 1), allowing purification. It is then activated (Step 2) to react with the next building block.
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007, 129(21), 6716–6717. Link
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961–6963. Link
-
Uno, B. E.; Gillis, E. P.; Burke, M. D. "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Tetrahedron, 2009, 65(16), 3130–3138. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link
Sources
A Comparative Guide to TLC Visualization Methods for Alkenylboronic Acids
For researchers, synthetic chemists, and professionals in drug development, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress, assessing purity, and optimizing reaction conditions. Alkenylboronic acids, key intermediates in powerful C-C and C-heteroatom bond-forming reactions such as the Suzuki-Miyaura coupling, present a unique challenge for visualization on TLC plates. Their polarity can be variable, and they often lack a strong chromophore for UV detection. This guide provides an in-depth comparison of common and specialized TLC visualization methods for alkenylboronic acids, offering field-proven insights and detailed experimental protocols to ensure reliable and informative results.
The Challenge of Visualizing Alkenylboronic Acids
The dual functionality of alkenylboronic acids—the reactive alkenyl group and the polar boronic acid moiety—dictates the choice of an appropriate TLC visualization method. While general stains can target the double bond, they lack specificity for the boronic acid group itself. Conversely, specialized stains for boronic acids may not be commonplace in all organic synthesis labs. The ideal method should be sensitive, selective, robust, and easy to implement. Here, we compare three widely used methods: potassium permanganate (KMnO₄) stain, a general oxidizing agent; and two boronic acid-specific stains, Alizarin Red S and Curcumin.
Potassium Permanganate (KMnO₄) Stain: The Workhorse for Unsaturated Compounds
Potassium permanganate is a strong oxidizing agent that reacts with a wide range of functional groups, most notably carbon-carbon double and triple bonds, alcohols, aldehydes, and other oxidizable moieties.[1] For alkenylboronic acids, the permanganate stain primarily visualizes the alkenyl group.
Principle of Visualization
The permanganate ion (MnO₄⁻), which is deep purple, is reduced by the alkene to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of a yellow or brown spot on a purple or pink background.[2]
Advantages:
-
High Sensitivity to Alkenes: Provides strong visualization for compounds containing double or triple bonds.[2]
-
Readily Available: The reagents are common in most chemistry laboratories.
-
Rapid Visualization: The staining is often instantaneous and does not always require heating.
Disadvantages:
-
Lack of Specificity: Reacts with a broad range of oxidizable functional groups, which can lead to a cluttered TLC plate if other reactive species are present.
-
Background Staining: The background can darken over time, obscuring the spots. It is advisable to circle the spots shortly after visualization.[2]
-
Destructive: The reaction is irreversible, and the compound cannot be recovered from the TLC plate.
Experimental Protocol: Potassium Permanganate Stain
Reagent Preparation: A commonly used recipe involves dissolving 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of deionized water.[2] Another formulation consists of 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% NaOH in 300 mL of water.[3] The solution should be stored in a well-sealed bottle away from light and is typically stable for about 3 months.[2]
Staining Procedure:
-
After developing and thoroughly drying the TLC plate, briefly dip it into the potassium permanganate solution using forceps.
-
Remove the plate and wipe the excess reagent from the back of the plate with a paper towel.
-
Spots corresponding to oxidizable compounds will appear as yellow to brown spots against a purple background, often immediately.[2] Gentle heating with a heat gun can sometimes accelerate the visualization.
Workflow for a Generic TLC Experiment
Caption: General workflow for TLC plate development and visualization.
Alizarin Red S: A Selective Fluorogenic Reagent for Boronic Acids
Alizarin and its water-soluble derivative, Alizarin Red S, are organic dyes that can selectively form complexes with boronic acids.[4] This interaction leads to a distinct color change or the generation of fluorescence, providing a specific method for visualizing boronic acids on TLC plates.
Principle of Visualization
Alizarin Red S has a diol functionality that chelates with the boronic acid to form a fluorescent boronate ester.[4] While Alizarin itself is weakly fluorescent, the resulting complex exhibits a bright yellow fluorescence under UV light (typically at 366 nm).[4]
Advantages:
-
High Specificity: Selectively binds to boronic acids, allowing for their specific detection even in the presence of other functional groups.[4]
-
Fluorogenic Detection: The appearance of fluorescence provides a high-contrast visualization with low background.
Disadvantages:
-
Requires UV Lamp: A UV lamp with a 366 nm wavelength is necessary for visualization.
-
pH-Dependent Staining: The complex formation can be pH-sensitive. The staining solution is typically prepared with a specific pH range for optimal results.[5][6]
Experimental Protocol: Alizarin Red S Stain
Reagent Preparation: A 1 mM solution of Alizarin Red S in acetone is a reported staining solution.[4] For a more aqueous preparation, dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water and adjust the pH to 4.1-4.3 with dilute ammonium hydroxide or hydrochloric acid.[5][6] This solution should be stored at 4°C, protected from light, and is stable for about a month.[5]
Staining Procedure:
-
After developing and drying the TLC plate, briefly immerse it in the Alizarin Red S staining solution.
-
Allow the plate to air dry.
-
Visualize the plate under a UV lamp at 366 nm. Boronic acid spots will appear as bright yellow fluorescent spots.
Alizarin Red S Staining Workflow
Caption: Workflow for Alizarin Red S staining of boronic acids.
Curcumin: A Natural Product-Based Colorimetric Stain for Boronic Acids
Curcumin, the principal curcuminoid found in turmeric, is another excellent choice for the selective detection of boronic acids.[7] It offers a simple, colorimetric method that does not require any special equipment beyond what is found in a standard organic chemistry lab.
Principle of Visualization
Similar to alizarin, curcumin possesses a diol-like functionality in its enol form which chelates with boronic acids to form a brightly colored boronate complex known as a rosocyanine complex.[7] This complex formation results in a significant color change, with the boronic acid appearing as a red or orange spot on a yellow background.[8][9][10]
Advantages:
-
High Specificity: Curcumin is highly selective for boronic acids and their derivatives, including boronate esters.[7]
-
Colorimetric Detection: The visualization is based on a distinct color change, which can be observed under visible light without the need for a UV lamp.
-
Readily Accessible and Inexpensive: Curcumin is readily available and can even be extracted from turmeric.
-
High Sensitivity: The reaction of curcumin with boric acid is highly sensitive and can be used to detect trace amounts.[7]
Disadvantages:
-
Potential for Fading: The color of the spots may fade over time, so it is important to document the results promptly.
-
Preparation of Staining Solution: While simple, the preparation of the staining solution involves the use of acid.
Experimental Protocol: Curcumin Stain
Reagent Preparation: Dissolve 100 mg of curcumin in 100 mL of a 99:1 (v/v) mixture of ethanol and 2 M hydrochloric acid.[11][12]
Staining Procedure:
-
After developing and drying the TLC plate, immerse it in the curcumin staining solution for approximately 5 seconds.
-
Remove the plate and dry it with a heat gun for about 5 seconds.
-
Boronic acids and their derivatives will appear as red or orange spots on a yellow background.[8][9][10]
Curcumin Staining Workflow
Caption: Workflow for curcumin staining of boronic acids.
Comparison Summary
| Feature | Potassium Permanganate (KMnO₄) | Alizarin Red S | Curcumin |
| Principle | Oxidation of alkene | Chelation with boronic acid | Chelation with boronic acid |
| Selectivity | Low (reacts with many oxidizable groups) | High (specific for boronic acids) | High (specific for boronic acids and their derivatives) |
| Visualization | Yellow/brown spot on purple background (visible light) | Bright yellow fluorescent spot on a non-fluorescent background (366 nm UV light) | Red/orange spot on a yellow background (visible light) |
| Sensitivity | Good for alkenes | High | High |
| Equipment | None | UV lamp (366 nm) | Heat gun |
| Reagent Stability | Approx. 3 months | Approx. 1 month (refrigerated, dark) | Good (store in a sealed container) |
| Best For | General screening for unsaturated compounds | Specific and sensitive detection of boronic acids | Specific and simple colorimetric detection of boronic acids |
Conclusion and Recommendations
The choice of TLC visualization method for alkenylboronic acids depends on the specific requirements of the analysis.
-
For general-purpose screening and when a UV lamp is not available, the potassium permanganate stain is a reliable option. Its broad reactivity is a double-edged sword, providing a quick indication of the presence of the alkenyl group but lacking specificity.
-
For highly sensitive and specific detection, Alizarin Red S is an excellent choice. The fluorogenic nature of the detection provides a high signal-to-noise ratio, making it ideal for detecting trace amounts of boronic acids.
-
Curcumin offers a superb balance of specificity, ease of use, and accessibility. The distinct color change under visible light makes it a very practical and robust method for routine reaction monitoring of boronic acids in a synthetic chemistry setting.
For unambiguous identification and monitoring of alkenylboronic acids, it is recommended to use one of the boronic acid-specific stains (Alizarin Red S or Curcumin). If confirming the presence of the alkene moiety is also critical, a co-spotted TLC plate can be run, with one half visualized with a boronic acid-specific stain and the other with potassium permanganate. This dual-staining approach can provide comprehensive information about the identity and purity of the target compound.
References
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments - Scribd. (n.d.). Retrieved from [Link]
-
Alizarin Red S Staining Quantification Assay (ARed-Q) - 3H Biomedical. (n.d.). Retrieved from [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
-
Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products - FUJIFILM Wako Chemicals. (n.d.). Retrieved from [Link]
-
Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC. (n.d.). Retrieved from [Link]
-
Adding colour to your science - amphoteros. (2013). Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
-
Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (n.d.). Retrieved from [Link]
-
Any TLC stain to detect presence of boron/boronic acid? - ResearchGate. (n.d.). Retrieved from [Link]
-
TLC stain for UV-inactive Boron compounds? : r/Chempros - Reddit. (n.d.). Retrieved from [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - King's College London Research Portal. (n.d.). Retrieved from [Link]
-
(PDF) Characterization of the Curcuminoids Fingerprint Profile in Curcuma and Zingiber Genera by TLC – Digital Image Analysis - ResearchGate. (n.d.). Retrieved from [Link]
-
Alizarin Red S - Calcium - WebPath. (n.d.). Retrieved from [Link]
-
Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC - NIH. (n.d.). Retrieved from [Link]
-
Staining properties of alizarin red S for growing bone in vitro - PubMed. (n.d.). Retrieved from [Link]
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- 1. scribd.com [scribd.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. Magic Formulas [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. webpath.med.utah.edu [webpath.med.utah.edu]
- 7. amphoteros.com [amphoteros.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Curcumin 0.1 (w/v) in ethanol with 2M HCl (99:1 v/v), for TLC derivatization 458-37-7 [sigmaaldrich.com]
Definitive Guide to Purity Analysis of 1-Pentenylboronic Acid
Overcoming the "Invisible" Analyte Challenge
Executive Summary
Analyzing 1-Pentenylboronic acid (CAS 83947-56-2) presents a "perfect storm" of chromatographic challenges: it lacks a strong UV chromophore, exists in a dynamic equilibrium between acid and boroxine forms, and interacts aggressively with silanol groups on standard HPLC columns. Standard UV-Vis detection at 254 nm is functionally useless for this compound, often leading to gross overestimation of purity by missing non-absorbing impurities or underestimation due to peak tailing.
This guide abandons the "one-size-fits-all" approach. Instead, we detail three targeted methodologies engineered for specific analytical needs: Charged Aerosol Detection (CAD) for absolute purity, Post-Column Fluorescence for high-specificity trace analysis, and Pinacol Derivatization for stability.
Part 1: The Analytical Challenge & Strategy
Before selecting a method, you must understand the behavior of this compound in solution.
The Equilibrium Trap
Boronic acids are not static. In solution, they cycle between the free boronic acid, the trimeric boroxine (anhydride), and boronate esters (if alcohols are present).
-
Implication: A single pure compound can appear as multiple peaks or a smeared blob if the chromatography does not control this equilibrium.
-
The Fix: Mobile phases must be acidic (to favor the monomer) or contain a diol (like sorbitol) to lock the species into a single complex, though the latter complicates MS detection.
The "Invisibility" Problem
The 1-pentenyl chain contains an isolated double bond. Its UV absorption maximum (
-
Implication: Using UV at 210-220 nm yields a low signal-to-noise ratio, making trace impurity analysis impossible.
-
The Fix: Use "Universal" detectors (CAD/ELSD) or chemical derivatization.
Method Selection Matrix
| Feature | Method A: RP-HPLC-CAD | Method B: Post-Column Fluorescence | Method C: Pinacol Derivatization |
| Primary Use | Mass Balance Purity (Quantifying all impurities) | Trace Detection (Specific for Boron species) | Routine QC (Standard UV/GC labs) |
| Detection Principle | Charged Aerosol (Universal) | Alizarin Red S Complex (Fluorescence) | UV (210 nm) or GC-FID |
| Sensitivity | High (ng level) | Ultra-High (pg level) | Moderate |
| Complexity | Low (Standard HPLC setup) | High (Requires reactor coil) | Medium (Sample prep time) |
| Key Limitation | Gradient restrictions (volatile mobile phase only) | Specific only to boron compounds | Hydrolysis risk on-column |
Part 2: Experimental Protocols
Method A: The "Gold Standard" for Purity (RP-HPLC-CAD)
Recommended for Final Product Release and Impurity Profiling. This method uses Charged Aerosol Detection (CAD), which detects any non-volatile analyte. It is the only way to see "everything" in the sample (boronic acid + synthetic precursors + degradation products) without relying on chromophores.
System Configuration:
-
Instrument: HPLC/UHPLC with CAD (e.g., Thermo Corona Veo).
-
Column: Waters XSelect CSH C18 or Agilent Zorbax SB-C18 (Low pH stable, low silanol activity).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm.
-
-
Temperature: 30°C.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of silanols and stabilizes the boronic acid monomer).
-
Solvent B: Acetonitrile (MS Grade).
Gradient Profile:
| Time (min) | % A | % B | Flow (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
Critical Technical Insight: CAD response is non-linear at high concentrations. For purity analysis (Area %), you must run a standard curve or use a "Power Function" linearization setting on the detector. Do not assume Area % = Weight % without a response factor correction if impurities are structurally distinct.
Method B: The "Specific" Method (Post-Column Derivatization)
Recommended for Trace Analysis in Complex Matrices (e.g., biological samples or crude reaction mixtures). This method exploits the specific reaction between boronic acids and Alizarin Red S (ARS) , which forms a highly fluorescent complex.
Workflow Diagram:
Figure 1: Schematic of the Post-Column Derivatization setup for specific boronic acid detection.
Protocol:
-
HPLC Separation: Use the same column and gradient as Method A.
-
PCR Reagent: 75 µM Alizarin Red S + 0.1% Triethylamine in Acetonitrile.[1]
-
Flow Rates:
-
Reaction: The column effluent mixes with the reagent in a tee and passes through a 3.5 m x 0.25 mm coil heated to 50°C.
Why this works: Alizarin Red S is non-fluorescent on its own but glows bright orange/red when bound to the Boron center. This eliminates interference from non-boron impurities.
Method C: The "Stability" Workaround (Pinacol Derivatization)
Recommended for laboratories limited to UV or GC instrumentation. By converting the unstable this compound into its pinacol ester , you create a stable, non-polar species that is easier to handle and has slightly better chromatographic properties (though still weak UV).
Derivatization Protocol:
-
Reaction: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM). Add 1.1 equivalents of Pinacol. Add 0.5g MgSO4 (drying agent).
-
Incubation: Stir at Room Temp for 1 hour.
-
Workup: Filter off MgSO4. Evaporate solvent or inject directly if using GC.
-
Analysis:
-
GC-FID: Excellent for the ester form.
-
HPLC-UV: Monitor at 210 nm . The esterification removes the hydrogen-bonding capability, reducing tailing, but does not significantly improve UV absorbance.
-
Warning: Pinacol esters can hydrolyze back to the acid on silica columns if the mobile phase is too acidic or aqueous content is high. Use a high-organic gradient or a "hybrid" silica column (e.g., Waters XTerra).
Part 3: Visualizing the Chemistry
Understanding the equilibrium is vital for interpreting your chromatograms.
Figure 2: The dynamic equilibrium of boronic acids. Successful HPLC requires forcing the equilibrium toward the Monomer (using acidic aqueous mobile phase) or the Ester (via derivatization).
References
-
Duval, F., et al. (2015).[1] "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." Journal of Chromatography A, 1417, 57-63.[1]
-
Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note.
-
Raines Lab. (2013). "Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence." Journal of the American Chemical Society.
-
Carreras, N., et al. (2025). "Chromatographic Conditions for the Analysis of Boronic Pinacol Esters." ResearchGate.[3]
Sources
identifying oxidation impurities in 1-Pentenylboronic acid
Methodological Comparison Guide: Identification of Oxidation Impurities in 1-Pentenylboronic Acid
Executive Summary: The Stability Paradox
This compound (CAS: 83566-66-3) is a critical alkenyl boron reagent used in Suzuki-Miyaura cross-couplings to introduce five-carbon unsaturated chains. However, unlike its aryl counterparts or ester derivatives (e.g., pinacol esters), it suffers from a "Stability Paradox": its high reactivity in cross-coupling is mirrored by a high susceptibility to oxidative degradation and protodeboronation.
For drug development professionals, the presence of oxidation impurities—specifically pentanal (valeraldehyde) and boric acid —can lead to stoichiometric imbalances, side reactions (e.g., aldol condensations), and genotoxic risk assessments.
This guide compares the three primary analytical methodologies—High-Field NMR , RP-HPLC-MS , and Headspace GC-MS —to determine the most effective strategy for quantifying these specific impurities.
Mechanistic Insight: Degradation Pathways
To identify impurities, one must first understand their origin. This compound degrades via two distinct pathways:
-
Oxidative Deboronation: Attack by atmospheric oxygen produces a borate ester, which hydrolyzes to an unstable enol (1-penten-1-ol), rapidly tautomerizing into pentanal .
-
Protodeboronation: Hydrolysis of the C-B bond yields 1-pentene and boric acid.
Figure 1: Degradation Pathways of this compound
Caption: Mechanistic flow of oxidative and hydrolytic degradation leading to Pentanal and 1-Pentene impurities.
Comparative Analysis of Analytical Methods
The following analysis evaluates methods based on Specificity (distinguishing boroxine/acid/aldehyde), Sensitivity (LOD), and Throughput .
Method A: High-Field NMR ( H & B) – The Structural Validator
-
Best For: Routine purity checks, quantifying Boroxine/Acid ratio, and detecting Boric Acid.
-
Mechanism:
- H NMR: The aldehyde proton of pentanal appears as a distinct triplet/singlet around 9.7 ppm , completely separated from the alkenyl protons of the boronic acid (6.0–7.0 ppm).
- B NMR: Distinguishes the valid boronic acid signal (~30 ppm) from the boric acid impurity (~19-20 ppm).
-
Pros: Non-destructive; detects inorganic boric acid (which UV/MS misses).
-
Cons: Lower sensitivity (LOD ~0.5%); Pentanal is volatile and may evaporate during sample prep (drying).
Method B: RP-HPLC-UV/MS – The Trace Detective
-
Best For: Quantifying non-volatile organic impurities and degradation products at trace levels (<0.1%).
-
Mechanism: Reversed-phase chromatography separates the polar boronic acid from less polar oxidation byproducts.
-
Critical Challenge: Boronic acids interact with silanols on silica columns, causing peak tailing.
-
Solution: Use of a diol-functionalized column or mobile phase modifiers (e.g., 0.1% Formic Acid) to suppress ionization of silanols.
-
Pros: High sensitivity; amenable to automation.
-
Cons: Boronic acids can dehydrate to boroxines on-column, complicating integration; Boric acid is not detectable by UV/MS.
Method C: Headspace GC-MS – The Volatile Specialist
-
Best For: Specifically targeting Pentanal (Boiling Point: 103°C) and 1-Pentene .
-
Mechanism: The sample is heated in a sealed vial; volatiles partition into the headspace.
-
Pros: Eliminates matrix interference from the non-volatile boron species; highest sensitivity for the specific aldehyde impurity.
-
Cons: Requires specialized hardware; does not quantify the active boronic acid content directly (requires derivatization).
Summary Table: Method Performance Matrix
| Feature | RP-HPLC-MS | Headspace GC-MS | |
| Primary Target | Boronic Acid vs. Boric Acid | Organic Impurities | Pentanal (Volatile) |
| LOD (Limit of Detection) | ~0.5 - 1.0% | < 0.05% | < 10 ppm |
| Sample Integrity | High (In-situ) | Medium (On-column hydrolysis risk) | High (No direct contact) |
| Boric Acid Detection | Excellent ( | N/A | N/A |
| Throughput | Low (5-10 mins/sample) | High | Medium |
| Cost | High (Instrument) | Medium | Medium |
Detailed Experimental Protocols
Protocol A: Dual-Nuclei qNMR for Purity & Boric Acid Quantification
Rationale: This protocol quantifies the active ingredient and the inorganic oxidation byproduct simultaneously.
Reagents:
-
Solvent: DMSO-d6 (prevents boroxine formation better than CDCl3).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (stable, non-volatile).
Workflow:
-
Preparation: Weigh ~15 mg of this compound and ~5 mg of IS into a vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.
-
Acquisition (
H):-
Pulse angle: 30°
-
Relaxation delay (D1): 30 seconds (Critical: Boronic protons relax slowly; short D1 causes underestimation).
-
Scans: 16.
-
-
Acquisition (
B):-
Reference: BF3·Et2O (external, 0.0 ppm).
-
Use a quartz tube if trace boron background is an issue (usually negligible for purity >90%).
-
-
Analysis:
-
Integrate the alkenyl proton (CH=C) at ~6.5 ppm vs. IS peak.
-
Check region 9.6–9.8 ppm for Pentanal.
-
In
B, integrate signal at ~30 ppm (Product) vs ~20 ppm (Boric Acid).
-
Protocol B: Headspace GC-MS for Pentanal Detection
Rationale: Direct injection degrades boronic acids. Headspace analysis isolates the volatile oxidation impurity without stressing the parent compound.
Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-624 (specialized for volatile solvents/aldehydes), 30m x 0.25mm.
Workflow:
-
Sample Prep: Dissolve 50 mg of sample in 1 mL of non-volatile solvent (e.g., DMAc or high-boiling PEG) in a 20 mL headspace vial. Cap immediately.
-
Incubation: Heat vial to 60°C for 15 minutes. (Do not exceed 80°C to avoid thermal degradation of the boronic acid).
-
Injection: Split ratio 10:1.
-
MS Parameters: SIM mode monitoring m/z 44, 58, 86 (characteristic ions for Pentanal).
-
Quantification: External standard calibration curve using pure Pentanal in the same matrix.
Strategic Decision Framework
For routine quality control, a tiered approach is recommended to balance cost and rigor.
Figure 2: Quality Control Workflow
Caption: Tiered analytical workflow prioritizing NMR for speed, escalating to GC-MS for impurity profiling.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Yan, J., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63.[1] [Link]
-
Hansen, S. K., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC North America, 39(12), 586-592. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Pentenylboronic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialized reagents like 1-pentenylboronic acid demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams. Our objective is to move beyond mere procedure and instill a deep understanding of the chemical principles that govern these essential safety protocols.
Core Principles: Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound (C₅H₁₁BO₂) is a combustible solid organic compound.[1] While boronic acids are generally less hazardous than many other reagents, they are still classified as weak acids and can cause irritation upon contact.[2] The primary operational risk involves the inhalation of dust or direct contact with skin and eyes.[3][4]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 respirator.[1]
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
The Foundation of Safe Disposal: Waste Stream Segregation
The most critical step in proper chemical waste management is strict segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise disposal pathways, and violate regulatory standards. For this compound, waste should be segregated into the following categories:
| Waste Stream Category | Description & Rationale | Recommended Container |
| Solid Chemical Waste | Unused, expired, or contaminated solid this compound. | Original container if intact and clearly labeled, or a new, sealed container labeled "Hazardous Waste." |
| Aqueous Waste | Solutions of this compound in water, or aqueous layers from reaction workups containing the acid. | Clearly labeled, sealed container for "Hazardous Aqueous Waste." Never mix with organic solvents.[5] |
| Organic Waste | Solutions of this compound in organic solvents (e.g., THF, Dioxane, Ethanol). | Clearly labeled, sealed container for "Hazardous Organic Waste." The discharge of organic solvents to drains is strictly prohibited.[5] |
| Contaminated Labware | Disposable items like gloves, weigh paper, pipette tips, or silica gel contaminated with the compound. | Double-bagged in clear plastic bags or sealed in a sturdy container labeled "Solid Hazardous Waste."[5] |
Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste generated from the use of this compound. This process ensures that each waste type is handled according to established safety and regulatory protocols.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Detailed Disposal Protocols
Protocol A: Disposal of Solid this compound
This protocol applies to unused, expired, or minimally contaminated solid material.
-
Containerization: Ensure the chemical is in a well-sealed, clearly labeled container. If the original container is compromised, transfer the solid to a new, appropriate container inside a fume hood.
-
Labeling: Affix a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound."
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated with other compatible solid organic chemicals.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[6][7]
Protocol B: Management of Aqueous Waste Streams
This protocol covers aqueous solutions containing this compound. The standard and safest procedure is to collect this waste for professional disposal. Neutralization for drain disposal is only permissible when explicitly allowed by local regulations and when no other hazardous substances are present.
Step 1: Evaluation
-
Does the aqueous waste contain any metals, halogenated compounds, or other regulated substances?
-
If YES: Proceed directly to Step 3 (Collection).
-
If NO: Proceed to Step 2 (Neutralization).
-
Step 2: Neutralization Protocol (Execute only if permitted by local regulations)
-
Causality: Boronic acids are weak acids. Neutralization converts them to boronate salts, reducing their acidity to meet wastewater pH regulations.[2][8]
-
Preparation: Conduct the procedure in a chemical fume hood. Place the container of aqueous waste in a larger secondary container to contain any potential spills.
-
Select Neutralizing Agent: Use a mild base such as sodium bicarbonate (baking soda) or calcium carbonate.[2] Avoid strong bases like sodium hydroxide unless you are experienced with the potential for exothermic reactions.[9]
-
Execution: While stirring the aqueous solution, slowly add small portions of the neutralizing agent.[2] Be mindful of potential foaming or off-gassing.
-
Monitoring: Periodically check the pH of the solution using pH strips or a calibrated pH meter.
-
Completion: Continue adding the base until the pH is within the neutral range specified by your local water authority (typically between 6.0 and 8.0).[9]
-
Disposal: If authorized, flush the neutralized solution down the drain with at least 20 parts water for every one part of the solution.[9]
Step 3: Collection as Hazardous Aqueous Waste (Standard Recommended Procedure)
-
Containerization: Pour the aqueous waste into a designated, properly sealed, and vented container labeled "Hazardous Aqueous Waste."
-
Labeling: Clearly list "this compound" and any other dissolved components on the waste label.
-
Storage & Disposal: Store with other compatible aqueous waste streams and dispose of via your institution's certified hazardous waste program.
Protocol C: Management of Organic Waste Streams
-
Prohibition: Never dispose of organic solvents or solutions containing organic compounds down the drain.[5]
-
Containerization: Collect all waste containing this compound dissolved in organic solvents in a dedicated, sealed container for "Hazardous Organic Waste."
-
Labeling: Ensure the container is labeled with the names and approximate percentages of all solvent components and dissolved chemicals.
-
Storage & Disposal: Store in a flammable materials cabinet if the solvent is flammable.[10] Dispose of through your institution's EHS-managed waste program.
Emergency Spill Procedures
In the event of a small spill of solid this compound:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Protect: Wear all required PPE, including respiratory protection if necessary.
-
Contain: Gently cover the spill with a dry absorbent material like sand or vermiculite. Do not use water.
-
Clean-Up: Carefully sweep the material into a designated container.[4] Avoid creating dust.[3]
-
Decontaminate: Wipe the spill area with a damp cloth (water or an appropriate solvent), and place the cloth in the solid hazardous waste.
-
Dispose: Seal and label the container with the spill cleanup debris as hazardous waste for proper disposal.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How and Why to Neutralize Boric Acid. Retrieved from [Link]
-
Hu, Y., et al. (2021). Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries. National Institutes of Health (NIH). Retrieved from [Link]
-
Environment, Health and Safety | University of Colorado Boulder. (n.d.). Acid Neutralization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005).
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
Sources
- 1. This compound = 95 104376-24-1 [sigmaaldrich.com]
- 2. laballey.com [laballey.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. web.mit.edu [web.mit.edu]
- 6. laballey.com [laballey.com]
- 7. fishersci.com [fishersci.com]
- 8. Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 10. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
